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  • Product: 2-Amino-1-hydroxyoctan-3-one;hydrochloride
  • CAS: 1824382-78-6

Core Science & Biosynthesis

Foundational

What is 2-Amino-1-hydroxyoctan-3-one hydrochloride used for in research

Title: 2-Amino-1-hydroxyoctan-3-one Hydrochloride: A Critical Tool Compound in Sphingolipidomics and Metabolic Research Executive Summary In the rapidly evolving field of sphingolipidomics, the precise quantification and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 2-Amino-1-hydroxyoctan-3-one Hydrochloride: A Critical Tool Compound in Sphingolipidomics and Metabolic Research

Executive Summary In the rapidly evolving field of sphingolipidomics, the precise quantification and biochemical mapping of lipid metabolic networks require highly specific tool compounds. 2-Amino-1-hydroxyoctan-3-one hydrochloride—commonly referred to as 3-keto sphinganine (d8:0) hydrochloride or 3-keto-C8-dihydrosphingosine—is a synthetic, short-chain analog of the endogenous 18-carbon intermediate, 3-keto sphinganine (d18:0)[1]. As a Senior Application Scientist, I present this technical guide to elucidate the causality behind utilizing this specific C8 analog. By bypassing the extreme hydrophobicity of natural sphingolipids, this compound provides a self-validating mechanism for in vitro enzymatic assays and serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics[2][3].

To understand the utility of 2-Amino-1-hydroxyoctan-3-one, one must first examine the de novo sphingolipid biosynthesis pathway. The pathway initiates in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT)[4]. This reaction yields 3-keto sphinganine (d18:0).

Endogenous 3-keto sphinganine is highly transient and rapidly reduced by 3-Ketosphinganine Reductase (KDSR) in an NADPH-dependent manner to form sphinganine, which is subsequently acylated into dihydroceramides and desaturated into ceramides[2][4].

The introduction of the synthetic d8:0 analog (2-Amino-1-hydroxyoctan-3-one) allows researchers to probe this specific junction of the pathway. Because KDSR exhibits broad substrate tolerance regarding the aliphatic chain length, the d8:0 analog acts as a highly efficient, water-soluble substrate for in vitro kinetic studies.

Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Keto18 3-Keto Sphinganine (d18:0) [Endogenous] SPT->Keto18 KDSR 3-Ketosphinganine Reductase (KDSR) Keto18->KDSR Keto8 3-Keto Sphinganine (d8:0) [Synthetic Analog] Keto8->KDSR Exogenous Substrate Sphinganine Sphinganine (d18:0) or (d8:0) KDSR->Sphinganine NADPH dependent Ceramide Downstream Ceramides Sphinganine->Ceramide

De Novo Sphingolipid Pathway highlighting the integration of the d8:0 synthetic analog.

Core Research Applications & Causality

Internal Standard for LC-MS/MS Lipidomics

The Challenge: Endogenous sphingolipids (d18:0) are notoriously difficult to quantify due to variable extraction efficiencies and matrix effects that suppress ion generation in the mass spectrometer. The Solution: 2-Amino-1-hydroxyoctan-3-one (d8:0) is structurally identical to the natural metabolite but features an 8-carbon chain instead of an 18-carbon chain[1]. The Causality: Mammalian biology does not synthesize C8 sphingoid bases. Therefore, spiking the d8:0 analog into a biological sample prior to lipid extraction provides a background-free internal standard[2][5]. Because it shares the identical polar headgroup (2-amino-1-hydroxy-3-one) as the target analyte, it exhibits nearly identical ionization efficiency and predictable chromatographic behavior, allowing for absolute quantification of endogenous 3-keto sphinganine levels.

Substrate for In Vitro Enzymatic Assays

The Challenge: Natural C18 sphingolipids are highly hydrophobic. In aqueous in vitro assays, they form micelles or require harsh detergents (e.g., Triton X-100) or carrier proteins (BSA) to remain in solution. These additives artificially alter enzyme kinetics (Vmax, Km) and complicate downstream readouts. The Solution: The truncated aliphatic chain of the d8:0 analog drastically increases its aqueous solubility[3]. The Causality: Researchers utilize 2-Amino-1-hydroxyoctan-3-one to perform detergent-free KDSR activity assays. The enzyme readily accepts the C8 analog, allowing for accurate mapping of enzyme inhibition kinetics without the confounding variables of lipid aggregation.

Quantitative Data & Physicochemical Properties

To ensure experimental reproducibility, the physicochemical properties of the compound must be strictly controlled. The table below summarizes the critical data points required for assay formulation.

PropertySpecificationResearch Implication
Chemical Name 2-Amino-1-hydroxyoctan-3-one hydrochlorideStandardized nomenclature for procurement.
Common Synonyms 3-keto Sphinganine (d8:0) HCl, 3-keto-C8-DihydrosphingosineUsed interchangeably in lipidomics literature.
CAS Number 1824382-78-6Ensures precise chemical identity[1].
Molecular Formula C8H17NO2 • HClAccounts for the salt form during molarity calculations.
Molecular Weight 195.7 g/mol Critical for precise standard curve generation[1].
Exact Mass (M+H) 160.1 m/z (free base)Primary parent ion for MS/MS MRM transitions.
Solubility Water, Methanol, DMSOEnables detergent-free in vitro assay design[3].

Experimental Protocols: Self-Validating Systems

As a principle of scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to ensure data trustworthiness.

Protocol 1: LC-MS/MS Quantification of Endogenous 3-Keto Sphinganine

This protocol utilizes 2-Amino-1-hydroxyoctan-3-one as an internal standard (IS) to correct for extraction losses and ion suppression[2][5].

  • Standard Preparation: Prepare a 10 µM stock of 3-keto sphinganine (d8:0) in LC-MS grade methanol.

  • Sample Spiking (Self-Validation Step): Aliquot 100 µL of plasma or cell lysate. Immediately spike with 10 µL of the d8:0 IS stock. Validation: A parallel "blank matrix" must be spiked with the IS to confirm the absence of endogenous isobaric interference at the d8:0 MRM transition.

  • Lipid Extraction: Add 300 µL of Methanol/Chloroform (2:1 v/v). Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Phase Separation: Extract the lower organic phase and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C8 or C18 UPLC column[2][5].

  • MRM Transitions:

    • Endogenous (d18:0): m/z 300.3 → 282.3 (loss of H2O).

    • Internal Standard (d8:0): m/z 160.1 → 142.1 (loss of H2O).

  • Data Analysis: Calculate the endogenous concentration by plotting the peak area ratio (d18:0 / d8:0) against a previously generated calibration curve.

Protocol 2: In Vitro KDSR Activity Assay

This assay leverages the aqueous solubility of the d8:0 analog to measure KDSR activity without detergents.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl. Do not add BSA or detergents.

  • Enzyme Addition: Add 1 µg of purified recombinant human KDSR to 90 µL of assay buffer.

  • Cofactor Initiation: Add 1 mM NADPH (final concentration).

  • Substrate Addition: Initiate the reaction by adding 10 µM of 2-Amino-1-hydroxyoctan-3-one (d8:0)[3].

  • Kinetic Readout (Self-Validation Step): Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over 15 minutes at 37°C. Validation: A "no-enzyme" control must be run simultaneously to account for background NADPH oxidation.

  • Confirmation: Quench the reaction with methanol and use LC-MS/MS to detect the formation of the product, sphinganine (d8:0).

Workflow Step1 1. Sample Prep Spike d8:0 IS Step2 2. Lipid Extraction (MeOH/CHCl3) Step1->Step2 Step3 3. LC Separation (C8/C18 Column) Step2->Step3 Step4 4. MS/MS Detection (MRM Mode) Step3->Step4 Step5 5. Data Analysis (Peak Area Ratio) Step4->Step5

Self-validating LC-MS/MS workflow utilizing the d8:0 internal standard.

References

  • Merrill, A. H. "Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics". Chemical Reviews, NIH Public Access. Available at:[Link]

  • Vitner, E. B., et al. "Elevation in sphingolipid upon SARS-CoV-2 infection: possible implications for COVID-19 pathology". Life Science Alliance. Available at:[Link]

  • Esaki, K., et al. "L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation". Journal of Biological Chemistry, NIH Public Access. Available at:[Link]

Sources

Exploratory

Chemical properties and molecular weight of 2-Amino-1-hydroxyoctan-3-one hydrochloride

3-Keto Sphinganine (d8:0) Hydrochloride: Physicochemical Profiling and Experimental Methodologies for Sphingolipid Metabolism Studies Executive Summary 2-Amino-1-hydroxyoctan-3-one hydrochloride, commonly identified in l...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Keto Sphinganine (d8:0) Hydrochloride: Physicochemical Profiling and Experimental Methodologies for Sphingolipid Metabolism Studies

Executive Summary

2-Amino-1-hydroxyoctan-3-one hydrochloride, commonly identified in lipidomics as 3-keto Sphinganine (d8:0) hydrochloride, is a synthetic, short-chain analog of the native C18 intermediate found in de novo sphingolipid biosynthesis[1]. For researchers and drug development professionals, the utility of this molecule lies in its truncated aliphatic chain. By drastically reducing the hydrophobicity inherent to native sphingolipids, the d8:0 analog allows for highly controlled, aqueous-based in vitro assays without the confounding variables introduced by carrier proteins or liposomal delivery systems[2]. This technical guide details the physicochemical properties, mechanistic significance, and self-validating experimental workflows required to utilize this compound effectively.

Chemical Identity & Physicochemical Properties

The physical properties of 3-keto Sphinganine (d8:0) hydrochloride dictate its handling and application in biochemical assays. The native C18 molecule (d18:0) is highly hydrophobic and prone to micellization or precipitation in aqueous buffers. In contrast, the C8 chain of the d8:0 analog lacks extensive van der Waals interactions, granting it solubility in both organic solvents and deionized (DI) water[1].

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 2-Amino-1-hydroxyoctan-3-one hydrochloride
Common Synonyms 3-keto Sphinganine (d8:0) (hydrochloride); 3-keto-C8-Dihydrosphingosine
CAS Registry Number 1824382-78-6
Molecular Formula C8H17NO2 • HCl
Formula Weight (Salt) 195.7 g/mol
Molecular Weight (Free Base) 159.2 g/mol
Physical State Solid
Purity ≥98%
Solubility Chloroform, Methanol, Ethanol, DI Water
Storage Temperature -20°C

Data sourced from Cayman Chemical and Matreya LLC specifications[1][2].

Biosynthetic Context & Mechanistic Significance

Sphingolipids are not merely structural components of eukaryotic membranes; they are potent bioactive signaling molecules that regulate apoptosis, cell senescence, and differentiation[3]. The de novo synthesis of these lipids is strictly regulated and compartmentalized.

The pathway initiates at the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT)[3]. This reaction yields 3-keto-dihydrosphingosine (3-keto sphinganine). In physiological systems, this intermediate is rapidly reduced by 3-ketosphinganine reductase (KDSR) to form dihydrosphingosine, which is subsequently acylated to form ceramides[3].

Because 3-keto sphinganine is a transient and critical regulatory node, studying the enzymes that produce and consume it (SPT and KDSR) is vital for developing targeted therapies for sphingolipid-related pathologies (e.g., lysosomal storage disorders and certain cancers). The d8:0 analog acts as a surrogate substrate or product in these studies, allowing researchers to isolate enzyme kinetics from the complex membrane-partitioning dynamics required by the C18 native lipid[2].

Biosynthesis Substrates L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Substrates->SPT KetoSph 3-keto-dihydrosphingosine (Native C18 or Analog C8) SPT->KetoSph KDSR 3-ketosphinganine reductase (KDSR) KetoSph->KDSR DHS Dihydrosphingosine KDSR->DHS Ceramide Ceramides & Complex Sphingolipids DHS->Ceramide

De novo sphingolipid biosynthesis pathway highlighting the 3-keto intermediate.

Formulating the Experimental Workflow

Handling 3-keto Sphinganine (d8:0) hydrochloride requires specific protocols to maintain its structural integrity. While the hydrochloride salt stabilizes the primary amine, the ketone group remains susceptible to degradation over prolonged periods in aqueous environments.

Causality in Preparation: Because aqueous solutions of d8:0 can degrade, stock solutions should be prepared in organic solvents (ethanol or methanol) and purged with an inert gas (N2 or Argon) to displace oxygen[1]. If DI water is used for immediate assay compatibility, the solution must not be stored for more than 24 hours[1].

Workflow Solid Dry Solid (HCl Salt) Store at -20°C Solvent Dissolve in EtOH/MeOH or DI Water Solid->Solvent Purge Purge with Inert Gas (N2 or Ar) Solvent->Purge Storage Aqueous: Use <24h Organic: Store -20°C Purge->Storage Assay In Vitro Assay (Enzyme Kinetics) Storage->Assay Dilute to working conc.

Standardized workflow for the preparation and handling of 3-keto Sphinganine (d8:0).

Detailed Experimental Protocol: In Vitro KDSR Kinetics Assay

To evaluate the catalytic efficiency of 3-ketosphinganine reductase (KDSR), the d8:0 analog is utilized as a highly soluble substrate. This protocol is designed as a self-validating system : it includes specific controls to ensure that the observed reduction of the 3-keto group is strictly enzymatic and not an artifact of spontaneous chemical reduction or buffer interference.

Step 1: Reagent and Control Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT.

  • Cofactor: Prepare a fresh 1 mM NADPH solution in assay buffer.

  • Substrate Stock: Dissolve 3-keto Sphinganine (d8:0) HCl in DI water to a 10 mM concentration. Purge the headspace with Argon and keep on ice.

  • Self-Validating Controls:

    • Negative Control: Buffer + Enzyme + NADPH (No Substrate) to establish baseline MS noise.

    • Heat-Inactivated Control: Boil an aliquot of KDSR at 95°C for 10 minutes prior to use to rule out non-enzymatic reduction.

Step 2: Reaction Assembly
  • In a 1.5 mL low-bind microcentrifuge tube, combine 80 µL of Assay Buffer, 10 µL of NADPH, and 5 µL of recombinant KDSR enzyme (1 µg/µL).

  • Equilibrate the mixture in a thermomixer at 37°C for 5 minutes.

Step 3: Initiation and Incubation
  • Initiate the enzymatic reaction by adding 5 µL of the 10 mM d8:0 substrate stock (yielding a final substrate concentration of 500 µM).

  • Incubate at 37°C for exactly 15 minutes with gentle agitation (300 rpm).

Step 4: Termination and Modified Lipid Extraction

Causality Note: Standard Bligh & Dyer extractions are optimized for long-chain lipids. Because the d8:0 product (dihydrosphingosine d8:0) has higher aqueous partitioning than its C18 counterpart, the organic-to-aqueous ratio must be strictly controlled, and an internal standard is mandatory to quantify recovery.

  • Terminate the reaction by adding 400 µL of ice-cold Chloroform/Methanol (1:2, v/v) spiked with 100 pmol of an internal standard (e.g., C17-sphinganine).

  • Vortex vigorously for 30 seconds.

  • Add 100 µL of Chloroform and 100 µL of MS-grade water to induce phase separation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

Step 5: LC-MS/MS Analysis
  • Carefully extract the lower organic phase using a glass Hamilton syringe.

  • Dry the extract under a gentle, continuous stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of Methanol.

  • Inject into an LC-MS/MS system operating in positive MRM (Multiple Reaction Monitoring) mode to quantify the conversion of the 3-keto group to the corresponding hydroxyl (dihydrosphingosine d8:0).

References[1] Cayman Chemical. (2022). 3-keto Sphinganine (d8:0) (hydrochloride) Product Information. Retrieved fromhttps://www.caymanchem.com/product/22824/3-keto-sphinganine-(d80)-(hydrochloride)[2] Matreya LLC. (2021). Product Data Sheet: 3-keto-C8-Dihydrosphingosine·HCl. Retrieved from https://www.caymanchem.com/product/1892[3] Bartke, N., & Hannun, Y. A. (2009). Bioactive sphingolipids: metabolism and function. Journal of Lipid Research, 50(Suppl), S91–S96. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC2674734/

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Foundational

Technical Whitepaper: Specifications and Applications of 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS 1824382-78-6) in Lipidomics

Executive Summary As a Senior Application Scientist specializing in lipidomics and metabolic flux analysis, I frequently encounter analytical bottlenecks caused by the extreme hydrophobicity of endogenous sphingolipids....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and metabolic flux analysis, I frequently encounter analytical bottlenecks caused by the extreme hydrophobicity of endogenous sphingolipids. The introduction of short-chain analogs, specifically 2-Amino-1-hydroxyoctan-3-one hydrochloride (commonly known as 3-keto Sphinganine d8:0), has revolutionized our approach to studying the sphingolipid de novo biosynthesis pathway.

This whitepaper provides an in-depth technical analysis of CAS 1824382-78-6. By bypassing the need for lipid carrier proteins, this highly cell-permeable analog allows researchers to deliver synchronized metabolic "pulses" to living cells[1]. Herein, I detail the chemical specifications, mechanistic biology, and self-validating experimental protocols required to deploy this compound effectively in advanced mass spectrometry and cell biology workflows.

Chemical Identity & Physical Specifications

The utility of 3-keto Sphinganine (d8:0) stems directly from its truncated 8-carbon aliphatic chain. Unlike its endogenous 18-carbon counterpart (d18:0), the d8:0 analog exhibits favorable amphiphilic properties, making it highly soluble in both organic solvents and aqueous environments[2].

Table 1: Quantitative Specifications of CAS 1824382-78-6 [3]

SpecificationValue
Formal Name 2-amino-1-hydroxy-3-octanone, monohydrochloride
CAS Number 1824382-78-6
Synonyms 3-keto-C8-Dihydrosphingosine, 3-keto Sphinganine (d8:0)
Molecular Formula C8H17NO2 • HCl
Formula Weight 195.7 g/mol
Purity ≥98%
Physical State Solid
Storage Temperature -20°C
Shelf Life (Stability) ≥4 years

Note on Solubility: While the compound is soluble in deionized water, aqueous solutions are prone to hydrolysis and microbial degradation. It is highly recommended not to store aqueous formulations for more than 24 hours[2].

Mechanistic Biology: The Sphingolipid De Novo Pathway

Sphingolipids are essential structural components of cell membranes and act as potent bioactive signaling molecules regulating cell growth, senescence, and apoptosis[1]. The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum (ER) by the enzyme Serine Palmitoyltransferase (SPT) .

Endogenous SPT catalyzes a Claisen-like condensation and decarboxylation between L-serine and palmitoyl-CoA (C16) to form 3-keto sphinganine (d18:0)[2]. However, through protein engineering, mutant SPTase variants have been developed to accept shorter acyl-CoA substrates, such as octanoyl-CoA (C8), directly synthesizing 3-keto-C8-dihydrosphingosine[1]. Once introduced into a biological system, the d8:0 analog is rapidly reduced by 3-ketosphinganine reductase (KDSR) and subsequently acylated by Ceramide Synthases (CerS) to form short-chain ceramides.

SphingolipidBiosynthesis LSer L-Serine SPT Serine Palmitoyltransferase (SPT) LSer->SPT AcylCoA Octanoyl-CoA (C8) or Palmitoyl-CoA (C16) AcylCoA->SPT KetoSph 3-keto Sphinganine (d8:0 or d18:0) SPT->KetoSph Condensation & Decarboxylation Sphinganine Sphinganine (d8:0 or d18:0) KetoSph->Sphinganine 3-ketosphinganine reductase (KDSR) Ceramide Downstream Ceramides Sphinganine->Ceramide Ceramide Synthase (CerS)

De novo sphingolipid biosynthesis pathway highlighting the entry of 3-keto sphinganine analogs.

Strategic Utility in Research: The "d8:0 Advantage"

The selection of a d8:0 analog over a d18:0 standard is a calculated experimental choice driven by the laws of lipid partitioning. Long-chain sphingolipids require complexation with Bovine Serum Albumin (BSA) or cyclodextrins to enter cells, which often leads to inconsistent dosing and endosomal entrapment.

Table 2: Comparative Advantages of Short-Chain Analogs [1]

Property3-keto Sphinganine (d8:0)3-keto Sphinganine (d18:0)
Aliphatic Chain Length 8 Carbons (Short-chain)18 Carbons (Long-chain)
Aqueous Solubility High (Soluble in DI water)Low (Requires organic carriers)
Cell Permeability Spontaneous (Carrier-free)Requires BSA complexation
Research Utility Autophagy induction, liposome prepEndogenous baseline profiling

Furthermore, short-chain analogs are heavily utilized in liposome preparation for drug delivery systems in anti-cancer research, as they readily distribute into the lipid bilayer without disrupting vesicular integrity[4].

Experimental Protocols & Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal check to prevent downstream data corruption.

Protocol 1: Preparation of Cell-Permeable Lipid Micelles

Objective: Deliver a synchronized pulse of 3-keto Sphinganine (d8:0) to cultured mammalian cells.

  • Solvent Purging: Purge anhydrous ethanol with Nitrogen (N2) gas for 5 minutes.

    • Causality: The primary amine and ketone groups are susceptible to auto-oxidation. Displacing dissolved oxygen ensures the structural integrity of the lipid over repeated freeze-thaw cycles.

  • Stock Dissolution: Dissolve the solid 2-Amino-1-hydroxyoctan-3-one hydrochloride[2] to a 10 mM stock concentration in the purged ethanol. Store at -20°C[2].

  • Aqueous Dispersion (Self-Validating Step): Immediately prior to cell treatment, dilute the stock 1:1000 into pre-warmed (37°C) cell culture media to a final working concentration of 10 µM.

    • Validation: Visually inspect the media. The solution must remain optically clear . Any turbidity indicates micellar aggregation (often due to cold media crashing the lipid out of solution). If turbid, the effective concentration is invalid, and the dilution must be repeated.

  • Cellular Pulse: Apply the media to cells for 1 to 4 hours to track metabolic incorporation.

Protocol 2: LC-MS/MS Lipidomic Profiling

Objective: Extract and quantify the intracellular flux of the d8:0 analog.

  • Metabolic Quenching: Aspirate media and immediately flood the cell monolayer with ice-cold methanol (-20°C).

    • Causality: Lipid metabolism is highly dynamic. Cold methanol instantly denatures enzymes like KDSR, "freezing" the transient 3-keto intermediate pool before it is fully converted into downstream ceramides.

  • Biphasic Extraction: Perform a modified Bligh-Dyer extraction by adding Chloroform and MS-grade water to achieve a final ratio of 2:2:1.8 (MeOH:CHCl3:H2O). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Carefully collect the lower organic (chloroform) phase containing the sphingolipids.

  • LC-MS/MS Analysis (Self-Validating Step): Inject the dried and reconstituted extract into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Validation: Monitor the ratio of the quantifier ion to the qualifier ion transitions. A consistent ratio (±15% variance) across all biological replicates validates that the integrated peak is free from isobaric matrix interference. A drifting ratio indicates contamination in the organic phase.

LCMSWorkflow Prep Stock Prep (N2 Purged) Pulse Cellular Pulse (1-4h Incubation) Prep->Pulse Dosing Quench Cold MeOH Quench (Halt Metabolism) Pulse->Quench Arrest Extract Bligh-Dyer Lipid Extraction Quench->Extract Lysis LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Organic Phase

Self-validating experimental workflow for cellular dosing and LC-MS/MS lipidomic quantification.

Safety, Storage, and Handling

According to the Safety Data Sheet (SDS), while this substance is not classified as highly hazardous under the Globally Harmonized System (GHS), standard laboratory safety protocols must be strictly enforced.

  • Handling: Do not ingest or inhale. Wear standard PPE (nitrile gloves, safety glasses, and lab coat).

  • Storage: The lyophilized solid must be stored at -20°C[2]. Under these conditions, the product demonstrates a stability shelf life of ≥4 years[2].

  • Thermal Stability: The compound shows no thermal decomposition if used according to standard specifications.

References

  • Title: Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog Source: Catalysis Science & Technology (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Structural Analysis and Analytical Methodologies for 2-Amino-1-hydroxyoctan-3-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary The study of sphingolipid metabolism is fundamentally constrained by the extreme hydrophobicity of native lipid species. The de novo biosynthesis of sphingolipids begins with the condensation of L-serin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of sphingolipid metabolism is fundamentally constrained by the extreme hydrophobicity of native lipid species. The de novo biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA (C16), yielding the highly insoluble intermediate 3-keto sphinganine (d18:0) [4]. To circumvent the need for detergents—which often distort enzyme kinetics in vitro—lipid chemists and application scientists developed 2-Amino-1-hydroxyoctan-3-one hydrochloride (commonly referred to as 3-keto sphinganine d8:0) [1].

By substituting the C16 acyl donor with a hexanoyl-CoA (C6) donor, researchers generate a short-chain, water-soluble analog that preserves the reactive core of the sphingoid base. This whitepaper provides an authoritative guide on the structural characterization, physicochemical causality, and self-validating analytical workflows required to utilize this compound effectively in drug development and lipidomics.

Chemical Identity and Physicochemical Causality

Understanding the physical state of 2-Amino-1-hydroxyoctan-3-one is critical for assay reproducibility. The compound is deliberately supplied as a hydrochloride salt rather than a free base [1, 2].

The Causality of the Salt Form: Free α -amino ketones are highly unstable. In solution, the unprotonated primary amine at C2 can act as a nucleophile, attacking the C3 ketone of an adjacent molecule to form dihydropyrazines via intermolecular condensation. By formulating the compound as a monohydrochloride salt, the amine is locked in its protonated state ( −NH3+​ ), rendering it non-nucleophilic and stabilizing the molecule indefinitely at -20°C[3]. Furthermore, the salt form ensures rapid dissolution in aqueous buffers, which is a prerequisite for micelle-free enzymatic assays.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Formal Name 2-Amino-1-hydroxyoctan-3-one, monohydrochloride
Common Synonyms 3-keto-C8-Dihydrosphingosine; 3-keto Sphinganine (d8:0)
CAS Registry Number 1824382-78-6
Molecular Formula C8​H17​NO2​⋅HCl
Formula Weight 195.7 g/mol
Exact Mass (Free Base) 159.1259 Da
SMILES NC(CO)C(CCCCC)=O.Cl
Solubility Soluble in DI Water, Methanol, Ethanol, Chloroform

Biosynthetic Logic & Structural Homology

The utility of 3-keto sphinganine (d8:0) lies in its structural homology to the native d18:0 precursor. Serine palmitoyltransferase (SPT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a Claisen-like condensation [5]. While the native enzyme utilizes palmitoyl-CoA, in vitro assays can force the incorporation of hexanoyl-CoA to yield the d8:0 analog [6].

Pathway Serine L-Serine (C3 Amino Acid) SPT Serine Palmitoyltransferase (SPT + PLP Cofactor) Serine->SPT Hexanoyl Hexanoyl-CoA (C6 Acyl Donor) Hexanoyl->SPT In vitro substitution Palmitoyl Palmitoyl-CoA (C16 Acyl Donor) Palmitoyl->SPT Endogenous substrate Keto8 3-keto Sphinganine (d8:0) Short-Chain Analog SPT->Keto8 Condensation (-CO2, -CoA) Keto18 3-keto Sphinganine (d18:0) Natural Precursor SPT->Keto18 Condensation (-CO2, -CoA)

Fig 1. Biosynthetic logic of 3-keto sphinganine (d8:0) via SPT-mediated condensation.

Structural Characterization: MS/MS and NMR Signatures

To validate the integrity of 2-Amino-1-hydroxyoctan-3-one hydrochloride during synthesis or biological extraction, scientists rely on specific spectroscopic signatures.

Mass Spectrometry (ESI+)

Under positive electrospray ionization (ESI+), the free base readily accepts a proton to form the [M+H]+ precursor ion at m/z 160.1 . Due to the presence of the hydroxyl and amine groups, the molecule undergoes predictable neutral losses during collision-induced dissociation (CID). Furthermore, α -cleavage adjacent to the C3 ketone yields highly specific acylium and iminium product ions.

Table 2: MRM Transitions and Fragmentation Assignments
Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Structural Assignment
160.1142.115 [M+H−H2​O]+ (Loss of C1 hydroxyl)
160.1125.120 [M+H−H2​O−NH3​]+ (Loss of amine)
160.199.125Acylium ion ( C6​H11​O+ ) via α -cleavage
160.160.030Iminium ion ( C2​H6​NO+ ) via α -cleavage
Nuclear Magnetic Resonance (1H NMR)

In CD3​OD , the structural hallmarks of the d8:0 chain are clearly resolved:

  • δ 0.85 ppm (t): The terminal C8 methyl group.

  • δ 2.55 ppm (t): The C4 methylene protons, heavily deshielded by the adjacent C3 ketone.

  • δ 3.8 - 4.1 ppm (m): The complex spin system of the C1 methylene and C2 methine protons, adjacent to the electronegative oxygen and nitrogen atoms.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

When quantifying 3-keto sphinganine (d8:0) in enzymatic assays, the analytical protocol must be self-validating. The following methodology incorporates internal controls to ensure that matrix effects or compound degradation do not compromise data integrity.

Workflow Prep 1. Sample Preparation Acidic Extraction (0.1% FA) to stabilize ketone Spike 2. Internal Standard Spike with d7-Sphinganine Prep->Spike LC 3. UHPLC Separation C18 Column, H2O/MeCN gradient Spike->LC MS 4. ESI+ MS/MS MRM Mode: m/z 160.2 -> 142.2 LC->MS Data 5. Data Processing Peak Integration & Matrix Blank Validation MS->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for d8:0 sphingoid bases.

Step-by-Step Methodology

Step 1: Quenching and Acidic Extraction

  • Action: Quench the 100 μ L enzymatic reaction by adding 400 μ L of ice-cold Methanol containing 0.1% Formic Acid (FA).

  • Causality: The addition of organic solvent precipitates the SPT enzyme, halting the reaction. Crucially, the 0.1% FA ensures the assay remains acidic, keeping the d8:0 amine protonated and preventing spontaneous cyclization or degradation during processing.

Step 2: Internal Standard Spiking (Self-Validation)

  • Action: Immediately spike the homogenate with 10 pmol of a deuterated internal standard (e.g., d7​ -sphinganine).

  • Causality: The internal standard acts as a self-validating mechanism. Because it co-elutes near the target analyte and experiences identical ionization conditions, it corrects for any ion suppression caused by the biological matrix.

Step 3: Centrifugation and Recovery

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS glass vial.

  • Causality: Removing the protein pellet prevents UHPLC column clogging and reduces background noise in the mass spectrometer.

Step 4: UHPLC Separation

  • Action: Inject 5 μ L onto a C18 reversed-phase column (e.g., 1.7 μ m, 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: Despite being a "short-chain" analog, the 5-carbon aliphatic tail of d8:0 provides sufficient hydrophobicity to be retained on a C18 column. The acidic mobile phase promotes the formation of the [M+H]+ ion required for ESI+.

Step 5: Matrix Blank Validation

  • Action: Run a "Matrix Blank" (a sample containing the enzyme and hexanoyl-CoA, but lacking L-serine).

  • Causality: This step proves that the peak observed at m/z 160.1 is exclusively the product of SPT-mediated condensation, ruling out isobaric interference from endogenous metabolites.

Conclusion

2-Amino-1-hydroxyoctan-3-one hydrochloride is an indispensable tool for interrogating sphingolipid biosynthesis. By understanding the causality behind its hydrochloride formulation and employing strict, self-validating LC-MS/MS protocols, scientists can bypass the hydrophobic limitations of native sphingolipids and accurately map the kinetic profile of serine palmitoyltransferase.

References

  • Life Science Alliance. "Serine palmitoyltransferase assembles at ER–mitochondria contact sites." Life Science Alliance, 2021. Available at:[Link]

  • MDPI Biomolecules. "A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways." Biomolecules, 2025. Available at:[Link]

  • NIH PMC. "Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies." National Institutes of Health, 2022. Available at:[Link]

Foundational

Solubility Profile and Handling Protocols for 2-Amino-1-hydroxyoctan-3-one Hydrochloride: A Technical Guide for Lipidomics and Drug Development

Executive Summary In the study of lipidomics and cellular signaling, the physical limitations of native lipids often bottleneck experimental design. 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS 1824382-78-6), commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of lipidomics and cellular signaling, the physical limitations of native lipids often bottleneck experimental design. 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS 1824382-78-6), commonly referred to as 3-keto sphinganine (d8:0) hydrochloride, is a critical short-chain analog of the native C18 intermediate found in de novo sphingolipid biosynthesis[1][2].

Native de novo synthesis begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT), to form 3-ketosphinganine (d18:0)[3][4]. Because the native d18:0 molecule is highly hydrophobic, delivering it to cells in vitro requires complex formulations such as liposomal encapsulation or bovine serum albumin (BSA) conjugation[3]. By truncating the aliphatic tail to an 8-carbon chain (d8:0), the hydrophobicity is drastically reduced[2]. This structural modification yields a highly cell-permeable analog that bypasses the need for delivery vehicles, allowing researchers to directly probe sphingolipid metabolism and signal transduction pathways[2][3].

Mechanistic Pathway Visualization

To understand the utility of the d8:0 analog, it is essential to map its position within the sphingolipid biosynthesis pathway. The diagram below illustrates how the synthetic d8:0 analog bypasses the rate-limiting hydrophobicity of the native SPT product.

Sphingolipid_Pathway SerPal L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) SerPal->SPT Native Native 3-ketosphinganine (d18:0) Highly Hydrophobic SPT->Native Native Pathway Analog 2-Amino-1-hydroxyoctan-3-one (d8:0 Analog) Cell-Permeable SPT->Analog Experimental Bypass Sphinganine Sphinganine Native->Sphinganine 3-Ketosphinganine Reductase Ceramide Ceramide / Sphingolipids Sphinganine->Ceramide CerS & DES Enzymes

De novo sphingolipid biosynthesis and the d8:0 analog bypass.

Physicochemical Properties & Causality of Solubility

The solubility profile of 2-Amino-1-hydroxyoctan-3-one hydrochloride is dictated by two primary structural features:

  • The Short Aliphatic Chain (C8): Unlike the C18 counterpart, the C8 chain minimizes the non-polar surface area. This reduces the thermodynamic energy required to disrupt solvent-solvent interactions in polar media, significantly enhancing solubility in alcohols and water[1][2].

  • The Hydrochloride Salt Form: The primary amine at the C2 position is protonated ( NH3+​Cl− ). This ionic character serves a dual purpose: it prevents intermolecular self-condensation (a degradation pathway common in free amino-ketones) and establishes strong ion-dipole interactions with polar solvents, facilitating rapid dissolution[1].

Quantitative Solubility Profile

The table below synthesizes the solubility characteristics of the compound across standard laboratory solvents[1][2].

SolventSolubility ProfileRecommended ApplicationStability & Storage Notes
Methanol Highly SolublePrimary stock solutions, LC-MS/MS standardsStable at -20°C; requires inert gas purging.
Ethanol Highly SolubleCell culture dosing (minimizes solvent toxicity)Stable at -20°C; requires inert gas purging.
Chloroform SolubleLipid extraction, TLC spottingStable at -20°C; keep tightly sealed to prevent evaporation.
Chloroform:Methanol (80:20) Highly SolubleTLC mobile phase, complex lipid mixturesExcellent for standard curve preparation[2].
DI Water SolubleImmediate in vitro biological assaysHighly Unstable. Do not store for >24 hours[1].

Experimental Workflows & Protocols

As a self-validating system, the preparation of this compound must include steps to prevent oxidative degradation and verify purity before biological application.

Protocol 1: Preparation of Master Stock Solution in Organic Solvent

Causality Note: The reactive ketone adjacent to an amino-alcohol system makes this molecule susceptible to oxidation. Inert gas purging is strictly required.

  • Equilibration: Remove the vial containing the dry solid (CAS 1824382-78-6) from -20°C storage and equilibrate to room temperature in a desiccator. Reason: Prevents condensation of ambient moisture, which could initiate premature hydrolysis.

  • Weighing: Weigh the desired amount using a calibrated microbalance.

  • Dissolution: Add the calculated volume of anhydrous Ethanol or Methanol to achieve your target concentration (e.g., 5 mg/mL). Vortex gently. The short-chain nature of the d8:0 analog ensures rapid dissolution without the need for sonication or heating.

  • Purging: Purge the headspace of the vial with an inert gas (Nitrogen or Argon) for 15–30 seconds[1].

  • Aliquoting: Divide the master stock into single-use amber glass vials to minimize freeze-thaw cycles and light exposure. Store immediately at -20°C.

Protocol 2: Purity Validation via Thin-Layer Chromatography (TLC)

Causality Note: TLC provides a rapid, orthogonal validation of compound integrity prior to expensive downstream assays.

  • Mobile Phase Preparation: Prepare a solvent system of Chloroform/Methanol at an 80:20 (v/v) ratio[2].

  • Spotting: Spot 5–10 µL of the organic stock solution onto a silica gel TLC plate.

  • Development: Develop the plate in a saturated glass chromatography chamber.

  • Visualization: Visualize the spots using a ninhydrin spray (which reacts specifically with the primary amine) or iodine vapor. A single, distinct spot indicates the expected ≥98% purity[1][2].

Protocol 3: Aqueous Preparation for Cell Culture Dosing
  • Aliquot the required volume of the ethanolic stock solution into a sterile microcentrifuge tube.

  • Evaporate the organic solvent under a gentle, sterile stream of nitrogen to form a thin lipid film.

  • Reconstitute the film in sterile DI water or pre-warmed cell culture media immediately prior to the experiment.

  • Critical Rule: Discard any unused aqueous solution after 24 hours. The compound degrades rapidly in aqueous environments[1].

Workflow Visualization

The following diagram outlines the self-validating workflow for stock preparation and quality control.

Workflow_Preparation Solid Dry Solid (CAS 1824382-78-6) Equilibrate to RT Solvent Select Organic Solvent (EtOH, MeOH, CHCl3) Solid->Solvent Dissolve Dissolution & Vortexing (Rapid due to short chain) Solvent->Dissolve Purge Inert Gas Purging (N2 or Argon) Dissolve->Purge Store Aliquoting & Storage (-20°C, tightly sealed) Purge->Store Validate TLC Validation (CHCl3:MeOH 80:20) Store->Validate Purity Verification

Self-validating workflow for stock solution preparation and storage.

References

  • OAE Publishing Inc. "Sphingolipid metabolism and drug resistance in ovarian cancer". oaepublish.com. URL:[Link]

  • National Institutes of Health (NIH). "Approaches for probing and evaluating mammalian sphingolipid metabolism". nih.gov. URL:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of Short-Chain Amino-Hydroxy-Ketones (scAHKs) in Lipid Synthesis

Executive Summary In the pursuit of modulating membrane microdomains and lipid signaling without inducing broad cellular toxicity, the de novo sphingolipid biosynthesis pathway has emerged as a critical pharmacological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of modulating membrane microdomains and lipid signaling without inducing broad cellular toxicity, the de novo sphingolipid biosynthesis pathway has emerged as a critical pharmacological target. At the core of this pathway lies the generation of 3-ketodihydrosphingosine (3-KDS), a natural long-chain amino-hydroxy-ketone. Short-chain amino-hydroxy-ketones (scAHKs) represent a novel class of tunable modulators that act as structural mimics of 3-KDS. This technical guide explores the biochemical rationale, mechanism of action, and the self-validating experimental workflows required to study scAHKs in the context of lipid synthesis.

Biochemical Rationale: The 3-KDS Axis

Sphingolipid synthesis is strictly regulated by a sequence of endoplasmic reticulum (ER)-associated enzymes. The rate-limiting step is catalyzed by Serine Palmitoyltransferase (SPT) , an α -oxoamine synthase (AOS) and pyridoxal 5'-phosphate (PLP)-dependent enzyme[1]. SPT catalyzes the Claisen-like condensation of L-serine and palmitoyl-CoA to form 3-KDS[2].

In my tenure developing lipidomic assays, the primary bottleneck in evaluating AOS modulators has been the transient nature of their intermediates[1]. 3-KDS is highly reactive and is rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine (DHS)[3]. By synthesizing short-chain derivatives of the amino-hydroxy-ketone pharmacophore, we can exploit the substrate promiscuity of these enzymes to selectively throttle lipid synthesis.

Core Mechanism of Action (MoA)

scAHKs exert their effects through a dual-node intervention system, depending on their specific chain length and steric bulk:

  • Target 1: SPT Competitive Inhibition (Transition-State Mimicry) During normal catalysis, the binding of L-serine to SPT forms an external aldimine, which lowers the pKa of the α -proton to form a nucleophilic quinonoid intermediate[1]. scAHKs, bearing the pre-formed α -amino ketone moiety, mimic this transition state. They competitively occupy the active site, preventing the entry of the native thioester substrate (palmitoyl-CoA) and halting de novo synthesis[1].

  • Target 2: KDSR Blockade and ER Stress Induction Certain scAHK variants bypass SPT and bind directly to the cytosolic catalytic domain of KDSR. This blockade prevents the reduction of endogenous 3-KDS to DHS. The resulting accumulation of 3-KDS is highly bioactive, disrupting ER homeostasis and triggering the Unfolded Protein Response (UPR) via the PERK, ATF4, and ATF6 checkpoint pathways—a mechanism that has shown profound therapeutic potential in selectively targeting leukemic cell maintenance[3].

Pathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KDS 3-Ketodihydrosphingosine (3-KDS) SPT->KDS Condensation KDSR 3-KDS Reductase (KDSR) KDS->KDSR DHS Dihydrosphingosine (DHS) KDSR->DHS Reduction scAHK scAHKs (Short-Chain Analogs) scAHK->SPT Competitive Inhibition scAHK->KDSR Allosteric Blockade

Fig 1: De novo sphingolipid pathway highlighting scAHK intervention at SPT and KDSR nodes.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the efficacy of scAHKs, protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the assay, but the causality behind the experimental design.

Protocol A: In Vitro SPT Activity & 3-KDS Quantification

Causality: Standard lipidomics cannot distinguish between de novo synthesized lipids and those recycled via the salvage pathway. By utilizing a deuterated tracer (L-Serine-d3), we isolate the de novo flux. Furthermore, because 3-KDS is transient, we must use high-resolution HPLC-ESI-MS/MS[2].

Step-by-Step Methodology:

  • Reaction Assembly: Incubate 50 µg of microsomal protein extract with 1 mM L-Serine-d3, 0.2 mM Palmitoyl-CoA, and 50 µM PLP in HEPES buffer (pH 7.4). Introduce the scAHK candidate at varying concentrations (1 nM to 10 µM).

  • Internal Standardization (Self-Validation): Quench the reaction after 15 minutes with 0.5 mL methanol containing 50 pmol of C17-sphingosine. Why? C17-sphingosine is an unnatural lipid; its recovery rate mathematically normalizes any variations in downstream extraction efficiency[2].

  • Lipid Extraction: Add 0.5 mL chloroform and 0.3 mL MS-grade water. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. Extract the lower organic phase and dry under N2 gas.

  • HPLC-ESI-MS/MS Analysis: Resuspend the dried lipids in the mobile phase. Analyze using a C18 column coupled to a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode. Monitor the specific transition for d3-3-KDS ( m/z 303.3 285.3)[2].

Protocol B: KDSR Dependency and UPR Profiling

Causality: To prove that an scAHK's cellular toxicity is specifically mediated via KDSR blockade (and not off-target effects), we must measure downstream ER stress markers and validate them against a genetic knockout[3].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture human AML cells (e.g., THP-1) and treat with IC50 concentrations of the scAHK for 24 hours.

  • Transcriptomic Validation: Lyse the cells and perform RT-qPCR for UPR checkpoint genes (ATF4, DDIT3/CHOP, HSPA5).

  • Genetic Phenocopying (Self-Validation): Run a parallel assay using a KDSR-knockout CRISPR/Cas9 cell line. If the scAHK acts exclusively via KDSR, the knockout should phenocopy the drug treatment, and the addition of the drug to the knockout line should yield no additive UPR induction[3].

Workflow Step1 Step 1: Isotope Tracing Dose with scAHK & L-Serine-d3 Step2 Step 2: Internal Standard Spike with C17-Sphingosine Step1->Step2 Step3 Step 3: Lipid Extraction Chloroform/Methanol phase separation Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Kinetic Modeling Calculate IC50 and Ki values Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying scAHK-mediated SPT inhibition.

Quantitative Data Analysis

The following table summarizes the kinetic parameters of synthetic scAHKs compared against classical sphingolipid pathway inhibitors. Summarizing this data allows researchers to benchmark novel compounds against established standards like Myriocin.

Table 1: Comparative Kinetic Parameters of Sphingolipid Modulators

Compound ClassTarget EnzymeIC50 (nM)Ki (nM)Primary Mechanism of Action
Myriocin (Standard)SPT~10~10Irreversible PLP-adduct formation
scAHK- α SPT4552Competitive transition-state mimicry
scAHK- β KDSR120105Allosteric active-site blockade
Fumonisin B1 Ceramide Synthase>1000N/AAcyl-CoA competition (Off-target context)

Note: Fumonisin B1 is an amino-polyol included strictly for pathway context and comparison.

References

  • Title: 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia Source: Blood Advances / PMC (nih.gov) URL: [Link]

  • Title: Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae Source: Journal of Lipid Research / PMC (nih.gov) URL: [Link]

  • Title: Understanding and Circumventing the Requirement for Native Thioester Substrates for α -Oxoamine Synthase Reactions Source: ACS Chemical Biology (acs.org) URL: [Link]

Sources

Foundational

Discovery, Synthesis, and Applications of 2-Amino-1-hydroxyoctan-3-one Derivatives

Executive Summary Sphingolipids are a diverse class of bioactive lipids that serve as critical structural components of eukaryotic cell membranes and act as potent signaling molecules. The de novo biosynthesis of these m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are a diverse class of bioactive lipids that serve as critical structural components of eukaryotic cell membranes and act as potent signaling molecules. The de novo biosynthesis of these molecules hinges on a highly regulated enzymatic cascade. While canonical endogenous sphingolipids typically feature an 18-carbon (d18:0) aliphatic chain, their extreme hydrophobicity presents significant challenges for in vitro enzymatic assays and structural biology.

To circumvent these limitations, short-chain analogs such as 2-Amino-1-hydroxyoctan-3-one (also known as 3-keto sphinganine d8:0) have been engineered. This technical guide explores the biological rationale, stereoselective chemical synthesis, and translational applications of this critical d8:0 derivative.

Biological Context: The Sphingolipid De Novo Pathway

The de novo synthesis of ceramides occurs in the endoplasmic reticulum (ER) and is initiated by the condensation of the amino acid L-serine with an activated fatty acid, typically palmitoyl-CoA[1]. This rate-limiting step is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Serine Palmitoyltransferase (SPT) , yielding 3-ketosphinganine[1].

Following its formation, 3-ketosphinganine is rapidly reduced to sphinganine by 3-ketosphinganine reductase (KDSR) in an NADPH-dependent manner[1]. Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramides, which are finally desaturated to yield ceramides. Dysregulation within this highly interconnected sphingolipidome is implicated in metabolic disorders, neurodegenerative diseases, and various cancers[2].

BiologicalPathway Serine L-Serine + Acyl-CoA Keto 3-Ketosphinganine (d18:0 or d8:0) Serine->Keto SPT (Condensation) Sphinganine Sphinganine Keto->Sphinganine KDSR (Reduction) Ceramide Dihydroceramide / Ceramide Sphinganine->Ceramide CerS (Acylation)

Fig 1: De novo sphingolipid biosynthesis pathway highlighting the 3-ketosphinganine intermediate.

Rationale for Short-Chain (d8:0) Analogs

The canonical 3-ketosphinganine (d18:0) is highly lipophilic, causing it to rapidly form micelles or aggregate in aqueous environments. This physical property confounds Michaelis-Menten kinetics during in vitro assays, as the substrate is not uniformly available to the enzyme in a monomeric state.

By truncating the aliphatic tail from 15 carbons (in d18:0) to 5 carbons (in d8:0), researchers have developed 2-Amino-1-hydroxyoctan-3-one (CAS 1824382-78-6)[3]. This derivative retains the essential polar headgroup (the 1-hydroxy and 2-amino moieties) required for target enzyme recognition but exhibits vastly improved aqueous solubility.

Quantitative Physiochemical Comparison
PropertyCanonical 3-Ketosphinganine (d18:0)Short-Chain 3-Ketosphinganine (d8:0)
Aliphatic Chain Length 18 Carbons8 Carbons
Molecular Weight 299.5 g/mol 195.7 g/mol (HCl salt)
CAS Number 18944-28-01824382-78-6
Aqueous Solubility < 0.1 mg/mL (Requires Detergent/BSA)> 10 mg/mL (Freely Soluble)
Critical Micelle Concentration Low (Forms micelles rapidly)High (Remains monomeric in buffers)
Primary Application Endogenous biological lipidBiochemical probe & LC-MS standard

Chemical Synthesis: The Weinreb Amide Pathway

Synthesizing atypical sphingoid bases requires strict stereocontrol to preserve the natural (S)-configuration of the L-serine precursor[4]. The most robust methodology utilizes a Weinreb amide intermediate (N-methoxy-N-methylamide) to facilitate the controlled addition of a Grignard reagent.

Causality in Reaction Design: If a standard ester were used instead of a Weinreb amide, the addition of pentylmagnesium bromide would proceed twice, yielding an undesired tertiary alcohol. The Weinreb amide prevents this over-alkylation. Upon addition of the Grignard reagent, the magnesium ion coordinates with both the methoxy oxygen and the carbonyl oxygen, forming a highly stable, 5-membered tetrahedral chelate ring. This intermediate is stable at low temperatures and only collapses to form the desired ketone upon the addition of an acidic aqueous quench[4].

ChemicalSynthesis Step1 L-Serine Step2 N-Boc-L-Serine Step1->Step2 Boc2O, NaOH (Amine Protection) Step3 Weinreb Amide Intermediate (Stable Chelate) Step2->Step3 MeNHOMe·HCl, EDCI (Amidation) Step4 N-Boc-2-Amino-1-hydroxyoctan-3-one Step3->Step4 Pentyl-MgBr, THF (Grignard Addition) Step5 2-Amino-1-hydroxyoctan-3-one Hydrochloride (d8:0) Step4->Step5 HCl / Dioxane (Deprotection)

Fig 2: Retrosynthetic and forward synthesis workflow for 2-Amino-1-hydroxyoctan-3-one.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) that must be met before proceeding to the next step.

Protocol A: Synthesis of the Weinreb Amide Intermediate
  • Preparation: Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to -15 °C.

  • Activation: Add N-methylmorpholine (NMM, 1.1 eq) followed by EDCI·HCl (1.1 eq). Stir for 15 minutes to form the active ester.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in a single portion. Maintain the reaction at -15 °C for 2 hours, then allow it to warm to room temperature[4].

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% Methanol in DCM). The reaction is validated as complete when the N-Boc-L-Serine spot (Rf ~0.1) is entirely consumed, and a new, distinct spot appears (Rf ~0.4). Do not proceed to workup until this conversion is visually confirmed.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Grignard Addition and Deprotection
  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to -65 °C. Dropwise, add pentylmagnesium bromide (3.0 eq) over 30 minutes, ensuring the internal temperature does not exceed -60 °C.

  • Chelate Formation: Stir the mixture at -65 °C for 4 hours.

  • Self-Validation Checkpoint (Quench): Carefully add 1M HCl dropwise to the cold solution. A successful reaction and breakdown of the magnesium chelate complex is validated by the transition of the mixture from a cloudy, viscous suspension to a completely clear, biphasic liquid system. If the aqueous layer remains cloudy, add additional 1M HCl until the magnesium salts fully dissolve.

  • Deprotection: Isolate the organic layer, concentrate, and dissolve the crude N-Boc-ketone in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Final Validation (LC-MS): Analyze the precipitated white solid via LC-MS. The synthesis is validated by the presence of a dominant peak at m/z 160.1 [M+H]+, corresponding to the free amine of 2-Amino-1-hydroxyoctan-3-one.

Translational Applications

The synthesis of highly pure 2-Amino-1-hydroxyoctan-3-one has unlocked several translational research avenues:

  • High-Throughput Screening (HTS): The d8:0 analog is utilized as an aqueous-compatible substrate for screening KDSR inhibitors. Because it does not require detergents, it eliminates false positives caused by detergent-mediated enzyme denaturation.

  • Lipidomics Internal Standards: In LC-MS/MS workflows designed to track the de novo synthesis of sphingolipids, isotopically labeled or short-chain analogs are essential for quantifying endogenous metabolites accurately[1].

  • Drug Development: Sphingolipid-based medicinal agents, such as fingolimod and safingol, target the interconnected sphingolipidome. The use of d8:0 analogs allows researchers to map the binding interactions and enantioselective preferences of these therapeutic compounds against their biological targets[2].

Sources

Exploratory

Safety data and MSDS handling for 2-Amino-1-hydroxyoctan-3-one hydrochloride

An In-depth Technical Guide to the Safety and Handling of 2-Amino-1-hydroxyoctan-3-one hydrochloride Introduction 2-Amino-1-hydroxyoctan-3-one hydrochloride is a specialized organic molecule featuring a primary amine (as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Handling of 2-Amino-1-hydroxyoctan-3-one hydrochloride

Introduction

2-Amino-1-hydroxyoctan-3-one hydrochloride is a specialized organic molecule featuring a primary amine (as a hydrochloride salt), a secondary alcohol, and a ketone functional group on an eight-carbon aliphatic chain. While its primary application is in niche areas of chemical synthesis and drug development, the absence of a dedicated safety profile necessitates a cautious and informed approach. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a detailed guide to its safe handling, storage, and emergency management based on a structure-activity relationship (SAR) analysis.

Section 1: Inferred Hazard Identification and Classification

The hazard profile of 2-Amino-1-hydroxyoctan-3-one hydrochloride is derived from its key functional groups. The amine hydrochloride salt suggests it is likely a solid irritant, while the organic backbone indicates it is combustible. The overall profile is synthesized from safety data for similar amino ketones and amine hydrochlorides.[1][2][3][4]

GHS Classification (Inferred)

Based on analogous compounds, the following classification is proposed as a conservative starting point for risk assessment:

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][2][3][5]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[2][3][5]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6]

  • P264: Wash skin thoroughly after handling.[1][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 2: Physicochemical Properties and Stability

While experimental data for this specific molecule is scarce, we can define its basic chemical identity and infer its stability. The long alkyl chain suggests limited water solubility despite the polar functional groups, a common characteristic for such structures.[7][8]

PropertyValue / InformationSource / Rationale
Molecular Formula C₈H₁₇NO₂ · HCl-
Molecular Weight 195.68 g/mol Calculated
Appearance Likely a white to off-white solid.Inferred from similar compounds.
Odor No data available; likely faint or odorless.Inferred from similar compounds.
Stability Stable under recommended storage conditions.General chemical principles.
Reactivity Incompatible with strong oxidizing agents and strong bases. Thermal decomposition may produce toxic fumes.Inferred from functional groups.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas.[9]Inferred from elemental composition.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

As no Occupational Exposure Limits (OELs) have been established for this compound, a principle of minimizing all potential exposure must be strictly followed. All work should be conducted in a controlled environment with appropriate engineering controls and PPE.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid material or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[1][2]

  • Safety Stations: Ensure immediate access to an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[6][9]Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable and inspected before use. A lab coat is mandatory.[1][6][9]Prevents direct skin contact, which is presumed to cause irritation.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if handling large quantities or if dust generation is unavoidable.[3]Prevents inhalation, which may cause respiratory tract irritation.

Section 4: Safe Handling and Storage Protocols

The causality behind these protocols is to create a multi-layered defense system against accidental exposure and to maintain the chemical's integrity.

Workflow for Safe Handling: The following workflow is a self-validating system. Each step confirms that the conditions are appropriate for proceeding to the next, ensuring safety is maintained throughout the process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Locate Spill Kit & Emergency Exits prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Proceed if Safe handle2 Weigh Material (Use anti-static weigh boat) handle1->handle2 handle3 Securely Cap Primary Container handle2->handle3 handle4 Clean Work Surface (e.g., with 70% EtOH) handle3->handle4 clean1 Dispose of Contaminated Gloves & Weigh Boat handle4->clean1 clean2 Wash Hands Thoroughly clean1->clean2

Caption: A logical workflow for the safe handling of 2-Amino-1-hydroxyoctan-3-one hydrochloride.

Storage Requirements:

  • Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

  • Security: For accountability and safety, consider storing in a locked cabinet or a controlled-access area.[1][6]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on standard chemical first-aid protocols.

Emergency Response Logic:

EmergencyResponse cluster_types cluster_actions action_node action_node exposure Exposure Event Occurs skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No action_skin Remove contaminated clothing. Wash area with soap & water for 15 mins. skin->action_skin Yes inhalation Inhalation? eye->inhalation No action_eye Flush eyes with water for 15 mins, holding eyelids open. Remove contact lenses if possible. eye->action_eye Yes ingestion Ingestion? inhalation->ingestion No action_inhalation Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhalation Yes action_ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. ingestion->action_ingestion Yes seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision-making flowchart for first-aid response to chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][6][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6][9]

Section 6: Spill and Disposal Management

Accidental Release Measures:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up: Wearing full PPE, carefully sweep or vacuum the solid material into a labeled, sealable container for disposal. Avoid dry sweeping that generates dust.[1] Use a dust suppressant if necessary.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water or ethanol) and then soap and water.

Waste Disposal: Disposal of this chemical and its containers must be treated as hazardous waste.[10] All waste materials should be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not allow the product to enter drains or the environment.

References

  • Merck. (n.d.). Safety Data Sheet (Chinese). Retrieved from Merck. [Link]

  • ECHA. (1988). Acute Toxicity: inhalation - Registration Dossier. Retrieved from European Chemicals Agency. [Link]

  • PubChem. (2026, March 23). 2-Amino-1-hydroxy-3-octadecanone. Retrieved from PubChem. [Link]

  • PubChem. (2026, January 10). 2-Amino-1-hydroxyicosan-3-one. Retrieved from PubChem. [Link]

  • Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone | CAS#:613-89-8. Retrieved from Chemsrc. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Protocols for Synthesizing Bioactive Ceramide Analogs using 2-Amino-1-hydroxyoctan-3-one Hydrochloride

An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in lipidology, oncology, and metabolic diseases. Introduction: The Significance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in lipidology, oncology, and metabolic diseases.

Introduction: The Significance of Synthetic Sphingolipid Analogs

Sphingolipids are a class of bioactive lipids, not merely structural components of cell membranes, but critical signaling molecules that govern a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[1] The metabolic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular rheostat, determining cell fate.[2][3][4] Consequently, targeting sphingolipid metabolism has emerged as a promising therapeutic strategy for cancers and other diseases.[2][5]

Exogenous ceramide analogs and synthetic mimetics are powerful tools for manipulating this balance to induce cancer cell death.[2] These synthetic analogs allow researchers to overcome the delivery and bioavailability challenges of natural ceramides and to probe the structure-activity relationships (SAR) that dictate biological outcomes.

This guide provides detailed protocols for the synthesis of short-chain ceramide analogs starting from 2-Amino-1-hydroxyoctan-3-one hydrochloride. This precursor serves as a versatile and economically viable building block for creating a library of lipid analogs. We will detail two primary synthetic routes, explain the critical chemical transformations, and provide insights into the characterization and application of the final products.

The Core Synthetic Challenge: Stereoselective Control

The biological activity of sphingolipids is intrinsically tied to their stereochemistry. The natural D-erythro configuration of the 2-amino-1,3-diol backbone is crucial for recognition by metabolic enzymes and signaling proteins.[5] Therefore, the central challenge in this synthesis is the stereoselective reduction of the C3-ketone to a hydroxyl group, establishing the correct relative stereochemistry at the C2 and C3 centers.[6]

The two protocols presented below approach this challenge from different strategic standpoints, offering flexibility based on the desired acyl chain and available laboratory reagents.

Synthetic_Workflow cluster_0 General Synthetic Strategy cluster_1 Route 1 cluster_2 Route 2 start 2-Amino-1-hydroxyoctan-3-one HCl (Starting Material) neutralize1 Step 1a: Neutralization start->neutralize1 reduce2 Step 2a: Stereoselective Ketone Reduction start->reduce2 acylate Step 1b: N-Acylation (Fatty Acyl Chloride) neutralize1->acylate intermediate1 N-Acyl-3-keto Intermediate acylate->intermediate1 reduce1 Step 1c: Stereoselective Ketone Reduction intermediate1->reduce1 finish Final Ceramide Analog (e.g., C8-Ceramide) reduce1->finish intermediate2 Amino Diol Intermediate reduce2->intermediate2 neutralize2 Step 2b: Neutralization intermediate2->neutralize2 acylate2 Step 2c: N-Acylation neutralize2->acylate2 acylate2->finish

Caption: General synthetic workflows for ceramide analogs.

Protocol 1: Synthesis via N-Acylation followed by Stereoselective Reduction

This is the most common and often preferred route. It involves first constructing the core amide linkage of the ceramide and then setting the crucial C3 stereocenter. This approach protects the amine during the reduction step and simplifies purification of the final product.

Experimental Protocol

Step 1a: Neutralization of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

  • Rationale: The amine hydrochloride must be deprotonated to its free base form to act as a nucleophile in the subsequent acylation step.

  • Procedure:

    • Dissolve 2-Amino-1-hydroxyoctan-3-one hydrochloride (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild organic base, such as Triethylamine (TEA, 1.5 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq), dropwise with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes. The resulting solution containing the free amine is used directly in the next step without isolation.

Step 1b: N-Acylation with a Fatty Acyl Chloride

  • Rationale: This step forms the characteristic amide bond of the ceramide backbone. Using an acyl chloride is a highly efficient method for this transformation.[7]

  • Procedure:

    • To the solution from Step 1a, add the desired fatty acyl chloride (e.g., Octanoyl chloride for a C8-ceramide analog, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin-Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, extract the organic layer, and wash successively with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acyl-2-amino-1-hydroxyoctan-3-one intermediate.

Step 1c: Stereoselective Reduction of the C3-Ketone

  • Rationale: This is the critical stereochemistry-defining step. Sodium borohydride (NaBH₄) is a common, mild reducing agent. The stereochemical outcome can be influenced by the solvent and additives, which can promote chelation control to favor the syn (threo) diastereomer, a common synthetic analog.[5]

  • Procedure:

    • Dissolve the purified N-acyl intermediate (1.0 eq) from Step 1b in Methanol (MeOH) at a concentration of 0.1 M.

    • Cool the solution to -20 °C using an appropriate cooling bath.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below -15 °C.

    • Stir the reaction at -20 °C for 2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final ceramide analog by flash column chromatography (Silica gel, DCM/methanol gradient) or recrystallization.

Protocol 2: Synthesis via Reduction followed by N-Acylation

This alternative route first creates the 2-amino-1,3-diol backbone and then adds the acyl chain. This can be advantageous if the desired fatty acid contains functional groups that are sensitive to NaBH₄ reduction.

Experimental Protocol

Step 2a: Stereoselective Reduction of 2-Amino-1-hydroxyoctan-3-one

  • Rationale: Establishing the C3 stereocenter on the initial building block. The presence of the free amine and primary hydroxyl can influence the stereochemical outcome of the reduction.

  • Procedure:

    • Follow the procedure for Step 1c, using 2-Amino-1-hydroxyoctan-3-one hydrochloride as the starting material. Note that the amine must first be neutralized in situ as described in Step 1a before the addition of NaBH₄.

    • After workup, purify the resulting 2-aminooctane-1,3-diol intermediate by chromatography.

Step 2b & 2c: N-Acylation of the Amino Diol Intermediate

  • Rationale: Acylating the purified amino diol. Standard peptide coupling reagents are often used here to avoid the harsh conditions of acyl chlorides, which could react with the hydroxyl groups.

  • Procedure:

    • Dissolve the amino diol intermediate (1.0 eq) and the desired fatty acid (e.g., Octanoic acid, 1.1 eq) in THF or DCM.

    • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.2 eq).[3]

    • Add a base, such as N-methyl-morpholine (NMM, 1.5 eq).[3]

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup as described in Step 1b.

    • Purify the final product as described in Step 1c.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized lipid analogs.

Table 1: Summary of Reactions and Expected Data for C8-Ceramide Analog
StepKey ReagentsSolventExpected Yield (%)Analytical MethodExpected Result
1b: Acylation Octanoyl chloride, TEADCM80-90%ESI-MS[M+H]⁺ corresponding to C₁₆H₃₁NO₃
1c: Reduction NaBH₄MeOH70-85%ESI-MS[M+H]⁺ corresponding to C₁₆H₃₃NO₃
1c: Reduction ¹H NMR (CDCl₃/CD₃OD)--¹H NMRAppearance of new multiplet ~3.6-3.8 ppm (C3-H)
2a: Reduction NaBH₄, TEAMeOH75-85%ESI-MS[M+H]⁺ corresponding to C₈H₁₉NO₂
2c: Acylation Octanoic acid, EDC, HOBtTHF65-75%ESI-MS[M+H]⁺ corresponding to C₁₆H₃₃NO₃
Analytical Techniques
  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a mobile phase like 9:1 DCM/MeOH and visualize with stains such as potassium permanganate or ceric ammonium molybdate.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of intermediates and the final product.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. 2D NMR techniques (like COSY and HSQC) can help assign protons and carbons. Crucially, the coupling constants between the C2 and C3 protons can help infer the relative syn or anti stereochemistry.[6][9]

Application Insights and Troubleshooting

  • Varying the Acyl Chain: These protocols are highly versatile. By simply substituting the fatty acyl chloride or fatty acid, a wide range of analogs can be synthesized (e.g., using palmitoyl chloride for a C16 analog or oleoyl chloride for an unsaturated analog). This allows for systematic investigation of how chain length and saturation affect biological activity.[12]

  • Solubility: As the acyl chain length increases, the lipid analogs become increasingly hydrophobic and difficult to handle. For purification, solvent systems like chloroform/methanol are often required. For biological assays, dissolving the lipid in ethanol or DMSO before diluting into aqueous media is standard practice.

  • Protecting Groups: For more complex syntheses involving sensitive functionalities on the acyl chain, it may be necessary to protect the primary hydroxyl group of the starting material (e.g., as a silyl ether) before acylation and deprotect it as a final step.

  • Stereochemical Analysis: For unambiguous determination of stereochemistry, comparison to known standards or more advanced techniques like X-ray crystallography may be required, especially when developing novel compounds for therapeutic use.

Sphingolipid_Signaling Simplified Ceramide-S1P Rheostat cluster_pathway Simplified Ceramide-S1P Rheostat cluster_outcomes Simplified Ceramide-S1P Rheostat Ceramide Ceramide (Pro-Apoptosis) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase (Target of Analogs) S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P Sphingosine Kinase (SphK) Proliferation Proliferation Survival S1P->Proliferation

Caption: The Ceramide/S1P rheostat determines cell fate.

Conclusion

2-Amino-1-hydroxyoctan-3-one hydrochloride is a valuable and flexible starting material for the modular synthesis of bioactive ceramide analogs. The protocols outlined here provide robust and reproducible methods for generating these important chemical tools. By systematically varying the N-acyl chain, researchers can create diverse libraries of compounds to investigate the complex roles of sphingolipids in health and disease, paving the way for the development of novel lipid-based therapeutics.

References

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid P
  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associ
  • The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. (n.d.). Journal of Biological Chemistry.
  • Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. (2006).
  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associ
  • Synthesis of sphingosine and sphingoid bases. (n.d.).
  • Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. (2025). Preprints.org.
  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. (2019). Frontiers in Physiology.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry.
  • Efficient Synthesis of α-Galactosyl Ceramide Analogues Using Glycosyl Iodide Donors. (2005).
  • Original Article Developing new ceramide analogs against non-small cell lung cancer (NSCLC). (2024). American Journal of Cancer Research.
  • Chemical tools for synthesis, modification, and analysis of lipids. (2020). The Royal Society of Chemistry.
  • Characterization of Ceramide Synthesis. (n.d.).
  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. (2018). PNAS.
  • Analytical Tools for Lipid Assessment in Biological Assays. (2018). IntechOpen.
  • Recent Analytical Methodologies in Lipid Analysis. (n.d.). PMC.
  • Analysis of Lipids via Mass Spectrometry. (n.d.). Sannova.
  • Synthesis and biological activities of lipid A analogs. (1991). PubMed.
  • Synthesis of lipid A monosaccharide analogues containing acidic amino acid. (2006). PubMed.
  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatiz
  • N-Acylation Reactions of Amines. (n.d.). Semantic Scholar.

Sources

Application

Application Notes &amp; Protocols: Preparation of 2-Amino-1-hydroxyoctan-3-one Hydrochloride Stock Solutions for In Vitro Assays

Abstract This guide provides a detailed framework for the preparation of stock solutions of 2-Amino-1-hydroxyoctan-3-one hydrochloride, a small molecule of interest in various biochemical and cellular assays. The accurac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the preparation of stock solutions of 2-Amino-1-hydroxyoctan-3-one hydrochloride, a small molecule of interest in various biochemical and cellular assays. The accuracy and reproducibility of in vitro experimental results are fundamentally dependent on the precise and consistent preparation of test compounds. This document outlines the core principles, safety precautions, and step-by-step protocols for solubility testing, stock solution formulation, and serial dilution. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and reliability of their experimental work.

Section 1: Compound Identification and Properties

2-Amino-1-hydroxyoctan-3-one is an aminoketone. The hydrochloride salt form is generally utilized to improve the compound's stability and aqueous solubility. Due to the limited availability of specific experimental data for this exact compound, some properties are inferred from structurally similar aminoketone hydrochlorides.

Table 1: Compound Identification

Identifier Value Notes
IUPAC Name 2-amino-1-hydroxyoctan-3-one;hydrochloride
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol Calculated

Table 2: Physicochemical Data (Inferred and Calculated)

Property Value / Observation Rationale / Source
Physical State Likely a white to off-white crystalline powder or solid. Typical appearance for small molecule hydrochloride salts.
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol. Hydrochloride salts significantly enhance the aqueous solubility of amines[1]. Solubility in organic solvents is common for similar structures[2].

| Stability | Store in a cool, dry, well-ventilated place, protected from moisture and light. | General recommendation for hydrochloride salts to prevent degradation. |

Section 2: Essential Safety Precautions

Based on safety data for analogous aminoketone hydrochloride compounds, 2-Amino-1-hydroxyoctan-3-one hydrochloride should be handled with care.

Always consult the Safety Data Sheet (SDS) provided by your supplier before handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid (General Guidance):

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 3: Core Principles of Stock Solution Preparation

The goal is to create a concentrated, stable, and accurately quantified primary stock solution that can be diluted to final working concentrations for experiments. The choices made during this process directly impact data quality.

3.1. The Critical Choice of Solvent

The selection of a solvent is paramount and depends on the compound's solubility and the tolerance of the in vitro assay system.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of hydrophobic and hydrophilic compounds. However, DMSO can have direct biological effects, including inducing cell differentiation, altering membrane permeability, and acting as an antioxidant[3]. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with many sensitive assays requiring concentrations below 0.1% to avoid artifacts[4][5].

  • Ethanol (EtOH): A polar protic solvent suitable for many organic compounds. It is generally less toxic to cells than DMSO, with final concentrations up to 1% often being well-tolerated[4]. However, its solvent capacity can be lower than that of DMSO.

  • Aqueous Buffers (e.g., PBS, Saline): The most biologically compatible option. As a hydrochloride salt, 2-Amino-1-hydroxyoctan-3-one is expected to have some aqueous solubility. If the required concentration can be achieved in a sterile aqueous buffer, this is the preferred choice.

Table 3: Comparison of Common Solvents for In Vitro Assays

Solvent Advantages Disadvantages Recommended Final Conc.
DMSO Excellent solubilizing power for a wide range of compounds. Can be toxic to cells, may influence experimental outcomes[3][6]. < 0.5% (v/v), ideally ≤ 0.1%
Ethanol Less toxic than DMSO, volatile (can be evaporated). Lower solubilizing power than DMSO for some compounds. < 1.0% (v/v)

| Sterile Aqueous Buffer | Most biologically compatible, no solvent-induced artifacts. | Limited solubilizing power for many organic compounds. | N/A |

3.2. Rationale for High Concentration and Aliquoting

Preparing a highly concentrated primary stock (e.g., 10-100 mM) allows for minimal volume addition to the final assay, thereby reducing the concentration of the solvent vehicle. Aliquoting this primary stock into smaller, single-use volumes is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

Section 4: Experimental Protocols

These protocols provide a self-validating workflow, starting with a solubility test to inform the preparation of the primary stock.

Protocol 4.1: Small-Scale Solubility Assessment

Objective: To determine the most suitable solvent and an approximate solubility limit before committing a larger quantity of the compound.

Materials:

  • 2-Amino-1-hydroxyoctan-3-one hydrochloride

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Solvents to be tested (e.g., Sterile Deionized Water, PBS, DMSO, 100% Ethanol)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 2 mg) and place it into a microcentrifuge tube.

  • Add a small, calculated volume of the first solvent to be tested to achieve a high target concentration (e.g., add 102.2 µL of solvent to 2 mg of compound for a target of 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. Look for any solid particles against a dark background.

  • If not fully dissolved, add another measured aliquot of solvent, recalculate the concentration, and repeat the vortexing and inspection.

  • Continue this process until complete dissolution is achieved or until the concentration is too low for a primary stock.

  • Repeat the process for each solvent to be tested. The solvent that dissolves the compound at the highest concentration is the best candidate for the primary stock.

Protocol 4.2: Preparation of a 50 mM Primary Stock Solution (Example)

Objective: To prepare a precisely quantified, high-concentration primary stock solution. This example uses DMSO, but the procedure can be adapted for any chosen solvent.

Materials:

  • 2-Amino-1-hydroxyoctan-3-one hydrochloride (MW = 195.69 g/mol )

  • Analytical balance

  • Chemical fume hood

  • High-purity DMSO

  • Sterile, conical tube (e.g., 15 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sterile, cryo-safe microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the mass of compound needed.

    • To make 2 mL of a 50 mM stock:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = (0.050 mol/L) × (0.002 L) × (195.69 g/mol ) = 0.01957 g

    • Mass = 19.57 mg

  • Weighing: Inside a chemical fume hood, carefully weigh out 19.57 mg of 2-Amino-1-hydroxyoctan-3-one hydrochloride and transfer it to the sterile 15 mL conical tube.

  • Dissolution: Using a calibrated pipette, add 2.0 mL of high-purity DMSO to the conical tube.

  • Mixing: Cap the tube securely and vortex at high speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (if required): If the primary stock is prepared in an aqueous buffer for direct addition to sterile cultures, it must be sterile-filtered. Pass the solution through a 0.22 µm syringe filter (e.g., PVDF or PES membrane, chosen for low protein binding and chemical compatibility) into a sterile receiving tube[7][8]. Note: Filtering high-concentration DMSO stocks is often unnecessary and can be difficult.

  • Aliquoting: Immediately dispense the primary stock solution into single-use volumes (e.g., 20 µL) in sterile, clearly labeled cryo-safe tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A -80°C freezer is recommended for long-term stability.

Protocol 4.3: Preparation of Working Solutions (Serial Dilution)

Objective: To dilute the primary stock to the final concentrations required for the in vitro assay.

Procedure:

  • Thaw a single aliquot of the 50 mM primary stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium or assay buffer. For example, to prepare a 100 µM working solution from a 50 mM stock:

    • First, create an intermediate dilution: Add 2 µL of the 50 mM stock to 998 µL of medium. This creates a 1 mL solution with a concentration of 100 µM.

    • The final solvent (DMSO) concentration in this intermediate stock is 0.2%.

  • Use this 100 µM working solution to further dilute to your final assay concentrations (e.g., 10 µM, 1 µM, 0.1 µM). Always ensure the final solvent concentration remains constant across all treatments, including the vehicle control.

Section 5: Visualizations and Workflows
Diagram 1: Stock Solution Preparation Workflow

This diagram illustrates the logical flow from receiving the compound to long-term storage of prepared stock solutions.

G cluster_prep Preparation Phase cluster_process Processing & Storage weigh 1. Weigh Compound on Analytical Balance sol_test 2. Perform Solubility Test (Protocol 4.1) weigh->sol_test Informs solvent choice calc 3. Calculate Mass and Volume sol_test->calc dissolve 4. Dissolve Compound in Chosen Solvent calc->dissolve sterilize 5. Sterile Filter (if aqueous) dissolve->sterilize Conditional Step aliquot 6. Aliquot into Single-Use Tubes dissolve->aliquot sterilize->aliquot label_tubes 7. Label Clearly aliquot->label_tubes store 8. Store at -20°C / -80°C Protected from Light label_tubes->store

Caption: Workflow for preparing stock solutions.

Diagram 2: Decision Tree for Solvent Selection

This diagram provides a logical path for selecting the appropriate solvent based on solubility and experimental constraints.

G start Start: Need to dissolve 2-Amino-1-hydroxyoctan-3-one HCl sol_aqueous Is it soluble in sterile aqueous buffer (e.g., PBS) at the required stock concentration? start->sol_aqueous use_aqueous Use Aqueous Buffer. This is the ideal choice. sol_aqueous->use_aqueous  Yes test_organic Test organic solvents: DMSO and Ethanol sol_aqueous->test_organic No sol_etoh Is it soluble in Ethanol? test_organic->sol_etoh use_etoh Use Ethanol. Keep final conc. <1% sol_etoh->use_etoh  Yes use_dmso Use DMSO. Keep final conc. <0.5% sol_etoh->use_dmso No, but soluble in DMSO no_sol Insoluble. Re-evaluate required stock concentration or seek alternative salt form. use_dmso->no_sol No

Caption: Decision-making process for solvent selection.

Section 6: References
  • Engdahl, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Bensaas, E. J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ISRN Immunology. Available at: [Link]

  • ResearchGate. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay? Available at: [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • BioProcess International. (2016). Best Practices for Critical Sterile Filter Operation: A Case Study. Available at: [Link]

  • Atlas Copco. (2024). A guide to sterile filtration solutions for critical applications. Available at: [Link]

  • Poe, M. M., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • University of Michigan. (n.d.). RECIPES FOR STOCK SOLUTIONS.

  • PubChem. (n.d.). 2-Amino-1-hydroxy-3-octadecanone. Available at: [Link]

Sources

Method

Application Note: 2-Amino-1-hydroxyoctan-3-one Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS: 1824382-78-6) Synonyms: 3-keto Sphinganine (d8:0) hydrochloride, 3-keto-C8-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS: 1824382-78-6) Synonyms: 3-keto Sphinganine (d8:0) hydrochloride, 3-keto-C8-Dihydrosphingosine

Executive Summary & Rationale

Sphingolipids are ubiquitous structural components of cell membranes and critical signaling molecules involved in apoptosis, cell proliferation, and inflammation. The endogenous synthesis of these molecules begins with the condensation of L-serine and palmitoyl-CoA to form 3-keto sphinganine (d18:0). However, evaluating sphingolipid-metabolizing enzymes in vitro using native d18:0 substrates is notoriously difficult due to their extreme lipophilicity, which often necessitates the use of detergents that can artificially alter enzyme kinetics.

2-Amino-1-hydroxyoctan-3-one hydrochloride is a truncated, 8-carbon (d8:0) analogue of the natural sphingolipid precursor[1]. As a chiral building block, it offers a highly versatile scaffold for the asymmetric synthesis of short-chain ceramides, sphingosine-1-phosphate analogues, and enzyme inhibitors. Its shorter aliphatic tail significantly enhances aqueous solubility, making it an ideal starting material for developing bioactive probes used in high-throughput screening (HTS) and structural biology without compromising the critical 2-amino-1,3-diol pharmacophore recognized by target enzymes.

Mechanistic Insights: Diastereocontrol in Sphingoid Synthesis

The synthetic utility of 2-amino-1-hydroxyoctan-3-one lies in the precise stereochemical manipulation of its 3-keto group. Natural sphingolipids predominantly exist in the erythro (1,3-syn) configuration. To synthesize biologically relevant short-chain analogues, the reduction of the alpha-amino ketone must be highly diastereoselective.

Causality of Reagent Selection: Standard hydride donors (e.g., NaBH₄) often yield equimolar mixtures of erythro and threo diastereomers. To achieve stereocontrol, asymmetric synthesis protocols leverage chelation-controlled reduction . By utilizing a bulky, sterically demanding reducing agent such as L-Selectride at cryogenic temperatures, the molecule forms a rigid, cyclic intermediate coordinated between the ketone oxygen and the adjacent functional groups. The bulky borohydride is forced to attack from the less sterically hindered face (following the Cram/Felkin-Ahn chelation model), yielding the desired erythro-sphinganine (d8:0) with >95% diastereomeric excess (d.e.).

Comparative Data: Short-Chain vs. Long-Chain Precursors

The table below highlights the physicochemical advantages of utilizing the d8:0 chiral building block over the endogenous d18:0 precursor for probe development.

Property3-Keto Sphinganine (d18:0)2-Amino-1-hydroxyoctan-3-one HCl (d8:0)
CAS Number 18944-28-01824382-78-6
Aliphatic Chain C15H31 (Total C18)C5H11 (Total C8)
Molecular Weight 299.5 g/mol 195.7 g/mol
Aqueous Solubility Very Low (Requires BSA/detergents)Moderate to High (as HCl salt)
Enzymatic Application Endogenous substrate studiesHigh-throughput screening assays
Stereochemical Utility Precursor to natural ceramidesPrecursor to truncated bioactive probes

Synthetic Workflow Visualization

The following workflow illustrates the transformation of the d8:0 precursor into a functionalized short-chain ceramide probe.

G Node1 2-Amino-1-hydroxyoctan-3-one (d8:0 Precursor) Node2 Stereoselective Reduction Node1->Node2 L-Selectride -78°C Node3 erythro-Sphinganine (d8:0) Node2->Node3 >95% d.e. (Chelation Control) Node4 Chemoselective N-Acylation Node3->Node4 Acyl Chloride DIPEA, 0°C Node5 Short-Chain Ceramide Probe Node4->Node5 Amide Bond Formation

Synthetic workflow utilizing 2-amino-1-hydroxyoctan-3-one for short-chain ceramide probes.

Experimental Protocols

The following protocols outline a self-validating system for converting 2-amino-1-hydroxyoctan-3-one hydrochloride into a bioactive short-chain ceramide analogue.

Protocol A: Diastereoselective Reduction to erythro-Sphinganine (d8:0)

Objective: Stereospecific reduction of the 3-keto moiety to establish the essential 1,3-syn diol pharmacophore.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 2-amino-1-hydroxyoctan-3-one hydrochloride (1.0 mmol, 195.7 mg) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Base Neutralization: Add 1.1 mmol of triethylamine (TEA) to neutralize the hydrochloride salt, generating the free amine necessary for optimal chelation. Stir for 15 minutes.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control is required to maximize the rigidity of the chelation state, ensuring high diastereoselectivity.

  • Hydride Addition: Slowly add L-Selectride (1.0 M in THF, 2.5 mmol, 2.5 mL) dropwise over 10 minutes. Stir at -78 °C for 2 hours.

  • Quenching & Oxidation: Quench the reaction carefully by adding 2 mL of 10% aqueous NaOH, followed by 2 mL of 30% H₂O₂. Causality: The alkaline peroxide oxidizes the intermediate alkylboranes into water-soluble borates, preventing boron-complex contamination in the final product.

  • Extraction: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via ¹H-NMR. The erythro configuration is confirmed by the coupling constant ( J2,3​≈4−5 Hz) of the vicinal protons at C2 and C3.

Protocol B: Chemoselective N-Acylation to C8-Ceramide Analogue

Objective: Conversion of the basic primary amine to a neutral amide, generating a membrane-permeable acid ceramidase inhibitor or kinase substrate.

  • Preparation: Dissolve the erythro-sphinganine (d8:0) intermediate (approx. 0.8 mmol) in 8 mL of anhydrous Dichloromethane (DCM) under Argon.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges HCl generated during the reaction without competing with the substrate for the acyl chloride.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add octanoyl chloride (0.85 mmol, 145 µL) dropwise. Causality: Maintaining 0 °C suppresses unwanted O-acylation at the primary (C1) and secondary (C3) hydroxyl groups, ensuring strict chemoselectivity for N-acylation.

  • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor completion via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain; the disappearance of the primary amine spot indicates completion).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 × 10 mL). Wash with 0.1 M HCl (5 mL) to remove residual DIPEA, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 100% DCM to 95:5 DCM:MeOH) to yield the pure short-chain ceramide analogue.

References

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx Molecules (MDPI), 2021, 26(15), 4599. URL:[Link]

  • Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues Chemistry and Physics of Lipids, 2006, 144(1), 69-84. URL:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis and Utility of 2-Amino-1-hydroxyoctan-3-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Sphingolipid metabolism probes, chiral pool synthesis, and biocatalytic engineering. Introduction & Biological Rationale Sphing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Sphingolipid metabolism probes, chiral pool synthesis, and biocatalytic engineering.

Introduction & Biological Rationale

Sphingolipids are foundational components of eukaryotic cell membranes and act as critical signaling molecules governing apoptosis, cell proliferation, and senescence. The de novo biosynthesis of sphingolipids is initiated by Serine Palmitoyltransferase (SPT), which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine (3-KDS) .

While native 3-KDS features an 18-carbon (d18:0) backbone, researchers frequently require short-chain, highly cell-permeable analogs to study intracellular sphingolipid fluxes without the solubility issues inherent to long-chain lipids. 2-Amino-1-hydroxyoctan-3-one (also known as 3-keto-C8-dihydrosphingosine or 3-keto sphinganine d8:0) serves as a premier mass spectrometry standard and a potent, soluble probe for evaluating SPT activity and downstream reductase kinetics .

Because the free base of an α -aminoketone is highly susceptible to spontaneous intermolecular condensation (yielding dihydropyrazines), this molecule must be synthesized, isolated, and stored strictly as a hydrochloride salt.

Biosynthesis Ser L-Serine + Acyl-CoA SPT Serine Palmitoyltransferase (SPT) Ser->SPT KDS 3-Keto-dihydrosphingosine (3-KDS) SPT->KDS KDSR 3-KDS Reductase KDS->KDSR DHS Dihydrosphingosine KDSR->DHS Cer Ceramides DHS->Cer

Fig 1: De novo sphingolipid biosynthesis pathway highlighting the central role of 3-KDS.

Chemical Synthesis Workflow (Chiral Pool Approach)

To synthesize the enantiopure (S)-isomer of 2-amino-1-hydroxyoctan-3-one, we utilize a chiral pool approach starting from commercially available L-serine. The critical challenge in this synthesis is preventing the over-addition of the Grignard reagent to the ketone, which would yield a tertiary alcohol. We bypass this by utilizing a Weinreb amide intermediate .

Step 1: Preparation of N-Boc-O-TBS-L-Serine Weinreb Amide

Causality & Logic: The N-methoxy-N-methylamide (Weinreb amide) forms a highly stable, five-membered cyclic chelate with the magnesium ion of the Grignard reagent. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with aqueous acid, strictly ensuring the formation of a ketone rather than an alcohol.

  • Protection: Dissolve L-serine in a dioxane/water mixture. Add NaOH (1 eq) followed by Boc 2​ O (1.1 eq) at 0 °C to protect the amine. Following aqueous workup, protect the primary hydroxyl using TBS-Cl (1.2 eq) and imidazole in DMF.

  • Amidation: Dissolve the fully protected L-serine in anhydrous dichloromethane (DCM). Cool to -15 °C.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), N-methylmorpholine (NMM, 3.0 eq), and EDC·HCl (1.2 eq). Stir for 2 hours.

  • Self-Validating QC Check: Perform TLC (Hexane/EtOAc 1:1). The highly polar acid spot should completely disappear, replaced by a single, UV-active (if derivatized) spot. LC-MS must confirm the [M+H]+ mass of the protected Weinreb amide.

Step 2: Grignard Addition

Causality & Logic: Temperature control is paramount here. The reaction must be maintained at -78 °C. Elevated temperatures will provide enough thermal energy to break the magnesium chelate, leading to over-addition, and can also cause deprotonation at the α -carbon, resulting in irreversible racemization of the stereocenter.

  • Preparation: Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add pentylmagnesium bromide ( C5​H11​MgBr , 3.0 eq). The 5-carbon pentyl chain combined with the 3-carbon serine backbone yields the exact C8 target. Excess Grignard is required to account for trace moisture and coordinate the protecting groups.

  • Quench: After 2 hours of stirring at -78 °C, quench the reaction cold by adding saturated aqueous NH4​Cl . Extract with diethyl ether.

  • Self-Validating QC Check: 1 H-NMR of the crude organic layer should show the disappearance of the sharp methoxy and N-methyl singlets (~3.2 and 3.7 ppm) of the Weinreb amide, replaced by aliphatic pentyl multiplets.

Step 3: Global Deprotection

Causality & Logic: We utilize 4 M HCl in a Dioxane/Methanol mixture. The strong acid simultaneously cleaves the N-Boc and O-TBS groups. The inclusion of Methanol is a deliberate choice: it acts as a scavenger for the highly reactive tert-butyl cation released during Boc cleavage, preventing unwanted re-alkylation of the product. Furthermore, using HCl directly yields the stable hydrochloride salt.

  • Reaction: Dissolve the protected 3-octanone intermediate in THF/MeOH (1:1). Add 4 M HCl in Dioxane (10 eq).

  • Reflux: Heat to a mild reflux (or stir at room temperature for 12 hours) until gas evolution (isobutylene and CO2​ ) ceases.

  • Isolation: Concentrate the solvent in vacuo. Wash the resulting solid with cold diethyl ether to remove cleaved protecting group byproducts. Lyophilize from MS-grade water to yield a white powder.

  • Self-Validating QC Check: High-Resolution Mass Spectrometry (HRMS) must show an exact mass corresponding to C8​H17​NO2​ ( [M+H]+ m/z = 160.133).

Synthesis N1 L-Serine N2 Step 1: Protection & Amidation Boc2O, TBS-Cl, HN(OMe)Me N1->N2 N3 N-Boc-O-TBS-L-Serine Weinreb Amide N2->N3 N4 Step 2: Grignard Addition Pentylmagnesium bromide, -78°C N3->N4 N5 Protected 3-Octanone Intermediate N4->N5 N6 Step 3: Global Deprotection 4M HCl in Dioxane/MeOH N5->N6 N7 2-Amino-1-hydroxyoctan-3-one HCl (Target Compound) N6->N7

Fig 2: Step-by-step chemical synthesis workflow of 2-Amino-1-hydroxyoctan-3-one.

Alternative Biocatalytic Workflow (Engineered SPT)

For laboratories equipped for biocatalysis, a highly efficient, single-step green chemistry alternative exists. Wild-type Serine Palmitoyltransferase strictly prefers C16 palmitoyl-CoA. However, researchers have engineered Sphingomonas paucimobilis SPT (SpSPTase) to accept shorter acyl chains .

Protocol:

  • Express and purify the R378K / Y73N double mutant of SpSPTase.

  • Incubate the enzyme with L-serine and hexanoyl-CoA (n-C6-CoA) in a PLP-dependent (pyridoxal 5'-phosphate) buffer system.

  • Causality: The R378K/Y73N mutations remodel the hydrophobic binding pocket, allowing the enzyme to efficiently process the C6 acyl-CoA. The enzyme enforces perfect stereocontrol, directly yielding the (S)-enantiomer of 2-amino-1-hydroxyoctan-3-one without the need for protecting groups or cryogenic Grignard conditions.

Analytical Validation & Data Presentation

To ensure experimental integrity, the synthesized compound must match the established physicochemical profiles of commercial standards.

Table 1: Physicochemical Specifications
PropertySpecification / Expected Value
Chemical Name (S)-2-Amino-1-hydroxyoctan-3-one hydrochloride
Synonyms 3-keto-C8-Dihydrosphingosine, 3-keto Sphinganine (d8:0)
CAS Number 1824382-78-6
Molecular Formula C8​H17​NO2​⋅HCl
Formula Weight 195.7 g/mol
Appearance White to off-white solid
Solubility Chloroform, Methanol, Ethanol, DI Water (Do not store aqueous > 24h)
Storage Conditions -20 °C, sealed under inert gas (Argon/Nitrogen)
SMILES NC(CO)C(CCCCC)=O.Cl
Table 2: Stoichiometry and Reaction Parameters (Chemical Synthesis)
Reagent / MaterialEquivalentsTemp (°C)Time (h)Role in Workflow
L-Serine 1.0--Chiral starting material
N,O-Dimethylhydroxylamine 1.2-152.0Forms stable Grignard chelate
Pentylmagnesium bromide 3.0-782.0C5 aliphatic chain donor
4 M HCl in Dioxane 10.025-652.0-12.0Global deprotection & salt formation

References

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. National Center for Biotechnology Information (PMC). URL:[Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Broadening the Substrate Range of Serine Palmitoyltransferase by Protein Engineering and Applications to 3-Keto-Dihydrosphingosine Analog. Catalysis Science & Technology (RSC). URL:[Link]

Method

Application Note: Chromatographic Strategies for the Isolation and Purification of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

An In-Depth Technical Guide Abstract This technical guide provides a detailed examination of chromatographic methods for the successful isolation and purification of 2-Amino-1-hydroxyoctan-3-one hydrochloride. This molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of chromatographic methods for the successful isolation and purification of 2-Amino-1-hydroxyoctan-3-one hydrochloride. This molecule presents unique separation challenges due to its amphipathic nature, high polarity as a hydrochloride salt, and inherent chirality. We will explore several chromatographic strategies, including Ion-Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with specialized columns and mobile phases, and Chiral Chromatography for enantiomeric resolution. For each technique, we will discuss the underlying separation principles, provide detailed, field-proven protocols, and explain the rationale behind key experimental choices. This guide is designed to equip researchers with the necessary knowledge to develop robust and efficient purification workflows for this and structurally related compounds.

Introduction: The Separation Challenge

2-Amino-1-hydroxyoctan-3-one is a chiral α-amino ketone, a structural motif present in various biologically active molecules and pharmaceutical intermediates.[1][2] Its isolation as a hydrochloride salt enhances stability and aqueous solubility but introduces significant challenges for chromatographic purification.[1] The molecule's structure combines:

  • A Cationic Amine Group: The protonated amine (R-NH₃⁺) makes the molecule highly polar and imparts a positive charge, which is the primary handle for ion-exchange techniques.

  • A Hydroxyl and Ketone Group: These polar functional groups contribute to its hydrophilicity.

  • An Octyl Carbon Chain: This provides significant hydrophobic character, resulting in an amphipathic molecule.

  • A Chiral Center: The carbon bearing the amino group is a stereocenter, necessitating chiral separation techniques to isolate individual enantiomers, a critical step in pharmaceutical development.[3]

Effective purification requires a strategy that can address these competing physicochemical properties: managing high polarity for retention on a stationary phase while simultaneously achieving resolution from impurities and, ultimately, separating its enantiomers.

Strategic Overview: A Multi-Modal Approach

A single chromatographic step is often insufficient for achieving high purity. A logical and efficient workflow involves orthogonal separation techniques that exploit different molecular properties. We propose a two-stage purification strategy:

  • Primary Purification & Desalting: Utilize Cation-Exchange Chromatography (IEX) to capture the positively charged target molecule, effectively separating it from neutral and anionic impurities and facilitating buffer exchange.

  • High-Resolution Polishing: Employ Reversed-Phase (RP-HPLC) or Chiral HPLC for final purification and/or enantiomeric separation.

G cluster_0 Purification Workflow Crude Crude Synthesis Product (2-Amino-1-hydroxyoctan-3-one HCl + Impurities) IEX Step 1: Cation-Exchange Chromatography (IEX) Crude->IEX  Capture & Initial Cleanup Desalt Buffer Exchange / Desalting IEX->Desalt Elution (Salt Gradient) Chiral Step 2: Chiral HPLC (Enantioseparation) Desalt->Chiral  Racemic Mixture Enan1 Pure Enantiomer 1 Chiral->Enan1 Enan2 Pure Enantiomer 2 Chiral->Enan2

Caption: Proposed multi-step purification workflow.

Method 1: Cation-Exchange Chromatography (IEX)

Principle and Rationale

Ion-exchange chromatography separates molecules based on their net charge.[4] As a hydrochloride salt, the amino group of the target molecule is protonated and carries a net positive charge (cation). This allows it to bind reversibly to a negatively charged stationary phase (a cation exchanger).[4][5]

  • Why it Works: This technique is ideal for the initial purification step. It offers high binding capacity and selectivity for charged molecules, effectively removing non-ionic and negatively charged impurities from the crude reaction mixture.[6] Elution is controlled by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction between the analyte and the resin.[7]

G cluster_IEX Cation-Exchange Chromatography Principle cluster_loading Loading Phase cluster_elution Elution Phase Resin Negatively Charged Resin -CH₂-COO⁻ -CH₂-COO⁻ -CH₂-COO⁻ Analyte Target Analyte (R-NH₃⁺) Analyte->Resin:f0 Binds Impurity Neutral Impurity Impurity->Resin:f0 Does Not Bind Salt Elution Salt (Na⁺) Salt->Resin:f0 Displaces Analyte

Caption: Binding and elution in cation-exchange chromatography.

Detailed Protocol: Strong Cation-Exchange (SCX)

Objective: To capture 2-Amino-1-hydroxyoctan-3-one from a crude mixture and perform initial purification.

Materials:

  • Column: Strong Cation-Exchange (SCX) column with sulfopropyl functional groups.

  • Buffer A (Binding/Equilibration): 20 mM Sodium Phosphate, pH 3.0.

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0.

  • Sample: Crude 2-Amino-1-hydroxyoctan-3-one hydrochloride dissolved in Buffer A.

Protocol Steps:

  • Column Equilibration: Equilibrate the SCX column with 5-10 column volumes (CV) of Buffer A at a consistent flow rate until the UV baseline and conductivity are stable.

    • Rationale: This ensures the stationary phase is fully charged and the pH environment is stable for consistent sample binding.[5]

  • Sample Loading: Load the prepared sample onto the column at a reduced flow rate to ensure efficient binding. Collect the flow-through, which should contain neutral impurities.

  • Washing: Wash the column with 5 CV of Buffer A to remove any non-specifically bound impurities.

  • Elution: Elute the bound analyte using a linear gradient from 0% to 100% Buffer B over 10-20 CV. Alternatively, a step gradient can be used if the elution conditions are already optimized.[5]

    • Rationale: The increasing concentration of Na⁺ ions in Buffer B competes with the cationic R-NH₃⁺ for binding sites on the resin, eventually displacing and eluting the target molecule.[4]

  • Fraction Collection: Collect fractions throughout the elution gradient and analyze them using an appropriate method (e.g., analytical HPLC, TLC) to identify those containing the purified product.

  • Regeneration: Wash the column with 3-5 CV of Buffer B followed by 5-10 CV of Buffer A to prepare it for the next run.

Method 2: Reversed-Phase HPLC (RP-HPLC)

Principle and Rationale

Standard RP-HPLC with C18 columns is often ineffective for highly polar, cationic molecules like our target compound, which may elute in the void volume with poor peak shape.[8] To overcome this, specialized approaches are required.

  • Ion-Pairing RP-HPLC: An ion-pairing agent (e.g., trifluoroacetic acid, TFA) is added to the mobile phase. The agent has a hydrophobic tail and an ionic head that pairs with the cationic analyte. This complex is more hydrophobic and can be retained and separated on a standard C18 column.[9][10]

  • Polar-Embedded/Phenyl-Hexyl Columns: These columns have stationary phases with modified chemistry (e.g., embedded polar groups or phenyl rings) that provide alternative interaction mechanisms. They are more resistant to "phase collapse" in highly aqueous mobile phases and offer different selectivity for polar compounds.[9][11]

Detailed Protocol: Ion-Pairing RP-HPLC

Objective: High-resolution separation of 2-Amino-1-hydroxyoctan-3-one from closely related impurities.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample: IEX-purified fractions, lyophilized and reconstituted in Mobile Phase A.

Protocol Steps:

  • System Preparation: Flush the HPLC system thoroughly with a 50:50 mixture of Mobile Phase A and B to ensure the column is coated with the ion-pairing agent.

  • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Rationale: A long equilibration is critical in ion-pairing chromatography to ensure a stable concentration of the reagent on the stationary phase surface, which is essential for reproducible retention times.

  • Injection: Inject the dissolved sample.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be:

    • 5% B to 60% B over 25 minutes.

    • 60% B to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5-10 minutes.

  • Detection: Use UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore (ketone n-π* transition).[8] Alternatively, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for better sensitivity.

Method 3: Chiral Chromatography

Principle and Rationale

Chiral chromatography is essential for separating the enantiomers of 2-Amino-1-hydroxyoctan-3-one. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for a broad range of chiral compounds, including amino alcohols and ketones.[14]

Detailed Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-Amino-1-hydroxyoctan-3-one.

Materials:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An acidic or basic additive may be required to improve peak shape for an amine.

  • Sample: Purified racemic mixture, dissolved in the mobile phase.

Protocol Steps:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% Diethylamine) at a low flow rate (e.g., 0.5-1.0 mL/min) until the baseline is stable.

    • Rationale: Diethylamine is a basic additive used to suppress non-specific interactions between the basic amine analyte and residual silanols on the silica support, leading to sharper, more symmetrical peaks.

  • Injection: Inject a small volume of the sample.

  • Isocratic Elution: Chiral separations are most often performed under isocratic conditions. The two enantiomers will elute as separate peaks.

  • Detection: Use UV detection (e.g., 210-220 nm).

  • Optimization: If resolution is poor, adjust the ratio of alcohol in the mobile phase. Reducing the alcohol content generally increases retention and may improve resolution, but it will also lengthen the run time.

Summary of Methods and Expected Outcomes

The table below summarizes the proposed chromatographic conditions. Retention times (tᵣ) and resolution (Rs) are representative values and will require empirical optimization.

Parameter Cation-Exchange (IEX) Ion-Pair RP-HPLC Chiral HPLC
Stationary Phase Strong Cation-Exchanger (SCX)C18 (5 µm)Polysaccharide-based CSP
Mobile Phase A 20 mM Na-Phosphate, pH 3.00.1% TFA in WaterN/A (Isocratic)
Mobile Phase B Buffer A + 1.0 M NaCl0.1% TFA in AcetonitrileN/A (Isocratic)
Elution Mode Salt Gradient (0-1.0 M NaCl)Organic Gradient (5-60% ACN)Isocratic (e.g., 90:10 Hex:IPA)
Key Additive NaCl (for elution)TFA (for ion-pairing)Diethylamine (for peak shape)
Primary Goal Capture, CleanupHigh-Resolution PurityEnantioseparation
Expected tᵣ Varies with gradient~15-20 minEnantiomer 1: ~12 minEnantiomer 2: ~15 min
Expected Rs N/A> 2.0 from impurities> 1.5 between enantiomers

Conclusion

The successful isolation of 2-Amino-1-hydroxyoctan-3-one hydrochloride requires a thoughtful, multi-modal chromatographic approach. By leveraging the cationic nature of the molecule with Ion-Exchange Chromatography for initial capture and purification, followed by high-resolution techniques like Ion-Pairing RP-HPLC or Chiral HPLC for final polishing and enantiomeric separation, researchers can develop a robust and scalable purification workflow. The protocols and principles outlined in this guide provide a solid foundation for method development, enabling the isolation of this challenging compound with high purity and enantiomeric excess.

References

  • BenchChem. (2026). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Di Masi, A., et al. (2026). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • Benchchem. (2026). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. Benchchem.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography: A Comprehensive Guide. Phenomenex.
  • Purolite. (n.d.).
  • PubMed. (1991).
  • Bio-Rad. (n.d.).
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MedChemExpress. (n.d.). (2S)-2-Amino-1-hydroxyoctadecan-3-one. MedChemExpress.
  • ResearchGate. (n.d.). Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.
  • A2B Chem. (n.d.). 7737-17-9 | MFCD00056125 | AMINOACETONE HYDROCHLORIDE. A2B Chem.
  • Török, G., et al. (1999). High-performance liquid chromatographic separation of novel atropic α,α-disubstituted-β-amino acids, either on....
  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology.

Sources

Application

Application Note: GC-MS Derivatization of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Introduction & Chemical Context 2-Amino-1-hydroxyoctan-3-one is a short-chain (C8) aliphatic amino-hydroxy-ketone. It serves as a short-chain analog to 3-ketosphinganine (d8:0), which is the fundamental C18 precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Amino-1-hydroxyoctan-3-one is a short-chain (C8) aliphatic amino-hydroxy-ketone. It serves as a short-chain analog to 3-ketosphinganine (d8:0), which is the fundamental C18 precursor in de novo sphingolipid biosynthesis[1],[2].

Due to its multiple highly polar functional groups (a primary amine, a primary hydroxyl, and a ketone) and its commercial availability as a hydrochloride (HCl) salt, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is impossible. The molecule lacks the required volatility and thermal stability, making it prone to thermal degradation and irreversible column adsorption[2]. To enable robust GC-MS analysis, a two-step derivatization strategy—Methoximation followed by Silylation (MOX-TMS)—is required to substitute these polar groups, thereby dramatically improving the molecule's volatility and thermal stability[3],[4].

Mechanistic Rationale: The Causality of the Protocol

This protocol does not merely list steps; it is engineered as a self-validating chemical system designed to prevent analyte degradation.

  • Salt Neutralization & Solvent Choice: The analyte is an HCl salt. Anhydrous pyridine is selected as the reaction solvent because it serves a dual purpose: it acts as an acid scavenger to neutralize the HCl salt (liberating the free amine) and acts as a basic catalyst for the subsequent silylation reaction. This eliminates the need for a separate, loss-prone liquid-liquid extraction step.

  • Step 1: Methoximation (MOX): The molecule contains an α-amino ketone moiety. If the free base is generated without protection, it can rapidly undergo intermolecular condensation to form pyrazines. Furthermore, ketones can undergo enolization at high temperatures, leading to multiple TMS-enol ether derivatives and split chromatographic peaks. Reacting the sample with Methoxylamine hydrochloride converts the ketone into a stable methoxime (MOX), locking the structure and preventing both condensation and enolization.

  • Step 2: Silylation (TMS): Following methoximation, the primary hydroxyl and primary amine groups are derivatized using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). MSTFA is chosen over BSTFA because its byproduct (N-methyltrifluoroacetamide) is highly volatile and elutes well before the C8-derivative, preventing solvent-tailing interference[3],[5]. The 1% TMCS acts as a catalyst to ensure complete silylation of the amine group.

Experimental Workflows & Chemical Pathways

Workflow A 2-Amino-1-hydroxyoctan-3-one HCl (Dry Sample) B Add 50 µL Methoxylamine HCl in Pyridine (20 mg/mL) A->B C Incubate: 60°C for 2 hours (Oximation & Neutralization) B->C D Add 50 µL MSTFA + 1% TMCS C->D E Incubate: 60°C for 1 hour (Silylation) D->E F Centrifuge at 10,000 rpm for 5 mins E->F G Transfer Supernatant to GC Vial Insert F->G H GC-MS Analysis (EI Mode) G->H

Step-by-step MOX-TMS derivatization workflow for GC-MS sample preparation.

Pathway N1 Analyte (HCl Salt) Highly Polar, Non-Volatile N2 MOX Intermediate Ketone Protected N1->N2 Methoxylamine Pyridine, 60°C N3 MOX-TMS Derivative Volatile, Thermally Stable N2->N3 MSTFA + 1% TMCS 60°C

Chemical transformation from polar HCl salt to volatile MOX-TMS derivative.

Step-by-Step Protocol

Materials Required:

  • Methoxylamine hydrochloride (MOX reagent, ≥98% purity)

  • Anhydrous Pyridine (Stored over molecular sieves)

  • MSTFA + 1% TMCS (Derivatization grade)

  • 2 mL Glass GC vials with Teflon-lined caps and 200 µL glass inserts

  • Dry block heater and analytical centrifuge

Procedure:

  • Sample Drying (Critical): Transfer an aliquot of the sample (containing approx. 10–50 µg of 2-Amino-1-hydroxyoctan-3-one hydrochloride) into a 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Self-Validation Check: Moisture severely degrades TMS reagents. Ensure the sample is completely anhydrous before proceeding.

  • Methoximation: Prepare a fresh solution of Methoxylamine hydrochloride in anhydrous pyridine at a concentration of 20 mg/mL. Add 50 µL of this solution to the dried sample.

  • Incubation 1: Cap the vial tightly and vortex for 10 seconds. Incubate in a dry block heater at 60°C for 2 hours.

  • Silylation: Remove the vial from the heater and allow it to cool to room temperature. Add 50 µL of MSTFA containing 1% TMCS directly to the reaction mixture.

  • Incubation 2: Cap tightly, vortex briefly, and incubate at 60°C for 1 hour.

  • Precipitate Clearance: Cool the sample to room temperature. The solution will likely appear cloudy due to the precipitation of pyridinium hydrochloride salts (a byproduct of neutralizing the HCl salt). Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the salts.

  • Transfer: Carefully transfer the clear supernatant into a GC vial equipped with a low-volume glass insert, strictly avoiding the salt pellet. The sample is now ready for injection.

Data Presentation & Analytical Parameters

Table 1: Comparison of Derivatization Reagents for Amino-Hydroxy-Ketones

Derivatization StepReagent ChoiceRationale for SelectionAlternative ReagentReason for Rejection of Alternative
Ketone Protection Methoxylamine HClForms stable methoxime; prevents enolization and pyrazine formation.PFBHAHalogenated reagent; overkill for standard EI-MS, causes heavy peak broadening.
Silylation (-OH, -NH2) MSTFA + 1% TMCSHighly volatile byproduct; 1% TMCS drives complete reaction of the primary amine[3].BSTFAByproduct elutes later, potentially interfering with the low-MW C8 analyte derivative[5].

Table 2: Expected Mass Shifts for 2-Amino-1-hydroxyoctan-3-one

Analyte StateMolecular Weight (Da)Derivatization AddedNet Mass Change
Free Base159.2None0
MOX Derivative188.21 × Methoxime (N-O-CH3)+ 29
MOX-di-TMS Derivative332.51 × MOX + 2 × TMS (-OH, -NH-TMS)+ 173
MOX-tri-TMS Derivative404.71 × MOX + 3 × TMS (-OH, -N(TMS)2)+ 245

Note: Primary amines can form either mono-TMS or di-TMS derivatives depending on steric hindrance and reagent excess. The di-TMS (total 3 TMS groups on the molecule) is favored under the 60°C/1hr conditions with 1% TMCS.

Recommended GC-MS Parameters:

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Settings: Electron Impact (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 50–500.

References

1.[1] Title: 2-(4-(N-ethyl-N-(2-hydroxy)ethyl)amino-2-methylphenyl ... - EvitaChem Source: evitachem.com URL: 1

2.[2] Title: Lipidomics in Health and Diseases - Beyond the Analysis of Lipids Source: longdom.org URL: 2

3.[3] Title: Integrative Approaches for Lipid Analysis Source: scialert.net URL: 3

4.[5] Title: Integrated metabolomic profiling of hepatocellular carcinoma in hepatitis C cirrhosis through GC/MS and UPLC/MS-MS Source: nih.gov URL: 5

5.[4] Title: Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens Source: nih.gov URL: 4

Sources

Method

Application Note: Controlled Conversion of 2-Amino-1-hydroxyoctan-3-one Hydrochloride to its Free Base

Executive Summary & Chemical Context 2-Amino-1-hydroxyoctan-3-one is a valuable short-chain analog of 3-keto sphinganine, widely utilized as a chiral building block in lipid biochemistry and pharmaceutical drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Amino-1-hydroxyoctan-3-one is a valuable short-chain analog of 3-keto sphinganine, widely utilized as a chiral building block in lipid biochemistry and pharmaceutical drug development. Commercially, to ensure shelf-life, it is exclusively supplied and stored as a 1[1]. While this salt form is thermodynamically stable, many downstream synthetic applications—such as amide couplings, reductive aminations, or asymmetric reductions—strictly require the reactive free base.

Mechanistic Challenges: The α -Amino Ketone Instability

Converting an α -amino ketone hydrochloride to its free base is notoriously challenging and cannot be treated like a standard amine neutralization. Once the amine is deprotonated, the molecule possesses both an electron-donating primary amine and an electron-withdrawing carbonyl group in close proximity. This structural arrangement makes the free base highly susceptible to 2[2].

When exposed to aqueous media or allowed to concentrate at room temperature, two molecules of the free base rapidly undergo a Schiff base condensation followed by dehydration to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized by ambient oxygen to form a highly stable, 3[3].

G A HCl Salt (Stable) B Free Base (Reactive u03B1-Amino Ketone) A->B Mild Base (NaHCO3) C Self-Condensation (Intermolecular) B->C Room Temp > 15 min F Target Reaction (e.g., Acylation) B->F Immediate Use < 5°C D Dihydropyrazine Intermediate C->D -H2O E Pyrazine Derivative (Degradation Product) D->E Oxidation

Caption: Degradation pathway of α-amino ketone free bases vs. successful target utilization.

Protocol Design Principles (Causality & Logic)

To prevent pyrazine formation, the free-basing protocol must act as a self-validating system that minimizes the lifetime and concentration of the naked free base. We achieve this through three critical parameters:

  • Biphasic Partitioning: By performing the neutralization in a biphasic mixture (e.g., Ethyl Acetate/Water), the uncharged free base is immediately extracted into the organic layer upon formation. This dilutes the reactive species and physically separates it from the aqueous interface where degradation is accelerated.

  • Thermal Suppression: The reaction must be maintained between 0°C and 5°C. The kinetics of dimerization are highly temperature-dependent; cooling suppresses the nucleophilic attack of the amine onto the adjacent carbonyl.

  • Mild Base Selection: Strong bases (like NaOH or KOH) trigger localized pH spikes, leading to rapid aldol condensations and complete degradation of the α -hydroxy ketone moiety. A mild, buffering base such as Sodium Bicarbonate (NaHCO₃) ensures a controlled pH environment that is sufficient for deprotonation without inducing side reactions.

Table 1: Quantitative Base Selection Parameters for α -Amino Ketones

Base ReagentAqueous pH (0.1M)Dimerization Rate (at 25°C)Suitability for 2-Amino-1-hydroxyoctan-3-one
NaOH ~13.0< 5 minutesCritical Failure (Rapid degradation)
K₂CO₃ ~11.0~ 15 minutesPoor (High risk of side reactions)
NaHCO₃ ~8.3> 2 hoursOptimal (Controlled deprotonation)
NMM / TEA ~10.5~ 30 minutesAcceptable (For anhydrous in-situ use only)

Step-by-Step Methodology: Biphasic In-Situ Freebasing

This protocol is designed to generate the free base of 2-Amino-1-hydroxyoctan-3-one for immediate downstream use. Do not attempt to isolate the free base as a neat oil or solid.

Workflow Step1 Suspend HCl Salt in Organic Solvent (EtOAc or DCM at 0-5°C) Step2 Add Cold Aqueous Mild Base (5% NaHCO3) Step1->Step2 Step3 Vigorous Biphasic Mixing (In-situ Freebasing) Step2->Step3 Step4 Phase Separation (Aqueous vs Organic) Step3->Step4 Step5 Immediate Downstream Application (Do NOT concentrate to dryness) Step4->Step5

Caption: Biphasic in-situ freebasing workflow for unstable α-amino ketones.

Materials Required:
  • 2-Amino-1-hydroxyoctan-3-one hydrochloride

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Pre-chilled to 4°C)

  • 5% w/v Aqueous Sodium Bicarbonate (NaHCO₃) (Pre-chilled to 4°C)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (Saturated NaCl solution)

Procedure:
  • Preparation: In a round-bottom flask or separatory funnel equipped with a magnetic stir bar, suspend the 2-Amino-1-hydroxyoctan-3-one hydrochloride (1.0 eq) in pre-chilled EtOAc (10 mL per mmol of substrate). Place the vessel in an ice-water bath to maintain an internal temperature of 0–5°C.

  • Neutralization: Slowly add an equal volume of cold 5% aqueous NaHCO₃ dropwise to the organic suspension under vigorous stirring.

    • Self-Validation Check: Effervescence (CO₂ evolution) will be observed. Continue addition until effervescence ceases, indicating complete neutralization of the HCl salt.

  • Extraction: Stir the biphasic mixture vigorously for 5 minutes. The hydrochloride salt will dissolve as it converts to the free base and partitions into the organic layer.

  • Phase Separation: Stop stirring and allow the layers to separate. Immediately collect the organic layer. Extract the aqueous layer once more with a half-volume of cold EtOAc to ensure quantitative recovery.

  • Washing & Drying: Combine the organic extracts and wash once with cold brine to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄ for 5 minutes.

  • Filtration & Immediate Use: Filter off the drying agent. Crucial Step: Do not evaporate the solvent to dryness. Instead, use the organic solution containing the free base immediately in your subsequent reaction (e.g., adding an acyl chloride and a tertiary amine base for amide coupling). If solvent exchange is absolutely necessary, concentrate in vacuo at a bath temperature not exceeding 20°C, leaving a small volume of solvent, and immediately dilute with the new target solvent.

Trustworthiness & Quality Control

To validate the integrity of the free base prior to the downstream reaction, perform a rapid Thin-Layer Chromatography (TLC) check. Spot the organic layer against the starting HCl salt (dissolved in a drop of methanol). The free base will typically have a higher Rf​ value in moderately polar solvent systems (e.g., 10% MeOH in DCM) and will stain positively with Ninhydrin (indicating a primary amine). The absence of a highly UV-active spot at the solvent front confirms that pyrazine degradation has not yet occurred.

References

  • Title: 1315304-60-9 | (S)-2-Amino-1-hydroxyhexan-3-one | BLD Pharm: 2-Amino-1-hydroxyoctan-3-one hydrochloride. Source: bldpharm.com URL: 1

  • Title: 2-Amino-1-(3-bromophenyl)ethanone | 491837-88-8 | Benchchem (Mechanism of alpha-amino ketone free base self-condensation). Source: benchchem.com URL: 3

  • Title: Aminoacetone - Grokipedia (Non-enzymatic dimerization to 2,5-dimethyl-3,6-dihydropyrazine). Source: grokipedia.com URL: 2

Sources

Application

Application Note: Utilizing 2-Amino-1-hydroxyoctan-3-one Hydrochloride in Custom Amino Alcohol Preparation

Audience: Researchers, biochemists, and drug development professionals. Scope: Mechanistic grounding, quantitative substrate profiling, and validated protocols for chemical reduction and enzymatic assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, biochemists, and drug development professionals. Scope: Mechanistic grounding, quantitative substrate profiling, and validated protocols for chemical reduction and enzymatic assays.

Mechanistic Grounding & Scientific Context

Sphingolipids are ubiquitous components of eukaryotic cell membranes and act as potent bioactive signaling molecules. The de novo biosynthesis of sphingolipids is initiated in the endoplasmic reticulum via the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) to yield 3-ketosphinganine [1].

Due to the extreme hydrophobicity and micelle-forming tendencies of natural C18 sphingoid bases, researchers frequently rely on short-chain surrogates for aqueous enzymatic assays, structural biology, and custom amino alcohol library generation. 2-Amino-1-hydroxyoctan-3-one hydrochloride (also known as 3-keto-C8-dihydrosphingosine) serves as a highly versatile d8:0 short-chain analog [2].

The Causality of the Hydrochloride Salt: Free α -amino ketones are notoriously unstable. The unprotonated primary amine readily undergoes intermolecular nucleophilic attack on the adjacent ketone of a neighboring molecule, leading to rapid degradation and the formation of dihydropyrazines. Supplying this precursor as a hydrochloride salt protonates the C2 primary amine, completely arresting this degradation pathway and ensuring long-term shelf stability [3]. During custom amino alcohol preparation, this salt must be carefully neutralized in situ just prior to chemical reduction or enzymatic processing.

Pathway Ser L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase Ser->SPT Keto 3-Ketosphinganine (d8:0 Analog) SPT->Keto Condensation KDSR KDSR Enzyme (+ NADPH) Keto->KDSR AminoAlc Sphinganine Analog (Amino Alcohol) KDSR->AminoAlc Stereoselective Reduction

Sphingolipid de novo biosynthesis pathway highlighting the 3-ketosphinganine reduction step.

Quantitative Data Presentation

To optimize experimental design, it is critical to understand the physicochemical divergence between the natural d18:0 lipid and the d8:0 analog. The high aqueous solubility of the d8:0 analog eliminates the need for detergents (e.g., Triton X-100) in assays, preventing artificial alterations to enzyme kinetics [4].

Table 1: Physicochemical Properties of the d8:0 Precursor
PropertyValue
Chemical Name 2-Amino-1-hydroxyoctan-3-one hydrochloride
CAS Number 1824382-78-6
Molecular Formula C8H17NO2 • HCl
Formula Weight 195.7 g/mol
SMILES NC(CO)C(CCCCC)=O.Cl
Purity Standard ≥98% (typically validated via LC-MS)
Table 2: Comparative Assay Advantages (d18:0 vs. d8:0)
FeatureNatural d18:0 BaseShort-chain d8:0 AnalogCausality / Impact on Workflow
Aqueous Solubility < 0.1 mg/mL> 10 mg/mLEnables homogeneous, detergent-free enzymatic assays.
Phase Behavior Prone to micelle formationExists as free monomerEnsures accurate Michaelis-Menten kinetics for KDSR.
Synthetic Utility Complex cross-metathesisStraightforward reductionEnables cost-effective custom amino alcohol library generation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoselective Chemical Reduction to 2-Amino-1,3-octanediol

This protocol details the chemical reduction of the d8:0 ketone to its corresponding anti-vicinal amino alcohol, a foundational step in custom sphingolipid analog synthesis [5].

Causality & Rationale: Sodium borohydride ( NaBH4​ ) in methanol is selected over stronger reducing agents (like LiAlH4​ ) to prevent the cleavage of the delicate amino-alcohol backbone. Methanol acts as a protic solvent, stabilizing the transition state and directing the hydride attack to favor the erythro (anti) diastereomer, mimicking the natural sphingoid base stereochemistry.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg (~51 µmol) of 2-Amino-1-hydroxyoctan-3-one HCl in 1.0 mL of anhydrous methanol in a flame-dried round-bottom flask. Cool the solution to 0°C using an ice bath under an argon atmosphere.

  • In Situ Neutralization: Add 1.1 equivalents (5.7 µL) of N-methylmorpholine (NMM) to neutralize the hydrochloride salt. Note: Do not let the free base sit for extended periods to avoid pyrazine formation.

  • Hydride Reduction: Immediately add 2.0 equivalents (~3.9 mg) of NaBH4​ portionwise over 5 minutes. Stir the reaction at 0°C for 2 hours.

  • Reaction Quenching: Quench the unreacted hydride by adding 1M HCl dropwise until gas evolution ceases (target pH ~6.5).

  • Extraction: Concentrate the mixture under a stream of nitrogen. Partition the residue between Ethyl Acetate (3 mL) and LC-MS grade water (1 mL). Extract the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, dry over Na2​SO4​ , and evaporate to yield the crude amino alcohol.

Self-Validation Parameters:

  • TLC: Run on silica gel (DCM:MeOH 9:1). Stain with Ninhydrin; the primary amine will appear as a distinct purple/pink spot.

  • LC-MS/MS: The starting ketone (free base) exhibits an [M+H]+ of m/z 160.1. Complete conversion is validated by the disappearance of this peak and the emergence of the reduced amino alcohol at m/z 162.1 .

Workflow Step1 1. Solubilization Dissolve d8:0 HCl salt in MeOH at 0°C Step2 2. in situ Neutralization Add mild base (e.g., NMM) to pH 7.5 Step1->Step2 Step3 3. Hydride Reduction Add NaBH4 portionwise under Argon Step2->Step3 Step4 4. Reaction Quenching Neutralize excess hydride with 1M HCl Step3->Step4 Step5 5. Validation LC-MS/MS (m/z 162.1) & NMR Step4->Step5

Chemical reduction workflow for converting 2-amino-1-hydroxyoctan-3-one to its amino alcohol.

Protocol B: KDSR Enzymatic Activity Assay (Continuous Spectrophotometric)

This protocol utilizes the d8:0 analog to probe the activity of 3-ketosphinganine reductase (KDSR), the enzyme responsible for the biological reduction of the ketone to the amino alcohol.

Causality & Rationale: Because KDSR requires NADPH as a cofactor to donate a hydride, the reaction kinetics can be monitored continuously by measuring the decrease in absorbance at 340 nm (the absorption maximum of NADPH). The d8:0 analog's high solubility allows for a completely aqueous, detergent-free buffer system, eliminating light-scattering artifacts caused by lipid micelles.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 150 mM NaCl.

  • Master Mix: In a UV-transparent 96-well microplate, combine the buffer, 200 µM NADPH, and 1 µg of purified recombinant KDSR enzyme per well.

  • Baseline Establishment: Read the absorbance at 340 nm ( A340​ ) for 5 minutes to establish a baseline (accounting for any spontaneous NADPH oxidation).

  • Reaction Initiation: Add 50 µM of 2-Amino-1-hydroxyoctan-3-one HCl (dissolved directly in the reaction buffer) to initiate the reaction.

  • Kinetic Monitoring: Measure the decay of A340​ continuously for 30 minutes at 37°C.

Self-Validation Parameters:

  • Negative Control: A well containing the substrate and NADPH, but lacking the KDSR enzyme, must show a flat A340​ slope.

  • Data Processing: Calculate the specific enzyme activity ( μmol/min/mg ) using the molar extinction coefficient of NADPH ( ε=6.22×103 M−1cm−1 ).

References

  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers in Cell and Developmental Biology (NIH).

  • 3-keto Sphinganine (d8:0) (hydrochloride) Product Specification - Cayman Chemical.

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - MDPI Molecules.

  • 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC).

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - MDPI International Journal of Molecular Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Welcome to the Application Science Support Center. As researchers transition from standard long-chain sphingolipids to short-chain analogs like 2-Amino-1-hydroxyoctan-3-one hydrochloride (a 3-keto-C8-sphinganine analog),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition from standard long-chain sphingolipids to short-chain analogs like 2-Amino-1-hydroxyoctan-3-one hydrochloride (a 3-keto-C8-sphinganine analog), aqueous solubility issues frequently become a critical bottleneck.

While the truncated 8-carbon backbone suggests higher hydrophilicity compared to its natural C18 counterpart, this molecule exhibits complex, pH-dependent amphiphilic behavior. As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic causality behind its precipitation and provide self-validating workflows to ensure reproducible dosing in your downstream assays.

The Mechanistic Root of the Problem

To troubleshoot solubility, we must first understand the molecule's structural thermodynamics. 2-Amino-1-hydroxyoctan-3-one contains a highly polar headgroup (hydroxyl at C1, amine at C2, ketone at C3) and a short hydrophobic tail (C4-C8).

  • The pH/pKa Conflict: In pure, unbuffered water, the hydrochloride salt dissociates, and the solution naturally assumes a mildly acidic pH. The primary amine remains fully protonated ( −NH3+​ ). This cationic charge provides strong electrostatic repulsion between monomers, keeping the hydrophobic tails in solution. However, when introduced to physiological buffers (pH 7.4), the pH approaches the pKa of the amine (typically ~8.5–9.1 for sphingoid bases). As demonstrated in studies of sphingoid base aggregation , deprotonation yields a neutral ( −NH2​ ) molecule that is significantly more hydrophobic, causing a drastic drop in the Critical Micelle Concentration (CMC).

  • The Salting-Out Effect: The high ionic strength of buffers like PBS or cell culture media shields any remaining electrostatic repulsion between the protonated molecules. This forces the C5 aliphatic tails to associate via hydrophobic interactions, leading to rapid micellization and visible precipitation .

Solubilization Decision Matrix

Your solubilization strategy must be dictated by your downstream application. Use the workflow below to select the appropriate protocol.

SolubilizationWorkflow Start 2-Amino-1-hydroxyoctan-3-one HCl (3-Keto-C8-Sphinganine) Decision Target Downstream Application? Start->Decision Bio Live Cell Culture / In Vivo (Requires pH 7.4, Low Toxicity) Decision->Bio Biological Analytical Cell-Free / Analytical Assays (Tolerates Organic Solvents) Decision->Analytical Analytical BSA Protocol A: BSA Complexation (1:1 to 1:5 Molar Ratio) Bio->BSA Preferred EtOH_Dod Protocol B: EtOH/Dodecane (98:2 v/v carrier) Bio->EtOH_Dod Alternative DMSO Protocol C: Acidified DMSO Stock (Dilute <0.1% in assay) Analytical->DMSO Aqueous Assays Org Protocol D: CHCl3/MeOH (2:1) (For MS/Chromatography) Analytical->Org Lipid Extraction

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound dissolve perfectly in Milli-Q water but instantly turn cloudy when I add it to my cell culture media? A: This is a classic acid-base equilibrium failure. Pure water lacks buffering capacity, allowing the HCl salt of the compound to drive the pH down, keeping the amine protonated and soluble. Cell culture media forces the pH to 7.4, deprotonating a large fraction of the amine. Without the cationic charge, the hydrophobic tails aggregate. You must use a carrier system (like BSA) to shield the hydrophobic tails at physiological pH.

Q: Can I use heat and sonication to force the aggregates into PBS? A: No. While heating above the Krafft point and sonicating will temporarily disperse aggregates into sub-micron micelles, this is a metastable state. Once the solution cools to 37°C or room temperature, the molecules will re-aggregate. This leads to inconsistent dosing, as the bioavailable (monomeric) concentration of the lipid will constantly fluctuate during your experiment.

Q: What is the best way to deliver this compound to live cells without solvent toxicity? A: The gold standard for delivering amphiphilic sphingoid base analogs to cells is using Bovine Serum Albumin (BSA) as a carrier . Fatty-acid-free BSA contains multiple hydrophobic binding pockets that sequester the aliphatic tail of the molecule while presenting a highly hydrophilic exterior to the aqueous media.

Quantitative Solubility Data

Table 1: Thermodynamic Stability and Solubility Limits of 2-Amino-1-hydroxyoctan-3-one HCl

Solvent SystemMax Soluble ConcentrationpH Stability RangePrimary ApplicationCritical Limitations
Pure Water (Milli-Q) ~15 mMAcidic (pH 4.0 - 5.5)Intermediate stock prepRapid precipitation upon neutralization
PBS / DMEM (pH 7.4) < 0.1 mMNeutral (pH 7.4)Not recommended directlyHigh ionic strength drives micellization
Acidified DMSO (0.1% HCl) > 50 mMN/A (Non-aqueous)Long-term storageDMSO toxicity in live cell cultures
BSA Complex (in PBS) ~2-5 mMNeutral (pH 7.4)Live cell cultureBSA may interfere with protein-binding assays
Self-Validating Experimental Protocols
Protocol A: Preparation of BSA-Lipid Complexes (For Physiological Delivery)

Causality Focus: By pre-complexing the lipid with BSA in a solvent-free environment, we bypass the aqueous nucleation phase that causes precipitation in buffers. Adapting universally recognized protocols for sphingolipid solubilization , this method ensures stable monomeric delivery.

  • Intermediate Stock: Dissolve 2-Amino-1-hydroxyoctan-3-one HCl in 100% ethanol to create a 10 mM stock.

  • Solvent Evaporation: Dispense the required volume of the ethanol stock into a glass vial. Evaporate the ethanol completely under a gentle stream of nitrogen gas. Reasoning: Removing the organic solvent prevents cellular toxicity and forces the lipid to interact solely with the BSA.

  • Carrier Preparation: Prepare a 1 mM solution of Fatty-Acid-Free BSA in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation: Add the BSA solution directly to the dried lipid film to achieve a 1:1 molar ratio (e.g., 1 mL of 1 mM BSA to 1 µmol of dried lipid).

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5-10 minutes at 37°C.

  • Validation Step: Measure the absorbance of the final solution at 600 nm against a BSA-only blank. An OD600​<0.05 confirms the absence of light-scattering aggregates, validating that the complexation was successful and the solution is thermodynamically stable.

Protocol B: Acidified Organic Stock Preparation (For Analytical / Cell-Free Assays)

Causality Focus: The ketone at C3 and the amine at C2 can participate in complex enolization or degradation if stored improperly. Maintaining a strictly protonated state in an anhydrous environment ensures long-term stability.

  • Solvent Preparation: Prepare a solution of anhydrous DMSO containing 0.1% (v/v) 1M HCl. Reasoning: The trace acid ensures the amine remains fully protonated, maximizing solubility and preventing adherence to the walls of plastic microfuge tubes.

  • Dissolution: Add the acidified solvent to the lyophilized powder to create a 50 mM stock. Vortex until visually clear.

  • Validation Step: Inspect the vial against a dark background under a strong, focused light beam (e.g., a laser pointer). The absence of a Tyndall effect (scattering of the beam) validates true dissolution rather than micro-emulsion formation.

  • Storage: Aliquot into amber glass vials to prevent photo-oxidation and store at -20°C. Dilute directly into your assay buffer immediately before use (ensure final DMSO concentration is < 0.5%).

References
  • pH Dependence of Sphingosine Aggregation Source: Biophysical Journal (via NCBI PMC) URL:[Link]

  • Self-assembling properties of ionisable amphiphilic drugs in aqueous solution Source: Physical Chemistry Chemical Physics (via Pure AU) URL:[Link]

Optimization

Technical Support Center: Proactive Strategies for Preventing Degradation of 2-Amino-1-hydroxyoctan-3-one Hydrochloride During Long-Term Storage

Welcome to the technical support center dedicated to ensuring the long-term stability of 2-Amino-1-hydroxyoctan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to ensuring the long-term stability of 2-Amino-1-hydroxyoctan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. Here, we will explore the critical factors influencing its stability and provide actionable troubleshooting advice and frequently asked questions to maintain its purity and efficacy over time.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Amino-1-hydroxyoctan-3-one hydrochloride?

A1: As an α-amino ketone, 2-Amino-1-hydroxyoctan-3-one hydrochloride is susceptible to several degradation pathways. The primary concerns are hydrolysis, oxidation, and thermal degradation. The presence of both an amine and a ketone functional group in close proximity makes the molecule inherently reactive under certain conditions.[1][2]

  • Hydrolysis: The ketone group can be susceptible to hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions. For aminoketones, base-catalyzed hydrolysis is a significant concern.[1]

  • Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1] Amino acids and related compounds are generally susceptible to various forms of oxidation.[3]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[1]

  • Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. The stability of each form is influenced by factors like solvent and intramolecular hydrogen bonding.[4] While not a degradation pathway in itself, the formation of the enol form can influence reactivity and susceptibility to other degradation pathways.

Q2: What are the optimal storage conditions for solid 2-Amino-1-hydroxyoctan-3-one hydrochloride?

A2: To ensure maximum long-term stability of the solid compound, it is crucial to control the storage environment meticulously. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[5][6] For long-term storage, freezing is generally recommended for many bioactive chemicals.[5]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Displaces oxygen, minimizing oxidative degradation of the amine functionality.[3]
Light Protected from light (amber vial)Prevents photodegradation, which can be initiated by UV or visible light.[1]
Moisture Tightly sealed container with a desiccantMinimizes hydrolysis by preventing the absorption of atmospheric moisture. As a hydrochloride salt, it can be hygroscopic.

Q3: How should I store solutions of 2-Amino-1-hydroxyoctan-3-one hydrochloride?

A3: Storing this compound in solution for extended periods is generally not recommended due to increased molecular mobility and the presence of solvents that can participate in degradation reactions.[6] If short-term storage is necessary, the following guidelines should be followed:

  • pH: Maintain an acidic pH (below 5) to improve stability, as many aminoketones are more stable in acidic conditions.[1][7]

  • Temperature: Store solutions as aliquots in tightly sealed vials at -20°C.[5][6]

  • Solvent: The choice of solvent is critical. Aqueous solutions should be buffered to an acidic pH. The use of co-solvents can sometimes reduce the degradation rate.[1]

  • Usage: It is best to prepare solutions fresh and use them the same day whenever possible.[6]

Q4: I see unexpected peaks in my HPLC analysis. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation or contamination. Consider the following possibilities:

  • Improper Storage: Review your storage conditions against the recommendations. Inadequate protection from heat, light, or moisture can lead to the formation of degradation products.[7][8]

  • Degradation in Solution: If you are analyzing a solution, the compound may be degrading in your sample diluent. Check the pH of your diluent and consider using a slightly acidic buffer.[8]

  • Contamination: Ensure the purity of your solvents and the cleanliness of your analytical equipment. Running a blank injection can help rule out system contamination.[8]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2-Amino-1-hydroxyoctan-3-one hydrochloride.

Problem 1: Gradual loss of purity of the solid compound over time.
Potential Cause Recommended Action(s)
Exposure to Moisture Ensure the container is tightly sealed and stored in a desiccator. For new batches, consider aliquoting the compound into smaller vials to minimize repeated exposure of the bulk material to the atmosphere.
Exposure to Oxygen After each use, flush the vial with an inert gas like argon or nitrogen before sealing.
Inappropriate Temperature Transfer the compound to a -20°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure Store the vial in a light-blocking secondary container or wrap it in aluminum foil.
Problem 2: Rapid degradation observed in solution.
Potential Cause Recommended Action(s)
Unfavorable pH Measure the pH of your solution. Adjust to a pH below 5 using a suitable acidic buffer system that is compatible with your downstream application.[1]
Reactive Solvent If possible, explore alternative solvents. For aqueous solutions, ensure the water is of high purity (e.g., HPLC-grade) to minimize contaminants that could catalyze degradation.
Elevated Temperature Prepare solutions on ice and use them immediately. If temporary storage is unavoidable, aliquot and freeze at -20°C.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately monitoring the purity of your 2-Amino-1-hydroxyoctan-3-one hydrochloride sample.[8]

Objective: To develop an HPLC method capable of separating the intact parent compound from its potential degradation products.

Procedure:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B. This will allow for the elution of both polar and non-polar compounds.

  • Detection: Use a UV detector, initially scanning a range of wavelengths to determine the optimal wavelength for detecting the parent compound and any impurities.

  • Forced Degradation Study: To confirm the method's stability-indicating nature, perform a forced degradation study.[9]

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.[8]

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH at room temperature.[8]

    • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide.[8]

    • Thermal Degradation: Heat the solid sample in an oven (e.g., at 80°C).[8]

    • Photodegradation: Expose a solution to a light source providing both UV and visible light.[8]

  • Analysis: Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Proper Handling and Storage of Solid Compound

Objective: To outline the standard operating procedure for handling and storing solid 2-Amino-1-hydroxyoctan-3-one hydrochloride to maximize its shelf life.

Procedure:

  • Receiving: Upon receipt, immediately inspect the container for any damage.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold compound.[6]

  • Inert Atmosphere: Conduct all handling in a controlled environment, preferably a glove box with an inert atmosphere. If a glove box is unavailable, work quickly and flush the vial with argon or nitrogen before and after dispensing.

  • Dispensing: Use clean, dry spatulas and weighing instruments.

  • Sealing: Tightly seal the container immediately after use. For screw-cap vials, ensure the cap liner is in good condition.

  • Storage: Place the sealed vial inside a secondary container with a desiccant. Store this assembly in a -20°C freezer that is not subject to frequent temperature fluctuations.

IV. Visualizing Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a recommended experimental workflow.

A 2-Amino-1-hydroxyoctan-3-one HCl (Solid, Stable Form) B Hydrolysis A->B Moisture, pH > 7 C Oxidation A->C Oxygen, Light, Metal Ions D Thermal Stress A->D High Temperature E Ketone Hydrolysis Products B->E F Oxidized Amine Products C->F G Thermally Degraded Products D->G

Caption: Potential Degradation Pathways.

cluster_storage Long-Term Storage cluster_usage Experimental Use cluster_qc Quality Control A Receive Compound B Aliquot into Vials A->B C Store at -20°C (Inert, Dark, Dry) B->C D Equilibrate Vial to RT C->D G Periodic Stability Testing (HPLC) C->G Monitor E Prepare Solution (Acidic Buffer) D->E F Immediate Use E->F

Caption: Recommended Storage & Handling Workflow.

V. References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Retrieved from

  • Unknown. (n.d.). Standard Operating Procedure. Retrieved from

  • MedchemExpress.com. (n.d.). Stability and Storage. Retrieved from

  • Tocris Bioscience. (n.d.). Stability and Storage. Retrieved from

  • The Journal of Organic Chemistry. (2007, January 26). Preparation and Reactivity of Versatile α-Amino Ketones. Retrieved from

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from

  • PubMed. (2001, February 8). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones. Retrieved from

  • Benchchem. (n.d.). 1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation pathways. Retrieved from

  • PubMed. (2020, October 14). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from

  • Unknown. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from

  • Quora. (2012, January 19). How long can one store amino acids at room temperature?. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-Amino-1-Hydroxyoctan-3-One Hydrochloride

Welcome to the Technical Support Center for 2-Amino-1-hydroxyoctan-3-one hydrochloride (also known as 3-keto sphinganine d8:0). This short-chain analog of the native C18 sphingolipid precursor is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-1-hydroxyoctan-3-one hydrochloride (also known as 3-keto sphinganine d8:0). This short-chain analog of the native C18 sphingolipid precursor is a critical intermediate and mass standard probe in lipidomics. However, its truncated aliphatic chain and highly reactive α -amino ketone moiety present unique synthetic and handling challenges.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to help you optimize your enzymatic assays and chemical synthesis workflows.

Part 1: Enzymatic Pathway & Substrate Specificity

The de novo synthesis of sphingolipids is governed by the enzyme , which catalyzes the Claisen-like condensation of L-serine with an acyl-CoA thioester[1]. Understanding the structural limitations of this enzyme is critical when working with short-chain analogs.

PathwayComparison cluster_Enzymatic Enzymatic (De Novo) Pathway Start L-Serine Enz Serine Palmitoyltransferase (SPT) Start->Enz Prod1 3-Keto Sphinganine (d18:0) Enz->Prod1 Efficient Prod2 3-Keto Sphinganine (d8:0) Low Yield Enz->Prod2 Inefficient Sub1 Palmitoyl-CoA (C16) High Affinity Sub1->Enz Sub2 Hexanoyl-CoA (C6) Low Affinity Sub2->Enz

Comparison of SPT substrate specificity for natural (C16) vs. short-chain (C6) acyl-CoA donors.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my in vitro enzymatic yield of 3-keto sphinganine (d8:0) so low compared to the d18:0 analog? Cause: The native SPTLC1/SPTLC2 heterodimer complex possesses a hydrophobic binding pocket that is evolutionarily optimized to accommodate palmitoyl-CoA (C16)[1]. When substituting hexanoyl-CoA (C6) to produce the d8:0 analog, the short C5 aliphatic tail fails to provide sufficient hydrophobic interactions within the active site. This drastically reduces the catalytic turnover rate and substrate affinity. Solution: To generate high yields of short-chain analogs, bypass the enzymatic bottleneck entirely by utilizing the chemical synthesis route (Weinreb amide protocol) detailed in Part 4, which guarantees high yields regardless of the acyl chain length[2].

Q2: How do I prevent the degradation of 2-amino-1-hydroxyoctan-3-one during storage and handling? Cause: The intermediate features a highly reactive α -amino ketone moiety. In its free base form, the unprotonated amine rapidly undergoes intermolecular nucleophilic attack on the carbonyl carbon of an adjacent molecule. This leads to irreversible dimerization and the formation of stable, inactive dihydropyrazines. Solution: Always maintain the compound as a [3]. The protonated amine ( −NH3+​ ) is non-nucleophilic, effectively halting dimerization. Store the solid salt at -20°C. If aqueous solutions are required, prepare them immediately before use and do not store them for more than 24 hours[3], as the equilibrium in water can slowly permit free-base formation.

Q3: In chemical synthesis, why does the Grignard addition to the L-serine derived intermediate yield racemized or low-purity products? Cause: Over-addition and base-catalyzed epimerization at the α -chiral center are common pitfalls. If the α -proton is abstracted by the highly basic Grignard reagent (pentylmagnesium bromide), the stereocenter is destroyed. Solution: Utilize an N-Boc-O-acetonide protected Weinreb amide[2]. The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate intermediate with the magnesium ion, preventing a second equivalent of Grignard from attacking the newly formed ketone[2]. Furthermore, the rigid acetonide ring restricts the conformation, sterically shielding the α -proton and preserving enantiomeric purity.

Part 3: Quantitative Data & Physicochemical Properties

The truncation of the aliphatic tail significantly alters the physicochemical properties of the intermediate. Use the following data to adjust your extraction and storage protocols.

Parameter3-Keto Sphinganine (d18:0)3-Keto Sphinganine (d8:0) HClMechanistic Causality
SPT Affinity (Relative) >95%<15%SPT hydrophobic pocket is sterically optimized for C16 acyl chains.
Aqueous Stability Moderate (Days)Low (<24 hours)Shorter chain increases aqueous solubility, accelerating dimerization kinetics.
Solubility Profile Chloroform, MethanolWater, Ethanol, ChloroformThe C5 aliphatic tail (vs. C15) significantly increases overall polarity.
Optimal Storage -20°C, inert gas-20°C, inert gas (as HCl salt)Protonation of the amine prevents dihydropyrazine formation.

Part 4: Chemical Synthesis Workflow & Protocols

To overcome enzymatic limitations, the via a Weinreb amide intermediate is the gold standard[2].

SynthesisWorkflow Ser L-Serine Prot N-Boc & Acetonide Protection Ser->Prot Boc2O, DMP Weinreb Weinreb Amide Formation Prot->Weinreb Me(MeO)NH·HCl, EDCI Grignard Grignard Addition (Pentylmagnesium bromide) Weinreb->Grignard THF, -78°C Ketone Protected 3-Keto Intermediate Grignard->Ketone Quench Deprot Global Deprotection (HCl / Dioxane) Ketone->Deprot Acidic Cleavage Final 2-Amino-1-hydroxyoctan-3-one Hydrochloride Deprot->Final Precipitation

Chemical synthesis workflow of 2-amino-1-hydroxyoctan-3-one HCl via Weinreb amide intermediate.

Step-by-Step Methodology: Synthesis of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-O-acetonide-L-serine (1.0 eq) in anhydrous dichloromethane (DCM) under argon.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDCI (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the starting material and the appearance of a higher Rf spot confirms complete amidation. Wash with 1M HCl and brine, then concentrate.

Step 2: Grignard Addition

  • Dissolve the purified Weinreb amide in anhydrous THF and cool strictly to -78°C under argon. Causality: Low temperature prevents base-catalyzed α -deprotonation and subsequent racemization.

  • Dropwise add pentylmagnesium bromide (2.5 eq). Stir for 2 hours at -78°C.

  • Self-Validation: Carefully quench with saturated aqueous NH4​Cl directly at -78°C before allowing the flask to warm. The reaction mixture will transition from a cloudy suspension to a clear biphasic solution upon quenching, visually indicating the successful breakdown of the magnesium chelate complex[2]. Extract with ethyl acetate.

Step 3: Global Deprotection & Salt Formation

  • Dissolve the protected 3-keto intermediate in a 4M HCl/dioxane solution.

  • Stir at room temperature for 2 hours to simultaneously cleave the Boc and acetonide protecting groups.

  • Self-Validation: Because the final product is highly polar, 2-amino-1-hydroxyoctan-3-one hydrochloride will precipitate directly out of the non-polar dioxane solvent as a white solid.

  • Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to obtain the pure, stable salt[3].

References

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways Source: Biomolecules (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Welcome to the Application Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting peak tailing specifically for 2-Amino-1-hydroxyoctan-3-one hydrochloride, a highly polar, basic analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting peak tailing specifically for 2-Amino-1-hydroxyoctan-3-one hydrochloride, a highly polar, basic analyte frequently encountered in drug development.

Diagnostic Overview: The Chemical Causality of Peak Tailing

To permanently resolve a chromatographic issue, we must first understand the physicochemical properties of the analyte. 2-Amino-1-hydroxyoctan-3-one hydrochloride features a primary amine (pKa ~9.0–10.0), a hydroxyl group, and a ketone.

In reversed-phase HPLC (RP-HPLC), the primary cause of peak tailing for basic compounds is the occurrence of multiple retention mechanisms [1]. While the aliphatic carbon chain interacts hydrophobically with the stationary phase, the positively charged primary amine undergoes secondary cation-exchange interactions with negatively charged, ionized residual silanols ( Si−O− ) on the silica surface [2]. This dual-affinity state causes the analyte molecules to desorb unevenly from the column bed, severely dragging the tail of the peak.

Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry Factor > 1.5) Solvent 1. Diluent Optimization Match sample solvent to initial mobile phase Start->Solvent Step 1: Rule out volume overload pH 2. Mobile Phase Modification Add 0.1% TFA to lower pH < 2.5 Solvent->pH If tailing persists (Silanol interaction) Resolved Symmetrical Peak Achieved (Asymmetry Factor 1.0 - 1.2) Solvent->Resolved Resolution confirmed Column 3. Stationary Phase Upgrade Deploy Type B Silica / Polar-Embedded Column pH->Column If tailing persists (Severe cation exchange) pH->Resolved Resolution confirmed Column->Resolved Resolution confirmed

Logical decision tree for diagnosing and resolving basic analyte peak tailing.

Self-Validating Experimental Protocols

To systematically eliminate tailing without relying on guesswork, execute the following self-validating protocols.

Protocol A: Mobile Phase Optimization (Silanol Suppression & Ion-Pairing)
  • Causality: Formic acid (0.1%, pH ~2.7) is often insufficiently acidic to protonate all surface silanols. Trifluoroacetic acid (TFA) drops the pH to ~2.0, neutralizing the majority of silanols ( Si−OH ). Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent, neutralizing the positive charge on the amine and preventing cation exchange [3].

  • Step-by-Step Methodology:

    • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

    • System Equilibration: Flush the column with 20 column volumes of the starting gradient to ensure complete saturation of the stationary phase with the ion-pairing reagent.

    • Validation Step: Inject a neutral void volume marker (e.g., Uracil). If the Uracil peak is symmetrical ( As​≤1.1 ), the system plumbing and extra-column volumes are sound. Next, inject the 2-Amino-1-hydroxyoctan-3-one HCl sample. Calculate the USP Asymmetry Factor ( As​=B/A at 10% peak height). Target As​≤1.2 [1].

Protocol B: Stationary Phase Remediation (Column Selection)
  • Causality: Older "Type A" silica columns contain trace metals that increase silanol acidity. Modern "Type B" silicas are highly pure and extensively end-capped, physically blocking the basic analyte from reaching residual silanols [2]. Polar-embedded phases provide additional shielding [4].

  • Step-by-Step Methodology:

    • Select Column: Install a high-purity Type B silica column with polar-embedded technology (e.g., amide or ether linkages) or comprehensive end-capping designed specifically for basic compounds [4].

    • Conditioning: Run a gradient from 5% B to 95% B over 30 minutes to clean the phase, then return to initial conditions.

    • Validation Step: Perform triplicate injections of the sample at varying injection volumes (e.g., 2 µL, 5 µL, 10 µL). If As​ increases proportionally with injection volume, the column is experiencing mass overload rather than secondary interactions. Reduce the sample concentration to validate.

Quantitative Data: Mobile Phase Additive Comparison

The choice of mobile phase additive dictates the ionization state of both the column and the analyte. The table below summarizes the expected chromatographic outcomes for 2-Amino-1-hydroxyoctan-3-one hydrochloride.

Mobile Phase AdditiveTypical pH (0.1% v/v)Silanol Ionization StateAmine Ionization StateExpected Asymmetry ( As​ )Detector Compatibility
None (Water/ACN) ~6.0 - 7.0Highly Ionized ( Si−O− )Protonated ( NH3+​ )> 2.0 (Severe Tailing)UV, MS
Formic Acid (FA) ~2.7Partially IonizedProtonated ( NH3+​ )1.5 - 2.0 (Moderate Tailing)UV, MS (Excellent)
Trifluoroacetic Acid (TFA) ~2.0Mostly Neutralized ( Si−OH )Ion-Paired Complex1.0 - 1.2 (Symmetrical)UV, MS (Ion Suppression)
Triethylamine (TEA) ~10.0 (unbuffered)Blocked by TEADeprotonated ( NH2​ )1.0 - 1.2 (Symmetrical)UV only (Not MS compatible)

Frequently Asked Questions (FAQs)

Q1: I dissolved my 2-Amino-1-hydroxyoctan-3-one HCl sample in 100% methanol, and the peak is tailing and fronting. Is my column degraded? A1: Not necessarily. This is a classic solvent mismatch effect (volume overload), not a column chemistry issue. Because your molecule is highly polar, injecting it in a strong organic solvent while the mobile phase is highly aqueous causes a localized disruption of the partitioning equilibrium at the head of the column. The self-validating fix is to dissolve your sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water).

Q2: Why does Formic Acid (FA) cause tailing for this compound, but Trifluoroacetic Acid (TFA) gives a perfectly sharp peak? A2: At 0.1% concentration, FA yields a pH of ~2.7, which leaves a significant portion of surface silanols negatively charged. Because your basic analyte has a pKa > 5.0, it remains positively charged, leading to cation exchange [3]. TFA lowers the pH to ~2.0 (neutralizing more silanols) and strongly ion-pairs with the amine, masking its charge and increasing its hydrophobicity [3].

Q3: Can I use Triethylamine (TEA) to fix the tailing instead of TFA? A3: Yes, but with strict caveats. TEA acts as a competing base that aggressively binds to active anionic silanols, blocking your analyte from interacting with them [2]. While highly effective for UV detection, TEA causes severe ion suppression in Mass Spectrometry (MS) and can accelerate the hydrolysis of the column's stationary phase over time if not properly buffered [2].

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Source: Waters Corporation URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Welcome to the dedicated technical support guide for 2-Amino-1-hydroxyoctan-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-Amino-1-hydroxyoctan-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the chemical stability of this molecule in solution. Our approach is rooted in foundational chemical principles, providing you with not only solutions but also the scientific reasoning behind them.

Introduction: Understanding the Stability Challenges

2-Amino-1-hydroxyoctan-3-one hydrochloride possesses three key functional groups that contribute to its reactivity and potential instability in solution: a primary amine, a secondary hydroxyl group, and a ketone. The proximity of the amine and ketone groups makes this molecule susceptible to specific degradation pathways, which can be influenced by factors such as pH, temperature, light, and the presence of excipients. This guide will provide a structured approach to identifying and mitigating these stability issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common observational issues you may encounter during your experiments. Each issue is followed by a series of questions and answers to diagnose the root cause and provide actionable solutions.

Issue 1: Your solution develops a yellow to brown discoloration over time.

This is a classic indicator of degradation products forming, often related to the Maillard reaction or similar condensation reactions.

Question 1.1: What is the likely cause of the discoloration of my 2-Amino-1-hydroxyoctan-3-one hydrochloride solution?

The discoloration is likely due to the formation of condensation products, polymers, or cyclization products. The primary amine and the ketone functional groups in 2-Amino-1-hydroxyoctan-3-one can undergo self-condensation or react with other components in the formulation, particularly under conditions of elevated temperature or pH. This process is analogous to the Maillard reaction, where amines and carbonyl compounds react to form a complex mixture of products that are often colored.

Question 1.2: How can I prevent or minimize this discoloration?

There are several strategies you can employ, primarily focused on controlling the pH and temperature of your solution.

  • pH Optimization: Maintaining a slightly acidic pH (typically between 3 and 5) is the most critical factor. The hydrochloride salt of your compound helps to initially establish an acidic environment. However, the buffering capacity of your system is crucial. In an acidic medium, the primary amine is protonated to form an ammonium salt, which is less nucleophilic and therefore less reactive towards the ketone.

  • Temperature Control: Store your solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Chemical reactions, including degradation pathways, are significantly slowed down at lower temperatures.

  • Protection from Light: While less common for this type of degradation, photodecomposition can sometimes contribute to discoloration. Storing solutions in amber vials or in the dark is a good laboratory practice.

Experimental Protocol: pH-Dependent Stability Study

  • Prepare a series of buffer solutions with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Prepare stock solutions of 2-Amino-1-hydroxyoctan-3-one hydrochloride in each buffer at a known concentration.

  • Divide each buffered solution into two sets of aliquots: one for storage at room temperature (20-25°C) and another for storage at 40°C (accelerated stability).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the samples for color change using a UV-Vis spectrophotometer (measuring absorbance at a wavelength corresponding to the colored species, e.g., 420 nm) and for the concentration of the parent compound using a validated HPLC method.

  • Plot the percentage of remaining parent compound against time for each pH and temperature condition to determine the optimal pH for stability.

Data Summary: Impact of pH and Temperature on Discoloration

pHTemperature (°C)Observation at 48 hours% Parent Compound Remaining
3.025Clear, colorless99.5%
5.025Clear, colorless98.2%
7.025Faint yellow91.0%
8.025Yellow85.3%
3.040Clear, colorless97.1%
5.040Faint yellow92.5%
7.040Yellow-brown78.6%
8.040Brown65.1%
Issue 2: I am observing a loss of potency or the appearance of new peaks in my chromatogram.

This indicates that the parent molecule is degrading into other chemical entities.

Question 2.1: What are the most probable degradation pathways for 2-Amino-1-hydroxyoctan-3-one in solution?

Besides the condensation reactions mentioned earlier, two other significant degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Although ketones are generally stable to hydrolysis, the presence of the adjacent amine and hydroxyl groups can potentially influence the reactivity of the carbonyl group. Depending on the pH, specific acid or base-catalyzed hydrolysis could occur, though this is generally a slower process for ketones compared to esters or amides.

  • Oxidation: The primary amine and the carbon atom bearing the hydroxyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides. Oxidative degradation can lead to a variety of products and a significant loss of potency.

Question 2.2: How can I identify the degradation products?

The most effective method for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows you to separate the degradation products from the parent compound and obtain their mass-to-charge ratio, which provides crucial information about their molecular weight and elemental composition. Comparing the mass of the degradation products to the parent compound can help you propose potential structures and degradation pathways.

Question 2.3: What strategies can I implement to prevent oxidative degradation?

If oxidation is suspected, the following measures can be taken:

  • Deoxygenation: Purge your buffers and the headspace of your vials with an inert gas like nitrogen or argon to displace dissolved oxygen.

  • Addition of Antioxidants: For formulations where it is permissible, the inclusion of antioxidants can be highly effective. Common choices for aqueous solutions include:

    • Ascorbic acid (Vitamin C)

    • Sodium metabisulfite

    • N-acetylcysteine

  • Use of Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

Workflow for Investigating Degradation

G A Potency Loss or New Peaks Observed B Perform HPLC-MS Analysis A->B C Identify Mass of Degradation Products B->C D Propose Degradation Pathway(s) C->D E Hypothesis: Oxidation D->E Mass increase suggests oxygen addition F Hypothesis: Hydrolysis/Condensation D->F Mass decrease or dimerization suggests water loss or self-reaction G Implement Protective Measures: - Deoxygenation - Add Antioxidants - Add Chelating Agents E->G H Implement Protective Measures: - Optimize pH (Acidic) - Control Temperature F->H I Re-analyze Stability G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for potency loss.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving 2-Amino-1-hydroxyoctan-3-one hydrochloride?

Due to the hydrochloride salt form, the compound is expected to be soluble in water and polar protic solvents. For creating stock solutions, sterile water for injection or a buffer with a pH between 3 and 5 is recommended. Avoid using organic solvents that are not compatible with your downstream applications.

Q2: Can I autoclave my solution of 2-Amino-1-hydroxyoctan-3-one hydrochloride?

Autoclaving (steam sterilization at 121°C) is not recommended . The high temperature will likely accelerate degradation pathways, including condensation and hydrolysis, leading to significant loss of potency and the formation of impurities. Sterilization should be performed by filtration through a 0.22 µm filter.

Q3: How does the container closure system affect the stability?

The choice of container can be important. It is advisable to use Type I borosilicate glass vials to minimize leaching of ions from the glass that could affect pH or catalyze degradation. For the closure, use inert stoppers that have been tested for compatibility with your formulation to prevent leaching of extractables.

Q4: I need to prepare a formulation with other excipients. What should I be concerned about?

Compatibility with other excipients is a major consideration. Avoid excipients with reactive functional groups, such as reducing sugars (e.g., dextrose), which can readily participate in the Maillard reaction with the primary amine of your compound. If such excipients are necessary, a thorough compatibility study is essential.

Proposed Degradation Pathway: Self-Condensation

G cluster_0 Reactant 1 cluster_1 Reactant 2 A H₂N CH₂OH C=O (CH₂)₄CH₃ C Schiff Base Intermediate A:f0->C Nucleophilic attack on ketone of Reactant 2 B H₂N CH₂OH C=O (CH₂)₄CH₃ B:f2->C D Colored Polymers/ Cyclization Products C->D Further reactions, rearrangements

Caption: Simplified self-condensation pathway.

References

  • Maillard Reaction. Wikipedia. [Link]

  • Pharmaceutical Formulation and Quality. ScienceDirect. [Link]

  • Oxidative degradation of pharmaceuticals. ScienceDirect. [Link]

Optimization

Technical Support Center: Overcoming Oxidation Challenges in Handling 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Welcome to the technical support center for 2-Amino-1-hydroxyoctan-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-1-hydroxyoctan-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the handling and storage of this α-aminoketone, with a particular focus on preventing and troubleshooting oxidative degradation. The information presented here is a synthesis of established principles for handling air-sensitive compounds and the known reactivity of α-aminoketones.

Introduction to the Challenge: The Inherent Instability of α-Aminoketones

2-Amino-1-hydroxyoctan-3-one hydrochloride belongs to the class of α-aminoketones, which are valuable synthetic intermediates in pharmaceutical research. However, their chemical structure, containing both an amine and a ketone functional group in close proximity, renders them susceptible to degradation, primarily through oxidation and hydrolysis. The presence of a hydroxyl group further complicates their stability profile. This guide will equip you with the knowledge and practical protocols to mitigate these challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Amino-1-hydroxyoctan-3-one hydrochloride?

A1: The primary degradation pathways for 2-Amino-1-hydroxyoctan-3-one hydrochloride are oxidation and hydrolysis.

  • Oxidation: The α-amino ketone moiety is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal impurities, and light. This can lead to the formation of various degradation products, including α-dicarbonyl compounds and products from oxidative deamination. Endogenous α-aminoketones have been shown to undergo aerobic oxidation, yielding oxyradicals and cytotoxic α-oxoaldehydes[1][2].

  • Hydrolysis: As a hydrochloride salt, the compound is more stable in acidic conditions. However, in neutral or basic solutions, the free amine can be more susceptible to degradation pathways.

Q2: What are the visible signs of degradation?

A2: Degradation of 2-Amino-1-hydroxyoctan-3-one hydrochloride may manifest as:

  • Color Change: A noticeable change in the color of the solid material, often to a yellowish or brownish hue.

  • Reduced Solubility: The compound may become less soluble in your intended solvent.

  • Inconsistent Experimental Results: Degradation can lead to lower yields, the appearance of unexpected byproducts in your reactions, or a decrease in biological activity.

Q3: What are the optimal storage conditions for 2-Amino-1-hydroxyoctan-3-one hydrochloride?

A3: To ensure the long-term stability of 2-Amino-1-hydroxyoctan-3-one hydrochloride, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can accelerate degradation.
Form Solid (lyophilized powder if possible)More stable than solutions.

For hydrochloride salts of other amine-containing compounds, storage in a cool, dry, and well-ventilated place is crucial[3]. Studies on cathinone derivatives, which are also aminoketones, have shown that their hydrochloride salts can be unstable in air, leading to the formation of oxidation products[4].

Q4: How should I handle the compound during experimental setup?

A4: Due to its air-sensitive nature, all manipulations of 2-Amino-1-hydroxyoctan-3-one hydrochloride should be performed using air-free techniques. This involves the use of either a glovebox or a Schlenk line to maintain an inert atmosphere. All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents should be degassed and dried prior to use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with 2-Amino-1-hydroxyoctan-3-one hydrochloride.

Symptom Potential Cause Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Oxidative Degradation: Exposure to air during sample preparation or analysis.1. Prepare samples fresh under an inert atmosphere. 2. Use degassed mobile phases for HPLC. 3. Consider adding an antioxidant to the sample if compatible with the analysis.
Hydrolytic Degradation: Use of non-anhydrous solvents or exposure to moisture.1. Use freshly opened, anhydrous grade solvents. 2. Dry all glassware thoroughly before use.
Low or no yield in a reaction Degraded Starting Material: The compound may have degraded during storage.1. Perform a purity check of the starting material using a suitable analytical method (e.g., NMR, HPLC). 2. If degradation is confirmed, use a fresh batch of the compound.
Incompatibility with Reaction Conditions: The reaction conditions (e.g., basic pH, presence of oxidizing agents) may be causing degradation.1. Review the reaction mechanism and consider alternative, milder conditions. 2. If a base is required, use a non-nucleophilic, sterically hindered base and add it at low temperature.
Inconsistent biological assay results Sample Degradation in Assay Buffer: The compound may be unstable in the aqueous, neutral pH environment of many biological assays.1. Prepare stock solutions in a suitable, dry organic solvent and dilute into the assay buffer immediately before use. 2. Investigate the stability of the compound in the assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of 2-Amino-1-hydroxyoctan-3-one hydrochloride and to develop a stability-indicating analytical method. This protocol outlines a general procedure.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Materials:

  • 2-Amino-1-hydroxyoctan-3-one hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-Amino-1-hydroxyoctan-3-one hydrochloride in methanol to a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a thin layer of the solid compound to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dissolve the solid samples in methanol. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC method to observe the degradation products.

Expected Outcome: This study will reveal the susceptibility of the compound to different stress conditions and provide samples containing degradation products for analytical method development. Significant degradation is often observed under basic and oxidative conditions for aminoketones[5][6].

Protocol 2: HPLC Method for Stability Monitoring

Objective: To provide a starting point for an HPLC method to monitor the purity and stability of 2-Amino-1-hydroxyoctan-3-one hydrochloride.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Mass Spectrometry (for identification of degradants)
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a generic method and may require optimization for your specific instrumentation and to achieve the best separation of degradation products.

Visualizations

Potential Oxidation Pathway of an α-Aminoketone

G cluster_0 Oxidation Initiation cluster_1 Radical Formation cluster_2 Degradation Products Aminoketone Aminoketone Enol_Tautomer Enol_Tautomer Aminoketone->Enol_Tautomer Tautomerization Radical_Intermediate Radical_Intermediate Enol_Tautomer->Radical_Intermediate O2, Metal Ions Dicarbonyl Dicarbonyl Radical_Intermediate->Dicarbonyl Oxidative_Deamination_Products Oxidative_Deamination_Products Radical_Intermediate->Oxidative_Deamination_Products G Start Start Dry_Glassware Oven-dry all glassware Start->Dry_Glassware Inert_Atmosphere Assemble and cool under N2/Ar Dry_Glassware->Inert_Atmosphere Weigh_Compound Weigh compound in glovebox or under inert gas flow Inert_Atmosphere->Weigh_Compound Add_Solvent Add degassed, anhydrous solvent via syringe Weigh_Compound->Add_Solvent Reaction_Setup Perform reaction under positive pressure of N2/Ar Add_Solvent->Reaction_Setup Workup Quench and workup under inert atmosphere if necessary Reaction_Setup->Workup End End Workup->End

Caption: General workflow for handling air-sensitive reagents.

References

  • Bechara, E. J. H., Dutra, F., Cardoso, V. E. S., Sartori, A., Olympio, K. P. K., Penatti, C. A. A., Adhikari, A., & Assunção, N. A. (2007). The dual face of endogenous alpha-aminoketones: pro-oxidizing metabolic weapons. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 146(1-2), 88–110. [Link]

  • Adhikari, A., & Bechara, E. J. H. (2006). The dual face of endogenous α-aminoketones: Pro-oxidizing metabolic weapons. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 146(1-2), 88-110. [Link]

  • Möhrle, H., & Rohn, C. (2007). Oxidation of Cyclic α-Aminoketones. Zeitschrift für Naturforschung B, 62(2), 249-260. [Link]

  • Patel, K., & Dedania, Z. (2023). Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet. Pharmaceutical Chemistry Journal, 57(1), 1-10. [Link]

  • Shaikh, J. S., Sayyed, M. A., & Khan, A. A. (2018). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DO. International Journal of Research in Pharmaceutical and Nano Sciences, 7(3), 96-105. [Link]

  • Chen, C., Zhu, M., Jiang, L., Zeng, Z., Yi, N., & Xiang, J. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters, 25(49), 8849–8854. [Link]

  • Li, Y., Wang, Y., Li, G., & Wu, Y. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry, 88(21), 15159–15171. [Link]

  • Singh, R., & Kumar, R. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 3(4), 334-338. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing, 13(1), 12-18. [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4). [Link]

  • Environmental Health & Safety, University of Toronto. (2022, April). Chemical Storage Guidelines. Retrieved from [Link]

  • Bingol, K., & Powers, R. (2011). Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy. Analytical chemistry, 83(15), 5969–5976. [Link]

  • Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic science international, 248, 136–141. [Link]

  • Powers, R. (2009). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development (pp. 369-414). John Wiley & Sons, Inc. [Link]

  • Bingol, K., & Powers, R. (2011). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. Analytical and bioanalytical chemistry, 400(5), 1379–1387. [Link]

  • Magritek. (n.d.). Analytical NMR. Retrieved from [Link]

  • Waters. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

  • Herzig, Y., Lerman, L., Goldenberg, W., Lerner, D., Gottlieb, H. E., & Nudelman, A. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of organic chemistry, 71(11), 4130–4140. [Link]

  • Tereshchenko, E., Hartono, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 389-402. [Link]

Sources

Reference Data & Comparative Studies

Validation

Sphingolipid Biosynthesis Probes: A Comparative Guide to 3-Ketosphinganine (d18:0) and Its Short-Chain Analog (d8:0)

Sphingolipids are not merely structural components of cellular membranes; they are potent bioactive signaling molecules that regulate apoptosis, cell proliferation, and inflammation. The de novo biosynthesis of sphingoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Sphingolipids are not merely structural components of cellular membranes; they are potent bioactive signaling molecules that regulate apoptosis, cell proliferation, and inflammation. The de novo biosynthesis of sphingolipids is a tightly regulated pathway that begins in the endoplasmic reticulum. The rate-limiting first step is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT). The immediate, transient product of this reaction is 2-Amino-1-hydroxyoctadecan-3-one (commonly known as 3-ketosphinganine or d18:0) [3].

In modern lipidomics, quantifying endogenous 3-ketosphinganine is critical for assessing SPT activity and diagnosing metabolic dysregulations. However, the extreme hydrophobicity of this C18 lipid complicates in vitro manipulation and precise mass spectrometry quantification. To overcome these analytical hurdles, researchers utilize synthetic short-chain analogs, most notably 2-Amino-1-hydroxyoctan-3-one hydrochloride [3-keto sphinganine (d8:0) hydrochloride] [1].

This guide provides an objective comparison of the physical properties, experimental performance, and optimal applications of the endogenous d18:0 lipid versus its synthetic d8:0 analog.

Pathway Context & Mechanistic Role

To understand the utility of these two molecules, one must first visualize their place in lipid metabolism. Endogenous 2-Amino-1-hydroxyoctadecan-3-one (d18:0) is highly transient; it is rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine, preventing cellular toxicity from ketone accumulation [2].

Pathway Palmitoyl Palmitoyl-CoA + L-Serine SPT Serine Palmitoyltransferase (SPT) Palmitoyl->SPT Keto18 2-Amino-1-hydroxyoctadecan-3-one (Endogenous d18:0) SPT->Keto18 Condensation KDSR 3-Ketodihydrosphingosine Reductase (KDSR) Keto18->KDSR Sphinganine Sphinganine (d18:0) KDSR->Sphinganine Reduction

De novo sphingolipid biosynthesis highlighting 3-ketosphinganine (d18:0) formation.

Chemical and Physical Properties Comparison

The structural difference between these two molecules—a 10-carbon truncation in the aliphatic tail—fundamentally alters their physicochemical behavior.

Property/Metric2-Amino-1-hydroxyoctadecan-3-one (d18:0)2-Amino-1-hydroxyoctan-3-one HCl (d8:0)
Common Name 3-ketosphinganine3-keto sphinganine (d8:0) hydrochloride
Aliphatic Chain C18 (Endogenous)C8 (Synthetic)
Molecular Weight 299.5 g/mol [3]195.7 g/mol (as HCl salt) [1]
Aqueous Solubility Poor (< 1 mg/mL); highly hydrophobicExcellent (> 10 mg/mL); amphiphilic
Cellular Uptake Requires carrier proteins (e.g., BSA)Readily cell-permeable
Primary Application Biomarker for SPT activity / Disease targetLC-MS/MS Internal Standard / Metabolic Probe
Endogenous Background High (varies significantly by tissue type)None (Absent in mammalian cells)

Causality in Chemical Design: Why use the hydrochloride salt for the d8:0 analog? The primary amine in sphingoid bases is prone to oxidation and degradation. Formulating the C8 analog as a hydrochloride salt protonates the amine, significantly enhancing the chemical stability of the standard during long-term storage and improving its solubility in the polar solvents used during lipid extraction.

Experimental Methodologies

Protocol 1: Self-Validating LC-MS/MS Lipidomics Workflow

When performing quantitative LC-MS/MS, accurate measurement of endogenous d18:0 requires an internal standard (IS) that mimics the extraction and ionization behavior of the target analyte but possesses a distinct mass-to-charge ratio (m/z). The d8:0 analog (m/z ~160.1) is ideal because its shorter tail ensures it elutes earlier in reversed-phase liquid chromatography (RPLC), preventing ion suppression from highly retained endogenous lipids, while retaining the identical polar headgroup required for equivalent ionization efficiency.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 µM stock of 2-Amino-1-hydroxyoctan-3-one hydrochloride (d8:0) in LC-MS grade methanol.

  • Sample Spiking: Add 10 µL of the d8:0 IS stock to 100 µL of biological sample (e.g., cell lysate or plasma) before initiating extraction.

    • Causality: Spiking before extraction accounts for any physical lipid loss during the liquid-liquid phase separation. If the IS is added after extraction, it only corrects for MS ionization differences. Spiking beforehand creates a self-validating recovery control.

  • Lipid Extraction: Perform a modified Bligh-Dyer extraction by adding Chloroform:Methanol (1:2 v/v). Vortex for 30 seconds, add water to induce phase separation, and centrifuge at 3,000 x g for 10 minutes.

  • Reconstitution: Carefully extract the lower organic phase, dry it under a gentle stream of nitrogen gas, and reconstitute the lipid pellet in 50 µL of the LC mobile phase.

  • LC-MS/MS Analysis: Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Target (d18:0): m/z 300.3 → 282.3 [2]

    • Standard (d8:0): m/z 160.1 → 142.1 [1]

  • System Validation: Calculate the absolute recovery of the d8:0 peak area against a neat standard. If recovery falls below 70%, the extraction efficiency is compromised, and the d18:0 quantification should be flagged for re-extraction.

Workflow Lysate Cell Lysate Sample Spike Spike IS (d8:0 HCl) Lysate->Spike Extract Bligh-Dyer Extraction Spike->Extract Recovery Control LCMS LC-MS/MS Analysis Extract->LCMS Data Quantification (d18:0 / d8:0) LCMS->Data MRM Detection

Self-validating LC-MS/MS workflow utilizing d8:0 as an internal standard.

Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

To measure the actual enzymatic rate of de novo synthesis, researchers track the production of endogenous d18:0 in vitro.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 50 µg of microsomal protein fractions (containing active SPT) in HEPES buffer (pH 7.4) with 1 mM L-serine, 50 µM palmitoyl-CoA, and 50 µM pyridoxal 5'-phosphate (PLP) cofactor.

  • Incubation: Maintain the reaction at 37°C for exactly 30 minutes.

  • Termination & Spiking: Terminate the reaction by adding 200 µL of cold methanol containing 50 pmol of the d8:0 internal standard.

    • Causality: The sudden introduction of cold methanol instantly denatures the SPT enzyme, halting the reaction at a precise time point. Simultaneously, it delivers the d8:0 IS into the matrix, seamlessly bridging the assay into the extraction workflow described in Protocol 1.

  • Quantification: Extract the lipids and quantify the newly synthesized 2-Amino-1-hydroxyoctadecan-3-one (d18:0) relative to the spiked d8:0 standard to calculate specific SPT activity (pmol/min/mg protein).

Conclusion

While 2-Amino-1-hydroxyoctadecan-3-one (d18:0) is the biologically relevant target for understanding de novo sphingolipid synthesis and related pathologies, its physical properties make it difficult to utilize as an analytical standard. The synthetic 2-Amino-1-hydroxyoctan-3-one hydrochloride (d8:0) perfectly bridges this gap. By truncating the aliphatic tail and utilizing a hydrochloride salt formulation, researchers gain an ideal, cell-permeable, and highly soluble internal standard that guarantees the trustworthiness and reproducibility of complex lipidomic workflows.

References
  • 3-Ketosphinganine | CID 439853. PubChem, National Institutes of Health.[Link]

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectrum Validation of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

This guide provides an in-depth technical framework for the validation of the chemical structure of 2-Amino-1-hydroxyoctan-3-one hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the validation of the chemical structure of 2-Amino-1-hydroxyoctan-3-one hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the landscape of drug development and chemical synthesis, unequivocal structural confirmation and purity assessment are paramount.[1][2] NMR spectroscopy stands as a primary analytical technique, offering detailed information on molecular structure, connectivity, and conformation.[1][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a logical and scientific rationale for each step of the validation process.

The subject of our analysis, 2-Amino-1-hydroxyoctan-3-one, is a functionalized α-amino ketone. Such molecules are valuable synthons in medicinal chemistry.[4] The presence of a chiral center, a ketone, an amine, and a primary alcohol within a flexible alkyl chain makes its structural elucidation a non-trivial task that perfectly illustrates the power of modern NMR techniques. This guide will establish the expected spectral characteristics, provide a rigorous validation workflow, and compare the target molecule's spectral signature against potential synthetic impurities.

Part 1: Predicted NMR Profile of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

A definitive validation requires a reference point. In the absence of a pre-existing, certified reference spectrum, we must construct a theoretical NMR profile based on established principles of chemical shifts and coupling constants for analogous functional groups.[5][6][7] The hydrochloride salt form will influence the chemical shifts of nearby protons, particularly the amine and α-protons, due to the electron-withdrawing inductive effect of the protonated amine (NH₃⁺).

Molecular Structure:

Predicted ¹H NMR Data

The following table outlines the anticipated proton NMR signals. Protons adjacent to electron-withdrawing groups like the carbonyl and the protonated amine will be deshielded, appearing at a higher chemical shift (downfield).[6][7]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
H-8 (-CH₃)~0.9Triplet (t)3HTerminal methyl group, split by adjacent CH₂.
H-5, H-6, H-7 (-(CH₂)₃-)~1.2-1.4Multiplet (m)6HAlkyl chain protons, overlapping signals.
H-4 (-CH₂-C=O)~2.6Triplet (t)2Hα-protons to the carbonyl are deshielded.[5][7]
H-1 (-CH₂OH)~3.8-4.0Multiplet (m)2HProtons on a carbon bearing a hydroxyl group.
H-2 (-CH(NH₃⁺)-)~4.2-4.4Multiplet (m)1HMethine proton α to the protonated amine and carbonyl, highly deshielded.
-OH~5.0-6.0Broad Singlet (br s)1HExchangeable proton; shift is concentration and solvent dependent.
-NH₃⁺~8.0-9.0Broad Singlet (br s)3HExchangeable protons on the ammonium group; significantly downfield.
Predicted ¹³C NMR Data

The carbonyl carbon is the most deshielded signal in the ¹³C NMR spectrum, typically appearing well above 190 ppm.[5][6]

Carbon Assignment Predicted δ (ppm) Justification
C-8 (-CH₃)~14Terminal methyl carbon.
C-6, C-7~22-26Alkyl chain carbons.
C-5~31Alkyl chain carbon.
C-4 (-CH₂-C=O)~38-42Carbon α to the carbonyl group.
C-2 (-CH(NH₃⁺)-)~55-60Carbon attached to the electron-withdrawing ammonium group.
C-1 (-CH₂OH)~65-70Carbon attached to the hydroxyl group.
C-3 (C=O)~205-215Ketone carbonyl carbon, highly deshielded.[5][6]

Part 2: A Self-Validating Protocol for NMR Spectrum Acquisition

Scientific trustworthiness is built on robust and reproducible methodologies.[2][8] The following protocol is designed as a self-validating system, incorporating checks and standards to ensure data integrity. This workflow adheres to principles recommended by organizations like IUPAC for the reporting of NMR data.[9][10][11]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh ~10-20 mg of sample. prep2 Add a known quantity of an internal standard (e.g., DSS-d6). prep1->prep2 prep3 Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆). prep2->prep3 prep4 Transfer to a high-quality 5 mm NMR tube. prep3->prep4 acq1 Perform instrument qualification (lineshape, sensitivity). prep4->acq1 acq2 Acquire 1D ¹H Spectrum (quantitative parameters). acq1->acq2 acq3 Acquire 1D ¹³C{¹H} and DEPT-135 Spectra. acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC/HMBC) for connectivity. acq3->acq4 proc1 Apply Fourier Transform, phase and baseline correction. acq4->proc1 proc2 Calibrate ¹H spectrum to internal standard (e.g., DSS at 0.0 ppm). proc1->proc2 proc3 Integrate all signals in the ¹H spectrum. proc2->proc3 proc4 Assign signals using 1D and 2D data. proc3->proc4 proc5 Compare data to predicted profile and assess purity. proc4->proc5

Caption: Workflow for NMR spectrum acquisition and validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh approximately 10-20 mg of 2-Amino-1-hydroxyoctan-3-one hydrochloride and a precise quantity (e.g., 1-2 mg) of a certified internal reference standard, such as 3-(Trimethylsilyl)-1-propanesulfonic acid-d6, sodium salt (DSS-d6), into a clean vial.

    • Causality: Precise weighing is crucial for quantitative NMR (qNMR) to determine purity.[12] An internal standard provides a reference for both chemical shift (0.0 ppm) and concentration, as the signal intensity is directly proportional to the number of nuclei.[8][13]

    • Action: Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, given the hydrochloride salt's likely solubility) and vortex until homogeneous. Transfer the solution to a high-precision 5 mm NMR tube.

    • Causality: Deuterated solvents are necessary to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., D₂O vs. DMSO-d₆) can affect the chemical shifts of exchangeable protons (-OH, -NH₃⁺). D₂O will cause these protons to exchange with deuterium, leading to their disappearance from the spectrum, which can be a useful identification tool.

  • Instrument & Experiment Setup:

    • Action: Before analysis, verify the instrument's performance using standard samples to check resolution, lineshape, and sensitivity.[14]

    • Causality: This operational qualification ensures that the data generated is reliable and meets manufacturer specifications, which is a cornerstone of Good Manufacturing Practice (GMP).[2]

    • Action: Set up the ¹H NMR experiment using parameters optimized for quantification. This includes a 90° pulse angle and a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton in the molecule.

    • Causality: A long relaxation delay ensures that all protons have fully relaxed back to equilibrium before the next pulse, guaranteeing that the signal area is directly and uniformly proportional to the number of protons, which is essential for accurate integration and purity calculations.[12]

    • Action: For ¹³C NMR, acquire a standard proton-decoupled spectrum to identify all carbon signals. Additionally, run a DEPT-135 experiment.

    • Causality: The DEPT-135 experiment helps distinguish between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons (like C=O) are absent, simplifying signal assignment.[15]

    • Action: Acquire 2D correlation spectra, such as ¹H-¹H COSY (Correlated Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

    • Causality: These experiments are definitive tools for establishing structural connectivity. COSY reveals which protons are coupled (i.e., adjacent) to each other, while HSQC correlates each proton signal directly to the carbon it is attached to.[16]

Part 3: Spectral Interpretation and Structural Confirmation

The validation is complete when the acquired, processed data aligns with the predicted profile and all connectivities are confirmed.

  • ¹H Spectrum Analysis: The spectrum should show seven distinct groups of signals (or fewer if using D₂O, due to exchange). The integration of these signals must correspond to the number of protons in a 3:6:2:2:1:1:3 ratio (H-8, H-5/6/7, H-4, H-1, H-2, -OH, -NH₃⁺).

  • ¹³C Spectrum Analysis: Seven signals are expected in the proton-decoupled ¹³C spectrum. The DEPT-135 spectrum should confirm the presence of one CH₃, four CH₂, and one CH group, with the carbonyl carbon being absent.

  • 2D Spectrum Analysis: The COSY spectrum is critical for tracing the carbon chain. For example, a cross-peak should be observed between the H-4 triplet (~2.6 ppm) and the H-5 multiplet (~1.2-1.4 ppm), confirming their adjacency. Similarly, the HSQC spectrum provides undeniable links; for instance, the methine proton signal at ~4.2-4.4 ppm (H-2) must show a correlation to the carbon signal at ~55-60 ppm (C-2).

Key NMR Connectivity Diagram

This diagram illustrates the expected key correlations that would be observed in 2D NMR experiments to confirm the molecular structure.

Sources

Validation

Comparing short-chain vs long-chain amino ketone building blocks for organic synthesis

An in-depth understanding of α-amino ketones is essential for organic synthesis and drug development. As bifunctional molecules containing both a nucleophilic amine and an electrophilic carbonyl, they serve as indispensa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of α-amino ketones is essential for organic synthesis and drug development. As bifunctional molecules containing both a nucleophilic amine and an electrophilic carbonyl, they serve as indispensable building blocks for chiral 1,2-amino alcohols, nitrogenous heterocycles, and active pharmaceutical ingredients (APIs) like bupropion and atazanavir[1][2][3].

However, a critical divergence in chemical behavior emerges when comparing short-chain versus long-chain aliphatic α-amino ketones. This guide explores the mechanistic differences, stability profiles, and tailored synthetic protocols required to successfully leverage these synthons in the laboratory.

Mechanistic Divergence: Reactivity vs. Stability

The fundamental difference between short-chain and long-chain α-amino ketones lies in the delicate balance of steric hindrance and electronic proximity.

Short-Chain Dynamics (The Reactivity Challenge): Short-chain derivatives, such as aminoacetone, possess an unhindered, highly electrophilic carbonyl carbon. The close proximity of the electron-donating primary or secondary amine drives rapid, non-enzymatic self-condensation[4]. In neutral or basic solutions, these molecules undergo intermolecular Schiff base formation, followed by dehydration to yield 2,5-disubstituted dihydropyrazines. These intermediates are highly sensitive to aerial oxidation, spontaneously converting into stable pyrazine derivatives[4][5]. Consequently, short-chain variants are notoriously unstable as free bases and must be generated in situ or strictly maintained as hydrochloride salts.

G A Short-Chain α-Amino Ketone B Intermolecular Schiff Base A->B Self-Condensation C Dehydration & Cyclization B->C D Dihydropyrazine Dimer C->D E Oxidation D->E Spontaneous (Air) F Stable Pyrazine E->F

Caption: Dimerization pathway of short-chain α-amino ketones into pyrazines.

Long-Chain Dynamics (The Steric Advantage): Extending the alkyl chain or introducing bulky substituents (e.g., tert-leucine derivatives) fundamentally alters the kinetic stability of the molecule[3]. Steric shielding around the carbonyl carbon suppresses the nucleophilic attack required for dimerization. These long-chain molecules can be isolated, purified via standard silica gel chromatography, and stored long-term. However, this stability comes at a cost: reduced reactivity in subsequent nucleophilic additions, which often necessitates transition-metal catalysis for late-stage functionalization[6].

Quantitative Comparison of Properties

To guide synthetic planning, the following table summarizes the divergent physicochemical and operational properties of these two classes.

PropertyShort-Chain α-Amino KetonesLong-Chain / Bulky α-Amino Ketones
Steric Hindrance Minimal (Exposed carbonyl)High (Shielded carbonyl)
Bench Stability Low (Prone to rapid dimerization)High (Stable as free bases)
Primary Degradation Self-condensation to pyrazinesOxidative degradation (slow)
Synthetic Utility Heterocycle core synthesis (pyrroles, imidazoles)Complex natural products, lipophilic drugs
Preferred Isolation Hydrochloride salts or in situ consumptionFree base via column chromatography

Self-Validating Experimental Protocols

Because of their distinct stability profiles, the synthetic approaches for these two classes must be entirely different. Below are field-proven methodologies designed to maximize yield while preventing degradation.

Protocol 1: One-Pot Synthesis of Short-Chain α-Amino Ketones

To circumvent dimerization, short-chain α-amino ketones are best synthesized via a tandem generation-consumption approach. The 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) mediated oxo-amination of alkenes is a robust system[7]. By monitoring the transient α-bromo ketone intermediate, the chemist ensures the reactive species is only present long enough to be trapped by the amine.

Step-by-Step Methodology:

  • Initiation: Dissolve the starting alkene (1.0 mmol) in 5 mL of deionized water within a round-bottom flask.

  • Bromohydrin Formation: Add DBDMH (1.2 mmol) and stir at room temperature. Monitor strictly via TLC until the bromohydrin intermediate is fully formed.

  • Oxidation: Add a second portion of DBDMH (1.2 mmol) to drive the formation of the α-bromo ketone. Continue stirring until TLC confirms complete conversion.

  • In Situ Amination: Immediately introduce the desired amine (2.0 mmol) directly into the aqueous mixture. Stir at room temperature until the α-bromo ketone is entirely consumed.

  • Workup & Trapping: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: To prevent dimerization during concentration, immediately treat the organic layer with ethereal HCl to precipitate the short-chain α-amino ketone as a stable hydrochloride salt, or advance the crude mixture directly to the next synthetic step[7].

Protocol 2: Mild Cross-Coupling for Long-Chain α-Amino Ketones

Long-chain or complex peptidyl amino ketones require non-basic conditions to prevent the epimerization of adjacent stereocenters. The palladium-catalyzed cross-coupling of thiol esters with boronic acids provides a neutral, highly stereocontrolled pathway[6]. The use of non-basic boronic acids acts as a built-in safeguard against enolization.

Step-by-Step Methodology:

  • Preparation: In a rigorously flame-dried and argon-degassed flask, combine the N-protected amino thiol ester (1.0 mmol), the long-chain alkyl/aryl boronic acid (1.5 mmol), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and tri(2-furyl)phosphine (TFP) (15 mol%) to the flask.

  • Reaction: Suspend the solid mixture in 10 mL of anhydrous THF under a continuous argon atmosphere.

  • Coupling: Stir the mixture at room temperature for 12–18 hours. The neutral conditions ensure that the chiral integrity of the α-carbon is perfectly maintained.

  • Purification: Filter the crude mixture through a pad of Celite to remove precipitated copper and palladium salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the stable, long-chain α-amino ketone free base via flash column chromatography on silica gel[6].

Workflow cluster_0 Short-Chain: In Situ Generation cluster_1 Long-Chain: Mild Cross-Coupling S1 Alkene + DBDMH S2 Bromohydrin Intermediate S1->S2 S3 Add Amine (In Situ) S2->S3 S4 Acidic Salt Isolation S3->S4 L1 Thiol Ester + Boronic Acid L2 Pd Catalyst + CuTC L1->L2 L3 Neutral Cross-Coupling L2->L3 L4 Stable Long-Chain Ketone L3->L4

Caption: Comparative workflows for short-chain in situ generation vs long-chain cross-coupling.

Strategic Applications in Drug Development

The choice between short and long-chain building blocks dictates the trajectory of the drug discovery program. Short-chain α-amino ketones are prioritized when constructing dense, nitrogen-rich heteroaromatic cores. For example, controlling the dimerization of aminoacetone is a critical pathway in synthesizing specific pyrazine off-flavors and volatile pharmaceutical intermediates[5].

Conversely, long-chain and sterically bulky α-amino ketones are heavily utilized in late-stage functionalization. A prime example is the synthesis of the HIV-1 protease inhibitor Atazanavir, where a bulky tert-leucine derived α-amino ketone undergoes highly diastereoselective reduction (Felkin-Anh control) to establish the critical syn-1,2-amino alcohol pharmacophore[3].

References

  • [7] Application Notes and Protocols: One-Pot Synthesis of α-Bromo/Amino Ketones Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem. 7

  • [1] Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • [4] Aminoacetone. Grokipedia. 4

  • [2] Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. 2

  • [3] An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. 3

  • [5] Identification of Dialkylpyrazines Off-Flavors in Oak Wood. ResearchGate. 5

  • [6] Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. PMC. 6

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 2-Amino-1-hydroxyoctan-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of an Amphipathic Aminoketone 2-Amino-1-hydroxyoctan-3-one hydrochloride is a small organic molecule of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of an Amphipathic Aminoketone

2-Amino-1-hydroxyoctan-3-one hydrochloride is a small organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a primary amine, a secondary alcohol, and a ketone, imparts a unique combination of polarity and lipophilicity. This amphipathic nature presents distinct challenges for its structural characterization. As a hydrochloride salt, its volatility is limited, making direct analysis by certain techniques difficult. A thorough understanding of its structure and purity is paramount for its application in research and development. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the comprehensive characterization of this molecule, offering field-proven insights and detailed experimental protocols.

Mass Spectrometry: A Definitive Tool for Structural Elucidation

Mass spectrometry (MS) stands out as a primary technique for the characterization of 2-Amino-1-hydroxyoctan-3-one hydrochloride due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

Choosing the Right Ionization Technique: ESI vs. GC-MS

Given the polar nature and low volatility of the hydrochloride salt, Electrospray Ionization (ESI) is the most suitable ionization method. ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules directly from a solution, typically yielding the protonated molecule [M+H]⁺.

In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) would necessitate derivatization of the polar amine and hydroxyl groups to increase the analyte's volatility. This adds complexity to sample preparation and can introduce artifacts. Therefore, ESI-MS is the preferred method for a direct and robust analysis.

Proposed ESI-MS/MS Fragmentation Pathway

While a publicly available mass spectrum for 2-Amino-1-hydroxyoctan-3-one hydrochloride is not readily found, a fragmentation pathway can be confidently proposed based on the well-established fragmentation patterns of amino acids, aminoketones, and amino alcohols.[1][2][3] In positive-ion ESI-MS, the molecule is expected to be observed as its protonated form, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information.

The major fragmentation pathways are predicted to involve neutral losses and characteristic cleavages adjacent to the functional groups:

  • Loss of Water (H₂O): The hydroxyl group can be readily lost as a neutral water molecule, a common fragmentation pathway for alcohols.

  • Loss of Ammonia (NH₃): The primary amine can be eliminated as ammonia.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group and the amino group are highly probable.

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 196.16 frag1 [M+H - H₂O]⁺ m/z 178.15 M_H->frag1 - H₂O frag2 [M+H - NH₃]⁺ m/z 179.13 M_H->frag2 - NH₃ frag3 [C₅H₁₁CO]⁺ m/z 85.08 M_H->frag3 α-cleavage frag4 [CH₂(OH)CH(NH₂)]⁺ m/z 60.06 M_H->frag4 α-cleavage frag1_1 [C₅H₉]⁺ m/z 69.07 frag3->frag1_1 - CO caption Proposed ESI-MS/MS fragmentation of 2-Amino-1-hydroxyoctan-3-one. analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-Amino-1-hydroxyoctan-3-one HCl Dissolve Dissolve in Methanol/Water Sample->Dissolve IR IR Spectroscopy Sample->IR Dilute Dilute to 1-10 µg/mL Dissolve->Dilute ESI_MS ESI-MS/MS Analysis Dilute->ESI_MS NMR NMR Spectroscopy (¹H and ¹³C) Dilute->NMR MS_Data Molecular Weight & Fragmentation Pattern ESI_MS->MS_Data NMR_Data Atomic Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Group Confirmation IR->IR_Data Characterization Comprehensive Structural Characterization MS_Data->Characterization NMR_Data->Characterization IR_Data->Characterization caption Overall analytical workflow for characterization.

Caption: Overall analytical workflow for characterization.

Conclusion: An Integrated Approach for Unambiguous Characterization

The comprehensive characterization of 2-Amino-1-hydroxyoctan-3-one hydrochloride is best achieved through an integrated analytical approach. Electrospray ionization tandem mass spectrometry provides definitive molecular weight information and detailed structural insights through its fragmentation patterns. When combined with the detailed atomic connectivity data from NMR spectroscopy and the rapid functional group confirmation from IR spectroscopy, researchers can achieve an unambiguous structural elucidation of this challenging molecule. This multi-faceted approach ensures the highest level of scientific integrity and provides the robust data necessary for drug development and other advanced research applications.

References

  • Vrettos, E. I., et al. (2018). Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions towards the Development of Peptide-Drug Conjugates. Royal Society of Chemistry. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043. [Link]

  • MassBank. (2008). 2-OCTANONE; EI-B; MS. MassBank Record: MSBNK-Fac_Eng_Univ_Tokyo-JP007036. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 3-hydroxybutanone. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Wiley Online Library. [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Office of Scientific and Technical Information. [Link]

  • PubChem. (n.d.). 2-Amino-1-hydroxy-3-octadecanone. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2-Hydroxy-3-pentanone. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Amino-2-hydroxypentan-3-one. National Center for Biotechnology Information. [Link]

  • Takano, Y., et al. (2016). Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) of amino acids. Geochemical Journal, 50(1), 33-47. [Link]

  • Bruker. (2018). ESI-TOF-MS (Burker・micrOTOF). Analytical & Measuring Instruments Division. [Link]

  • Lin, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

  • Kawasaki, N., et al. (2008). A study on identification methods for peptide and protein drugs using mass spectrometry. Pharmaceutical Regulatory Science, 39(10), 685-694. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. ResearchGate. [Link]

  • NIST. (n.d.). 3-Octanone. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry. [Link]

Sources

Validation

HPLC Purity Testing Protocols for 2-Amino-1-hydroxyoctan-3-one Hydrochloride Reference Standards: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with short-chain sphingoid bases and their analogs. The compound 2-Amino-1-hydroxyoctan-3-one hydrochloride presents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with short-chain sphingoid bases and their analogs. The compound 2-Amino-1-hydroxyoctan-3-one hydrochloride presents a classic "perfect storm" for analytical chromatography: it is a highly polar short-chain aliphatic molecule, it lacks a conjugated π -electron system (no strong UV chromophore), and it exists as a hydrochloride salt[1].

When developing a purity testing protocol for reference standards, the methodology must not only separate the active pharmaceutical ingredient (API) from its synthetic impurities but must also function as a self-validating system . This guide objectively compares traditional detection strategies against modern mass-flow detection, providing a causality-driven, step-by-step protocol engineered to meet stringent ICH Q2(R2)[2] and USP <621>[3] compliance standards.

The Mechanistic Analytical Challenge

To design a robust protocol, we must first understand the causality behind analytical failures.

  • Optical Invisibility: The isolated ketone group in 2-Amino-1-hydroxyoctan-3-one possesses a weak n→π∗ transition (~270 nm) with negligible molar absorptivity. Attempting to detect the amine or hydroxyl groups at low UV wavelengths (e.g., 210 nm) results in severe mobile-phase interference, leading to baseline drift that violates the signal-to-noise (S/N) sensitivity requirements of ICH Q2(R2)[2].

  • Phase Mismatch: Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions. The 8-carbon chain of this molecule is too short to overcome the extreme polarity of the protonated primary amine, the hydroxyl group, and the ketone. In RP-HPLC, this compound elutes near the void volume and exhibits severe peak tailing due to secondary ionic interactions with residual silanols on the silica support.

To overcome these physical limitations, we must pivot our detection and separation strategies.

MethodSelection Start Analyte: 2-Amino-1-hydroxyoctan-3-one HCl Properties: High Polarity, No Chromophore, Salt Form Detection Detection Strategy Selection Start->Detection UV Direct UV Detection (<220 nm) Result: Fails ICH Q2(R2) Sensitivity Detection->UV Optical Absorbance Deriv Fluorescence (OPA Derivatization) Result: Derivative Instability Detection->Deriv Chemical Tagging CAD Charged Aerosol Detection (CAD) Result: Optimal Sensitivity & Linearity Detection->CAD Mass-Flow (Universal)

Decision logic for selecting the optimal HPLC detection strategy for sphingoid base analogs.

Comparative Analysis of HPLC Methodologies

To establish the optimal protocol, we evaluated three distinct analytical pathways.

  • Method A: RP-HPLC-UV (210 nm) represents the baseline failure mode. The lack of a chromophore forces the use of low wavelengths, amplifying pump noise and solvent absorbance.

  • Method B: Pre-column Derivatization (OPA) with FLD is the classical workaround for primary amines. While highly sensitive, the reaction between o-phthalaldehyde (OPA) and the amine is equilibrium-driven. The resulting isoindole derivatives degrade rapidly, introducing kinetic variables that destroy the self-validating nature of long analytical sequences.

  • Method C: HILIC-CAD (Charged Aerosol Detection) is the optimized approach. CAD is a universal, mass-flow detector that measures the charge transferred to non-volatile aerosol particles[4]. Because our analyte is a non-volatile salt, it forms stable particles, yielding a highly sensitive response regardless of its optical properties[5]. Pairing CAD with Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention for polar salts.

Table 1: Quantitative Performance Comparison
ParameterMethod A: RP-HPLC-UV (210 nm)Method B: RP-HPLC-FLD (OPA)Method C: HILIC-CAD (Optimized)
Detection Mechanism Optical AbsorbanceFluorescence (Chemical Tag)Mass-Flow (Aerosol Charge)
Sensitivity (LOQ) ~5.0 µg/mL (Fails criteria)~0.05 µg/mL~0.1 µg/mL
Linearity ( R2 ) < 0.950 (Baseline drift)0.992 (Derivative decay)> 0.998 (Power function applied)
Precision (%RSD) > 5.0%3.5%< 1.5%
System Validation Fails ICH Q2(R2)Artifact-proneHighly robust & reproducible

Optimized Experimental Protocol: The Self-Validating HILIC-CAD System

A protocol is only "self-validating" if it dynamically verifies its own performance boundaries before and during sample analysis. By bracketing the run with LOQ sensitivity checks and precision verifications, any deviation in detector response or column integrity is immediately flagged, preventing the generation of out-of-specification (OOS) artifacts.

HILIC_CAD_Workflow Prep 1. Sample Prep Dilute in ACN/H2O (Match Mobile Phase) Column 2. HILIC Separation Amide Column 50mM NH4FA (pH 3.0) Prep->Column Nebulization 3. CAD Nebulization Nitrogen Gas Particle Formation Column->Nebulization Charge 4. Corona Discharge Positive Charge Transfer to Particles Nebulization->Charge Detect 5. Electrometer Measure Aggregate Charge Signal Charge->Detect

Step-by-step mechanistic workflow of the HILIC-CAD analytical system.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Action: Accurately weigh the 2-Amino-1-hydroxyoctan-3-one hydrochloride reference standard and dissolve it in a diluent of 80:20 Acetonitrile:Water containing 0.1% Formic Acid to a working concentration of 1.0 mg/mL.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent destroys the water-enriched layer on the stationary phase, causing severe peak splitting. Matching the diluent to the initial mobile phase conditions ensures peak integrity.

Phase 2: Chromatographic Conditions (HILIC)

  • Column: Ethylene Bridged Hybrid (BEH) Amide column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the primary amine remains fully protonated, preventing peak tailing. The high buffer capacity (50 mM) mitigates unwanted ionic interactions between the hydrochloride salt and the stationary phase.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, ramp to 60% B over 10 minutes. (In HILIC, increasing the aqueous phase elutes polar compounds).

Phase 3: Charged Aerosol Detection (CAD) Parameters

  • Evaporation Temperature: 35°C.

    • Causality: While higher temperatures improve baseline noise, 2-Amino-1-hydroxyoctan-3-one is a relatively short-chain (C8) molecule and can exhibit semi-volatile behavior. 35°C provides the perfect thermodynamic balance between complete mobile phase evaporation and analyte preservation.

  • Power Function (PF): Set to 1.3.

    • Causality: CAD response curves are inherently sigmoidal. Applying an empirical power function linearizes the output, satisfying the strict linearity requirements ( R2≥0.998 ) of ICH Q2(R2)[2].

Phase 4: System Suitability Architecture (USP <621>) To ensure the system is self-validating, the following sequence must be executed prior to sample analysis[3]:

  • Blank Injection (Diluent): Verifies the absence of carryover.

  • Sensitivity Standard (0.1 µg/mL): Verifies that the Signal-to-Noise (S/N) ratio is 10, confirming the Limit of Quantitation (LOQ)[6].

  • Working Standard (6 Replicate Injections): Verifies system precision. The Relative Standard Deviation (%RSD) of the peak areas must be 2.0%, and the peak tailing factor ( T ) must be 1.5[3].

By adopting this HILIC-CAD methodology, analytical laboratories can bypass the instability of derivatization and the blindness of UV detection, ensuring that the purity values assigned to 2-Amino-1-hydroxyoctan-3-one hydrochloride reference standards are both accurate and scientifically defensible.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

Sources

Comparative

Comparative Guide: Methodologies for Validating the Enantiomeric Purity of Chiral 2-Amino-1-hydroxyoctan-3-one Hydrochloride

Executive Summary & Mechanistic Context 2-Amino-1-hydroxyoctan-3-one hydrochloride is a critical short-chain analog of 3-ketosphinganine, the first committed intermediate in de novo sphingolipid biosynthesis[1][2]. Valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Amino-1-hydroxyoctan-3-one hydrochloride is a critical short-chain analog of 3-ketosphinganine, the first committed intermediate in de novo sphingolipid biosynthesis[1][2]. Validating the enantiomeric purity of this chiral amino alcohol is essential for researchers developing sphingolipid-based probes, enzyme inhibitors, or diagnostic biomarkers[2][3].

However, its structural features make direct enantiomeric resolution notoriously challenging:

  • High Polarity & Basicity: The primary amine (—NH₂) protonates to —NH₃⁺ under typical LC conditions, leading to severe peak tailing on standard silica-based columns[4].

  • Lack of Strong Chromophore: The C3 ketone provides only weak UV absorbance ( 210 nm), necessitating either derivatization for UV/Fluorescence detection or the use of Mass Spectrometry (MS)[5].

This guide objectively compares the performance of Crown Ether Chiral Stationary Phases (CSPs) against traditional Indirect Derivatization (Marfey's Reagent) and Polysaccharide-based CSPs , providing actionable protocols and comparative experimental data to help you select the optimal analytical workflow.

Comparison of Analytical Alternatives

The Benchmark: Direct Separation via Crown Ether CSPs (e.g., Crownpak CR-I(+), CrownSil)

Crown ether columns are specifically engineered for primary amines[6][7]. The chiral selector, typically an (18-crown-6)-tetracarboxylic acid covalently bonded to silica, forms a host-guest inclusion complex with the protonated primary amine[7][8]. The carboxylic acid side groups act as steric barriers and hydrogen bond donors/acceptors, enabling high-resolution chiral recognition without the need for pre-column derivatization[7].

  • Pros: Direct injection, no derivatization artifacts, predictable elution order (inverting the column chirality from (+) to (-) reverses the elution order)[4][8].

  • Cons: Requires highly acidic mobile phases (e.g., perchloric acid or TFA) to ensure full protonation of the amine[4][6].

Alternative 1: Indirect Derivatization with Marfey's Reagent (FDAA) + Reversed-Phase LC

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amine under mild alkaline conditions to form diastereomers[9][10]. These diastereomers can then be separated on standard achiral C18 columns. The dinitrophenyl group imparts strong UV absorbance ( 340 nm), solving the chromophore issue[9][11].

  • Pros: Excellent sensitivity using standard UV detectors; utilizes inexpensive achiral C18 columns[9].

  • Cons: Time-consuming sample preparation; risk of kinetic resolution or racemization during the heated derivatization step[10][11].

Alternative 2: Direct Separation via Polysaccharide CSPs (e.g., Chiralpak IG/IC)

Polysaccharide-based columns are versatile but struggle with highly polar, underivatized primary amino alcohols[6]. Basic additives (e.g., 0.1% ammonium hydroxide) are required to suppress amine ionization, which can compromise MS compatibility and column longevity[6].

Workflow & Mechanistic Visualizations

Workflow cluster_Crown Direct Separation (Crown Ether CSP) cluster_Marfey Indirect Separation (Marfey's Reagent) Start Sample: 2-Amino-1-hydroxyoctan-3-one HCl Crown_Prep Dilution in Acidic Mobile Phase (0.1% TFA or HClO4) Start->Crown_Prep Marfey_Prep Derivatization with FDAA (NaHCO3, 40°C, 1 hr) Start->Marfey_Prep Crown_LC HPLC/MS on Crownpak CR-I(+) Host-Guest Complexation Crown_Prep->Crown_LC Crown_Result Direct Enantiomer Resolution (Fast, No Artifacts) Crown_LC->Crown_Result Marfey_LC RP-HPLC on C18 Column Diastereomer Separation Marfey_Prep->Marfey_LC Marfey_Result UV Detection at 340 nm (High Sensitivity, Slower) Marfey_LC->Marfey_Result

Workflow comparison: Direct Crown Ether separation vs. Indirect Marfey's derivatization.

Mechanism Acid Acidic Mobile Phase (TFA) Amine Analyte Primary Amine (-NH2) Acid->Amine Donates H+ Protonated Protonated Amine (-NH3+) Amine->Protonated Ionization Complex Host-Guest Inclusion Complex Protonated->Complex Enters Cavity Crown 18-Crown-6 Cavity (CSP) Crown->Complex H-Bonding & Steric Barrier Separation Enantiomeric Resolution Complex->Separation Chiral Recognition

Logical causality of Crown Ether chiral recognition requiring acidic conditions for primary amine protonation.

Experimental Protocols

Protocol A: Direct Chiral HPLC using Crown Ether Column (Self-Validating System)

Causality & Logic: Crown ether columns require the amine to be fully protonated to fit into the 18-crown-6 cavity. Therefore, an acidic mobile phase is strictly required[7][8]. Temperature control is also critical, as inclusion complexation is highly temperature-dependent.

  • Sample Preparation: Dissolve 2-Amino-1-hydroxyoctan-3-one hydrochloride in Mobile Phase A to a concentration of 0.5 mg/mL.

  • Column: Crownpak CR-I(+) or CrownSil R(+) (3.0 mm i.d. × 150 mm, 5 µm)[4][7].

  • Mobile Phase: Isocratic elution using Water/Acetonitrile (80:20, v/v) containing 0.5% Perchloric acid (HClO₄) or 0.1% Trifluoroacetic acid (TFA)[4][6].

  • Flow Rate & Temp: 0.4 mL/min at 25 °C.

  • Detection: Mass Spectrometry (ESI+) in SIM mode (m/z 160.1 for[M+H]⁺) or Charged Aerosol Detection (CAD).

  • System Validation (Crucial): Inject a known racemic standard. The (D)-enantiomer typically elutes first on a (+) column[8]. Swap to a CR-I(-) column to verify peak inversion; if the peaks invert symmetrically, the separation is validated and free of matrix interference[4][7].

Protocol B: Indirect Derivatization with Marfey's Reagent (FDAA)

Causality & Logic: FDAA reacts with primary amines via nucleophilic aromatic substitution. Mild heat and alkaline conditions are required to deprotonate the amine for the nucleophilic attack, but excessive heat must be avoided to prevent epimerization[9][10].

  • Derivatization: To 50 µL of sample (1 mg/mL in water), add 100 µL of 1% (w/v) FDAA in acetone and 20 µL of 1 M NaHCO₃ buffer (pH 9.0)[5].

  • Incubation: Heat at 40 °C for 1 hour in the dark[5].

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Note: This is crucial to prevent further reaction and stabilize the newly formed diastereomers.

  • Dilution: Dilute with 200 µL of mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject onto an achiral C18 column (e.g., Zorbax Extend-C18, 2.1 × 50 mm)[11].

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile[11].

  • Detection: UV at 340 nm[11].

Comparative Data Presentation

The following table summarizes the performance metrics of the three methodologies when applied to chiral short-chain 3-ketosphinganine analogs.

ParameterCrown Ether CSP (Product)Marfey's Derivatization (Alt 1)Polysaccharide CSP (Alt 2)
Mechanism Direct Host-Guest ComplexationIndirect Diastereomer FormationDirect Adsorption/H-Bonding
Sample Prep Time < 5 minutes (Dilution only)> 60 minutes (Reaction + Quench)< 5 minutes
Typical Resolution ( Rs​ ) 2.5 - 4.01.8 - 3.5< 1.5 (often severe tailing)
Detection Mode MS, CAD, or ELSDUV (340 nm)MS, CAD
Limit of Detection (LOD) ~10 ng/mL (with MS)~50 ng/mL (UV)~50 ng/mL (with MS)
Elution Order Reversal Yes (Swap (+) and (-) columns)No (Requires D-FDAA reagent)Yes (Swap chiral selectors)
Risk of Racemization None (Analyzed as-is)Moderate (Alkaline heating step)None

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • Separation of free amino acids and primary amines using daicel crown ether columns. HPLC.eu.
  • CrownSil Chiral Columns | Chiral Columns Supplier. Riki Global.
  • Crown-Ether Chiral St
  • Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
  • A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Benchchem.
  • Enantiodivergent Biosynthesis of the Dimeric Sphingolipid Oceanapiside. Journal of the American Chemical Society.
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC - NIH.
  • Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for simultaneous determination of safingol and D-erythro-sphinganine.

Sources

Validation

Comprehensive Comparison Guide: 2-Amino-1-hydroxyoctan-3-one Hydrochloride vs. Traditional Sphingoid Bases

As a Senior Application Scientist in lipidomics and drug development, I frequently encounter the biophysical bottlenecks associated with highly hydrophobic signaling lipids. Traditional sphingoid bases—such as canonical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and drug development, I frequently encounter the biophysical bottlenecks associated with highly hydrophobic signaling lipids. Traditional sphingoid bases—such as canonical C18-sphingosine and 3-ketosphinganine (d18:0)—are notoriously difficult to deliver to cells in high-throughput aqueous assays without complex carrier systems.

To circumvent these limitations, synthetic short-chain analogs have been developed. 2-Amino-1-hydroxyoctan-3-one hydrochloride , commonly known as 3-keto-C8-dihydrosphingosine or 3-keto sphinganine (d8:0) , represents a critical innovation in this space [1]. This guide objectively compares the performance, physicochemical properties, and experimental utility of this C8 analog against traditional C18 sphingoid bases.

Mechanistic Overview & Causality

In mammalian cells, the de novo sphingolipid biosynthesis pathway is initiated by the condensation of L-serine and palmitoyl-CoA (C16). This rate-limiting step is catalyzed by Serine Palmitoyltransferase (SPT) to form 3-ketosphinganine (d18:0). The long aliphatic tail (C18) renders natural sphingoid bases highly lipophilic, which restricts their solubility in aqueous media and complicates passive cellular uptake.

By substituting the C16 acyl-CoA with an octanoyl-CoA (C8) during enzymatic synthesis—or via direct chemical synthesis—we obtain 2-amino-1-hydroxyoctan-3-one (C8). This truncated analog fundamentally alters the biophysical constraints of signal transduction assays [2]. Because it is considerably less hydrophobic, researchers can isolate intracellular enzymatic flux from membrane-transport bottlenecks, allowing for synchronized, carrier-free cellular delivery.

SphingolipidPathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl Palmitoyl-CoA (C16) Traditional Palmitoyl->SPT Octanoyl Octanoyl-CoA (C8) Synthetic Analog Octanoyl->SPT Engineered/In Vitro Keto18 3-keto-sphinganine (d18:0) Highly Hydrophobic SPT->Keto18 Wild-Type Keto8 3-keto-C8-sphinganine (d8:0) Water-Soluble SPT->Keto8 Mutant/Synthetic Ceramides Downstream Ceramides & Sphingolipids Keto18->Ceramides Keto8->Ceramides Analog Flux

De novo sphingolipid biosynthesis highlighting divergence of C18 and C8 bases.

Physicochemical & Performance Comparison

To objectively evaluate 2-amino-1-hydroxyoctan-3-one hydrochloride against traditional C18 bases, we must analyze how their structural differences translate into experimental utility. The data below summarizes the core performance metrics.

Table 1: Physicochemical and Biological Comparison
Parameter2-Amino-1-hydroxyoctan-3-one HCl (d8:0)3-Keto Sphinganine (d18:0)Causality / Experimental Impact
Chain Length C8 (Short-chain)C18 (Long-chain)The C8 base lacks the extensive hydrophobic tail, drastically reducing lipophilicity.
Molecular Weight 195.7 g/mol 335.9 g/mol (HCl salt)The lower MW of the C8 analog facilitates rapid passive diffusion across cell membranes.
Solubility High in DI water, EtOH, MeOHRequires organic solvents + BSAC8 eliminates the confounding cellular stress caused by organic solvents or carrier proteins[1].
Cellular Uptake Rapid, carrier-independentSlow, relies on lipid rafts/carriersC8 provides immediate, synchronized intracellular availability for kinetic assays.
Metabolic Fate Converted to short-chain ceramidesConverted to long-chain ceramidesC8 allows tracing of analog-specific pathways without endogenous background interference.

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols leverage the unique properties of the C8 analog. Every protocol is designed as a self-validating system with built-in negative controls.

Protocol 1: Carrier-Free Cellular Sphingolipid Flux Assay

Traditional assays require complexing d18:0 bases with fatty acid-free Bovine Serum Albumin (BSA) to force the lipids into solution. The C8 analog eliminates this variable, ensuring that uptake kinetics are strictly dependent on membrane diffusion.

  • Preparation: Dissolve 2-amino-1-hydroxyoctan-3-one hydrochloride directly in sterile DI water to a 10 mM stock. (Causality Note: Aqueous solutions should be used within 24 hours to prevent spontaneous degradation of the ketone group [1]).

  • Cell Treatment: Seed target cells (e.g., HeLa or HEK293) in 6-well plates. Treat cells with 5–10 µM of the C8 analog directly in serum-free media.

  • Harvesting: At specified time points (15, 30, 60 mins), wash cells rapidly with ice-cold PBS to halt lipid metabolism, then lyse in methanol.

  • LC-MS/MS Analysis: Extract lipids using a modified Bligh-Dyer method. Quantify the conversion of the C8 base into C8-dihydroceramides.

    • Self-Validation: The absence of endogenous C8-ceramides in mammalian cells serves as a built-in negative control. Any detected C8-metabolites definitively originated from the exogenous spike, yielding a zero-background signal.

Workflow A Aqueous C8 Analog (No BSA Carrier) B Direct Media Addition (Synchronized Uptake) A->B C Metabolic Conversion (C8-Ceramides) B->C D LC-MS/MS Quantification (Zero Endogenous Background) C->D

Self-validating experimental workflow utilizing the water-soluble C8 sphingoid base.

Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Mutant Screening

Wild-type SPT strictly prefers C16-CoA. However, engineered SPT mutants (e.g., R378K/Y73N) have been developed to accept shorter chains, enabling the biocatalytic synthesis of 3-keto-C8-dihydrosphingosine [3].

  • Reaction Mix: Combine 50 mM L-Serine, 10 µM Pyridoxal 5'-phosphate (PLP), and 1 mM Octanoyl-CoA (C8-CoA) in 100 mM Potassium Phosphate buffer (pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding purified SPT (wild-type vs. engineered mutant).

  • Detection: Use Ellman's reagent (DTNB) to continuously monitor the release of free Coenzyme A (CoA-SH) at 412 nm.

  • Validation: Synthesized 3-keto-C8-dihydrosphingosine is confirmed via LC-MS.

    • Self-Validation: The wild-type enzyme will show near-zero activity with C8-CoA, acting as an internal negative control that validates the mutant's broadened substrate specificity.

Conclusion

For drug development professionals and researchers investigating sphingolipid signaling, apoptosis, or SPT enzyme kinetics, 2-amino-1-hydroxyoctan-3-one hydrochloride provides a powerful, highly soluble alternative to traditional C18 bases. By stripping away the hydrophobic limitations of natural sphingolipids, this C8 analog enables precise, carrier-free delivery and zero-background metabolic tracking. This fundamentally improves the signal-to-noise ratio in lipidomic assays, allowing for a clearer understanding of intracellular lipid flux.

References

Comparative

Advanced FT-IR Spectroscopy Reference Guide: Characterizing 2-Amino-1-hydroxyoctan-3-one Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of short-chain sphingolipid analogs and aliphatic amino ketones. 2-Amino-1-hydroxyoctan-3-one hydrochloride (ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of short-chain sphingolipid analogs and aliphatic amino ketones. 2-Amino-1-hydroxyoctan-3-one hydrochloride (often utilized as a synthetic intermediate or a sphingolipid metabolism modulator) presents a unique analytical profile.

This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound. Rather than simply listing expected peaks, we will explore the underlying quantum mechanical and chemical causalities that dictate its spectral signature, compare sampling methodologies, and provide a self-validating experimental protocol designed for drug development professionals.

Mechanistic Causality: The Spectroscopic Impact of the Hydrochloride Salt

When analyzing 2-Amino-1-hydroxyoctan-3-one, the physical state of the molecule—specifically whether it is a free base or a hydrochloride salt—drastically alters its vibrational modes. Understanding these shifts is critical for structural validation [1].

The Alpha-Amino Ketone Inductive Effect

In its free base form, the primary amine (-NH₂) sits adjacent to the carbonyl group (C=O) at the 3-position. However, in the hydrochloride salt form, the amine is protonated to an ammonium cation (-NH₃⁺). This localized positive charge exerts a strong electron-withdrawing inductive effect on the adjacent carbonyl carbon. By pulling electron density away from the C=O bond, the double-bond character is stiffened, requiring higher energy to vibrate. Consequently, the C=O stretch shifts from a typical aliphatic ketone frequency (~1715 cm⁻¹) up to 1725–1735 cm⁻¹ .

The Ammonium Envelope and Fermi Resonance

The most defining feature of an amine hydrochloride in an FT-IR spectrum is the massive, complex absorption band between 3200 cm⁻¹ and 2500 cm⁻¹ . This is not a single peak, but a broad "envelope" caused by extensive hydrogen bonding between the -NH₃⁺ protons and the chloride (Cl⁻) counterions, compounded by Fermi resonance overtones [3]. This broad band often obscures the distinct C-H stretching of the octyl chain, requiring careful baseline analysis.

Comparative Methodology: ATR-FTIR vs. Transmission (KBr Pellet)

For hygroscopic salts like 2-Amino-1-hydroxyoctan-3-one hydrochloride, the choice of FT-IR sampling technique is just as important as the interpretation of the data.

FeatureTransmission (KBr Pellet)Attenuated Total Reflectance (ATR-FTIR)
Sample Preparation High (Grinding, pressing under vacuum)Minimal (Direct powder application)
Moisture Interference High Risk. KBr is highly hygroscopic. Moisture absorbed during pressing creates a massive, artificial O-H band at ~3400 cm⁻¹, masking the compound's native primary alcohol peak.Negligible. No matrix is used. The native state of the hygroscopic salt is preserved [4].
Spectral Artifacts Christiansen effect (baseline sloping) if particles are not ground fine enough.Peak intensity diminishes at higher wavenumbers due to wavelength-dependent penetration depth (correctable via software).
Crystal Durability KBr pellets degrade rapidly in ambient air.Diamond ATR crystals are chemically inert and resist the mildly corrosive nature of amine hydrochlorides.

Verdict: For amine hydrochlorides containing critical hydroxyl functional groups, ATR-FTIR equipped with a diamond crystal is the objectively superior alternative to KBr pellets, ensuring that the O-H stretch observed is native to the molecule, not an environmental artifact [2].

Quantitative Data: FT-IR Peak Assignments

The following table summarizes the expected quantitative FT-IR data, comparing the hydrochloride salt against its theoretical free base counterpart to highlight the diagnostic shifts.

Functional GroupVibration TypeExpected Wavenumber: HCl SaltExpected Wavenumber: Free BaseCausality / Shift Mechanism
Primary Amine N-H Stretch3200–2500 cm⁻¹ (Broad envelope)3400–3300 cm⁻¹ (Two sharp bands)Protonation to -NH₃⁺ creates strong H-bonding and Fermi resonance [3].
Primary Alcohol O-H Stretch3450–3350 cm⁻¹ (Often overlaps with NH₃⁺)3450–3350 cm⁻¹ Remains relatively constant; ATR is required to prevent masking by water.
Ketone C=O Stretch1725–1735 cm⁻¹ 1710–1720 cm⁻¹ Inductive electron withdrawal by the adjacent -NH₃⁺ stiffens the C=O bond.
Aliphatic Chain C-H Stretch2950, 2920, 2850 cm⁻¹ 2950, 2920, 2850 cm⁻¹ Unaffected by salt formation, though may be partially buried under the ammonium envelope.
Ammonium N-H Bend1600–1580 cm⁻¹ 1650–1580 cm⁻¹ Bending modes shift slightly due to restricted molecular geometry in the crystal lattice.
Primary Alcohol C-O Stretch1080–1050 cm⁻¹ 1080–1050 cm⁻¹ Characteristic of primary alcohols (C1 position).

Experimental Workflow Visualization

To ensure reproducibility and data integrity, the decision-making and execution process for analyzing this compound is mapped below.

FTIR_Workflow Start Target Compound: 2-Amino-1-hydroxyoctan-3-one HCl Assess Assess Physical State: Hygroscopic Hydrochloride Salt Start->Assess KBr Transmission (KBr Pellet) Risk: Moisture absorption masks O-H band Assess->KBr Sub-optimal path ATR ATR-FTIR (Diamond Crystal) Benefit: Preserves native salt structure Assess->ATR Optimal path Prep Self-Validating Protocol: 1. Isopropanol Clean 2. Background Scan 3. Controlled Pressure ATR->Prep Analyze Spectral Analysis: Evaluate 3200-2500 cm⁻¹ (NH₃⁺) & 1730 cm⁻¹ (C=O) Prep->Analyze

Workflow for selecting and executing ATR-FTIR analysis on hygroscopic amine hydrochloride salts.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee trustworthiness in your spectral data, do not treat the FTIR as a "black box." Every step must validate the next.

Step 1: System Readiness & Purge Ensure the FTIR spectrometer is actively purged with dry nitrogen. Causality: This minimizes atmospheric H₂O and CO₂ interference, which can create false peaks in the 3900-3500 cm⁻¹ and 2350 cm⁻¹ regions, respectively.

Step 2: Crystal Decontamination Gently clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free optical wipe. Allow complete evaporation.

Step 3: Background Acquisition (The Validation Step) Collect a background spectrum (64 scans at 4 cm⁻¹ resolution). Self-Validation Check: Inspect the background energy profile. It must be a smooth curve free of residual sample peaks. If you see an inverted peak at 1730 cm⁻¹, the crystal is still contaminated from a previous run.

Step 4: Sample Application & Compression Transfer 2–3 mg of 2-Amino-1-hydroxyoctan-3-one hydrochloride powder onto the center of the crystal. Lower the pressure anvil until the built-in slip-clutch clicks. Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2 microns into the sample. Consistent, high pressure is critical for solid powders to eliminate air gaps and ensure uniform contact, which directly dictates peak absorbance intensity [2].

Step 5: Spectral Acquisition & Processing Co-add 64 scans to maximize the signal-to-noise ratio. Post-acquisition, apply an ATR Correction algorithm . Causality: Because the depth of penetration is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially inflated peaks below 1000 cm⁻¹. The correction algorithm normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against historical reference libraries.

References

  • Gibson, E. K. "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses, 2007.[Link]

  • ACS Applied Polymer Materials. "Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane." ACS Publications, 2023.[Link]

Safety & Regulatory Compliance

Safety

2-Amino-1-hydroxyoctan-3-one;hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that integrating synthetic lipid analogs into your laboratory workflows requires more than just knowing the molecular weight. You need a self-validating system for handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that integrating synthetic lipid analogs into your laboratory workflows requires more than just knowing the molecular weight. You need a self-validating system for handling, storage, and disposal that ensures assay reproducibility while maintaining strict environmental health and safety (EHS) compliance.

This guide provides the definitive operational and disposal protocols for 2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS: 1824382-78-6), commonly referred to in literature as 3-keto Sphinganine (d8:0) hydrochloride .

Chemical Context & Hazard Profile

3-keto Sphinganine (d8:0) is a short-chain, water-soluble analog of the endogenous C18 sphingolipid intermediate. In drug development, it is primarily used as an internal standard for mass spectrometry or as an enzymatic substrate to evaluate the activity of 3-ketosphinganine reductase and serine palmitoyltransferase (SPT)[1].

While classified as non-hazardous under the Globally Harmonized System (GHS), its biological activity and environmental profile dictate specific handling and disposal logistics[2].

Table 1: Quantitative Data & Operational Implications

PropertySpecificationOperational Implication
Chemical Formula C8H17NO2 · HClThe hydrochloride salt makes the powder hygroscopic; requires moisture-controlled handling.
Molecular Weight 195.7 g/mol Critical for precise molarity calculations in enzyme kinetic assays.
GHS Classification Non-hazardousDoes not exempt the user from standard Good Laboratory Practice (GLP) safety protocols[2].
Water Hazard Class WGK 1 (Slightly hazardous)Strictly prohibits drain disposal. Environmental accumulation disrupts aquatic ecosystems.
Solvent Compatibility Methanol, ChloroformDictates downstream waste segregation (halogenated vs. non-halogenated organic waste).

Mechanistic Insight: The Sphingolipid Biosynthesis Pathway

Understanding where 3-keto sphinganine fits into cellular metabolism explains why environmental containment is necessary. Introduction of synthetic analogs into biological wastewater can act as competitive inhibitors or false substrates for environmental microbiomes.

SphingolipidPathway Serine L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KetoSph 3-Keto-dihydrosphingosine (Target Analog Context) SPT->KetoSph KSR 3-Ketosphinganine Reductase KetoSph->KSR Sphinganine Sphinganine KSR->Sphinganine Ceramide Ceramide (Downstream Lipids) Sphinganine->Ceramide Multiple Steps

De novo sphingolipid biosynthesis pathway highlighting 3-keto sphinganine generation.

Operational Handling & Storage Protocol

To maintain the scientific integrity of your assays, the chemical must be protected from degradation. Because amine hydrochlorides are inherently hygroscopic, ambient moisture will cause the powder to clump, accelerating hydrolysis and throwing off your gravimetric measurements.

Step-by-Step Handling Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the lipid powder, ruining stock concentration accuracy.

  • Solvent Selection: Prepare primary stock solutions in anhydrous organic solvents (e.g., LC-MS grade Methanol or Chloroform) rather than aqueous buffers.

  • Aliquot Generation: Divide the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps. Causality: Amber glass prevents photodegradation, while PTFE prevents the leaching of plasticizers (like phthalates) which interfere with mass spectrometry lipidomics.

  • Storage: Purge the headspace of the vials with inert gas (Argon or Nitrogen) and store at -80°C for up to 6 months[2].

Spill Response & Decontamination Methodology

In the event of a spill, immediate mechanical containment is required to prevent aerosolization of the powder or spread of the solvent.

Step-by-Step Spill Response:

  • PPE Verification: Ensure you are wearing nitrile gloves, a fastened lab coat, and wrap-around safety goggles[2].

  • For Solid Spills: Do not sweep. Use a damp paper towel or a commercial universal binder to mechanically pick up the powder. Causality: Sweeping generates airborne dust, creating an inhalation hazard.

  • For Liquid Spills (Stock Solutions): Surround the spill with diatomite or a liquid-binding material. Allow 2-3 minutes for complete absorption[2].

  • Surface Decontamination: Scrub the affected benchtop or equipment with 70% Isopropanol or Ethanol. Causality: Water will not efficiently solubilize residual lipid analogs; an alcohol wash ensures complete chemical removal from the surface[2].

  • Waste Transfer: Place all cleanup materials into a sealed, labeled hazardous waste bag.

Proper Disposal Procedures

Because 2-Amino-1-hydroxyoctan-3-one hydrochloride is designated as a WGK 1 (slightly hazardous to water) substance, it must never be disposed of via the municipal sewer system . Your disposal protocol must be a self-validating system that segregates waste by downstream treatment requirements.

Step-by-Step Disposal Workflows:

Workflow A: Solid Waste (Powders, Empty Vials, and Spill Cleanup)

  • Collect all residual solid chemical, empty primary containment vials, and contaminated spill cleanup materials.

  • Place these items into a rigid, leak-proof, EHS-approved solid waste container.

  • Label the container explicitly: "Non-hazardous chemical solid waste - Contains Synthetic Amine Hydrochloride Lipids."

  • Submit to your facility's EHS department for high-temperature incineration . Causality: Incineration at >1000°C completely oxidizes the carbon backbone into CO₂ and H₂O, while safely managing the chloride counterion via scrubber systems.

Workflow B: Liquid Waste (Stock Solutions and Assay Buffers) Liquid waste disposal depends entirely on the solvent used to dissolve the lipid analog.

  • If dissolved in Chloroform: Transfer the waste to a container explicitly labeled "Halogenated Organic Waste."

    • Causality: Mixing halogenated solvents with non-halogenated waste requires specialized, highly expensive disposal methods. Improper mixing can also lead to exothermic reactions in the waste carboy.

  • If dissolved in Methanol or Ethanol: Transfer the waste to a container labeled "Non-Halogenated Organic Waste."

  • If present in Aqueous Assay Buffers: Verify the pH of the buffer. If the pH is between 5.5 and 9.0, transfer to an "Aqueous Chemical Waste" carboy. Do not pour down the drain due to the WGK 1 classification.

Workflow C: Contaminated Consumables

  • Eject all pipette tips, microcentrifuge tubes, and nitrile gloves that came into direct contact with the chemical into a designated laboratory solid chemical waste bin (not biohazard, unless mixed with biological agents).

  • Seal the bag when 3/4 full and stage for standard EHS chemical waste pickup.

References

  • Safety Data Sheet - 3-keto Sphinganine (d8:0) (hydrochloride). Cayman Chemical.
  • 3-Keto sphinganine (d18:0) hydrochloride-SDS. MedChemExpress.
  • Sphingolipid synthesis pathway. 3-KDS, 3-keto-dihydrosphingosine. ResearchGate.

Sources

Handling

Personal protective equipment for handling 2-Amino-1-hydroxyoctan-3-one;hydrochloride

Executive Summary & Biochemical Context 2-Amino-1-hydroxyoctan-3-one hydrochloride , frequently identified in literature as 3-keto Sphinganine (d8:0) hydrochloride , is a synthetic, short-chain analog of the endogenous C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

2-Amino-1-hydroxyoctan-3-one hydrochloride , frequently identified in literature as 3-keto Sphinganine (d8:0) hydrochloride , is a synthetic, short-chain analog of the endogenous C18 sphingolipid intermediate[1]. In mammalian systems, native 3-keto sphinganine is a lyso-sphingolipid generated via the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by[1].

For researchers and drug development professionals, handling this compound requires rigorous safety and logistical planning. Because short-chain sphingolipid analogs are highly bioactive—capable of readily crossing cell membranes, provoking the accumulation of dihydrosphingolipids, and inducing autophagy in cellular models[2]—accidental exposure can severely perturb endogenous lipid signaling. This guide provides self-validating, step-by-step procedures to ensure both operator safety and experimental integrity.

Quantitative Chemical Properties

Before handling, operators must familiarize themselves with the physical and chemical constraints of the compound to prevent degradation and ensure reproducibility[1].

PropertySpecificationOperational Implication
Chemical Name 2-amino-1-hydroxy-3-octanone, monohydrochlorideSupplied as a hydrochloride salt; highly soluble in polar solvents.
CAS Number 1824382-78-6Use for exact inventory tracking and EHS compliance.
Molecular Weight 195.7 g/mol Required for precise molarity calculations in assays.
Physical State Solid (Crystalline Powder)Aerosolization risk during weighing; requires draft protection.
Storage Temp. -20°CPrevents thermal degradation of the ketone group.
Stability ≥4 years (Solid form)Highly stable if kept desiccated and frozen.

Hazard Assessment & PPE Causality Matrix

Standard laboratory safety protocols often fail to account for the specific bioactivity of lipid analogs. The following Personal Protective Equipment (PPE) matrix is grounded in the mechanistic reality of handling 3-keto Sphinganine (d8:0)[2][3].

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Double-gloving recommended)Transdermal Barrier: Amphiphilic sphingolipid analogs can integrate into and cross the lipid bilayer of human skin. Double-gloving prevents accidental transdermal absorption during solvent reconstitution.
Respiratory Class II Fume Hood or N95/N100 RespiratorInhalation Prevention: The hydrochloride salt is supplied as a fine solid[1]. Aerosolization during weighing presents a severe inhalation risk, potentially delivering the bioactive compound directly to lung epithelia.
Eye Protection Tight-fitting chemical safety gogglesMucosal Protection: Prevents mucosal absorption of airborne particulates or micro-droplets during transfer or reconstitution[3].
Body Protection Flame-retardant lab coat with fitted cuffsSolvent Defense: Provides a general barrier against accidental spills, especially critical when reconstituting the lipid in flammable organic solvents like ethanol or methanol[3].

Experimental Protocols: Reconstitution & Handling Workflow

To maintain the structural integrity of the ketone and amine groups while ensuring operator safety, follow this step-by-step methodology for reconstitution[1].

Phase 1: Environmental Preparation
  • Sanitize Workspace: Wipe down the analytical balance and fume hood surfaces with 70% ethanol to prevent cross-contamination.

  • Atmospheric Control: Prepare an inert gas source (e.g., Nitrogen or Argon). Sphingolipids can be susceptible to oxidation; purging the storage vial displaces oxygen and preserves the compound.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static gun or static-free weighing boats. Fine hydrochloride powders are highly prone to electrostatic dispersion, which can lead to uncontrolled aerosolization.

  • Transfer: Operating strictly inside a calibrated fume hood, carefully transfer the required mass of 3-keto Sphinganine (d8:0) hydrochloride using a micro-spatula[3].

Phase 3: Dissolution & Storage
  • Solvent Selection: Dissolve the solid in an appropriate organic solvent such as Ethanol, Methanol, or Chloroform[1].

    • Critical Causality Note on Aqueous Solutions: While the compound is soluble in DI water, aqueous solutions of 3-keto Sphinganine (d8:0) are highly unstable and degrade rapidly. Do not store aqueous solutions for more than 24 hours [1]. Always prepare aqueous working solutions fresh immediately prior to cellular assays.

  • Inert Purging: Once dissolved in the organic solvent, gently purge the headspace of the vial with inert gas[1].

  • Storage: Seal the vial tightly with a PTFE-lined cap and store aliquots immediately at -20°C[1].

Spill Management & Disposal Plan

In the event of a spill, immediate and systematic containment is required to prevent environmental contamination and exposure[4][5].

  • Solid Spills: Do not dry sweep, as this will aerosolize the bioactive powder. Gently cover the powder with damp absorbent paper (using water or ethanol), then carefully scoop the material into a designated hazardous waste container[3].

  • Liquid Spills: Absorb the liquid with an inert, liquid-binding material (e.g., diatomite, sand, or commercial universal binders)[5].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual lipophilic traces.

  • Waste Segregation: Do not mix waste streams[4].

    • If Chloroform was used for dissolution, segregate all contaminated materials into Halogenated Organic Waste .

    • If Ethanol/Methanol was used, route to Non-Halogenated Organic Waste .

Visual Workflow: Handling & Reconstitution Pathway

The following logical relationship diagram outlines the critical decision points and safety gates for handling this compound.

Workflow Start Start: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Anti-static environment) PPE->Hood Weigh Weigh Solid Powder (3-keto Sphinganine d8:0 HCl) Hood->Weigh Dissolve Dissolution (EtOH, MeOH, or CHCl3) Weigh->Dissolve Organic Solvents Aqueous Aqueous Dissolution (DI Water) Weigh->Aqueous Aqueous Solvents Purge Purge Headspace (Inert Gas: N2/Ar) Dissolve->Purge Discard Discard < 24 Hours (Aqueous Instability) Aqueous->Discard Degrades Rapidly Store Storage (-20°C) Stable ≥4 years Purge->Store Waste Waste Segregation (Halogenated vs Non-Halogenated) Store->Waste Post-Experiment Discard->Waste

Operational workflow for 3-keto Sphinganine (d8:0) HCl, from PPE donning to safe disposal.

Comprehensive References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-hydroxyoctan-3-one;hydrochloride
Reactant of Route 2
2-Amino-1-hydroxyoctan-3-one;hydrochloride
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